molecular formula C4H7NO2 B3415404 Azetidine-2-carboxylic acid CAS No. 20063-89-2

Azetidine-2-carboxylic acid

Katalognummer: B3415404
CAS-Nummer: 20063-89-2
Molekulargewicht: 101.10 g/mol
InChI-Schlüssel: IADUEWIQBXOCDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that serves as a potent molecular mimic of the proteinogenic amino acid L-proline, distinguished by its smaller, four-membered azetidine ring . This structural similarity allows it to be misincorporated into proteins in place of proline by cellular machinery, particularly by prolyl-tRNA synthetases, which can lead to widespread protein misfolding and a subsequent induction of the unfolded protein response (UPR) in cells . This mechanism is a key model for studying proteotoxic stress and its cellular consequences. Researchers utilize Aze to investigate protein folding dynamics, the role of proline in protein structure and function, and the molecular pathways underlying cellular quality control mechanisms . Its application extends to probing the specificity of aminoacyl-tRNA synthetases, as studies have shown it is rejected by the editing site of alanyl-tRNA synthetase, highlighting its double mimicry of both proline and alanine . The compound occurs naturally in several plant species, including Convallaria majalis (lily of the valley) and sugar beets (Beta vulgaris), where it functions as a defensive metabolite to deter herbivores and inhibit the growth of competing plants . In a research context, exposure to Aze has been demonstrated to induce mitochondrial dysfunction and cell death via both apoptotic and necrotic pathways in mammalian cell models, underscoring its toxicological relevance . This product is supplied for investigative purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUEWIQBXOCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859699
Record name 2-Azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2-Azetidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2517-04-6, 20063-89-2, 2133-34-8
Record name (±)-2-Azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2517-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinecarboxylic Acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azetidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AZETIDINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-2-Azetidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 °C
Record name (S)-2-Azetidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Azetidine-2-carboxylic Acid: A Guide to its Application as a Proline Analog in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of L-Azetidine-2-carboxylic acid (AZE), a potent proline analog. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique biochemical properties of this molecule to investigate protein synthesis, folding, and function, as well as for its potential applications in therapeutic development. We will delve into the core mechanisms of AZE's action, provide field-proven insights into experimental design, and offer detailed protocols for its application.

The Significance of Proline and the Power of an Analog

Proline is a unique proteinogenic amino acid, distinguished by its secondary amine cyclized with its side chain, forming a rigid pyrrolidine ring.[1] This cyclic structure imposes significant conformational constraints on the polypeptide backbone, critically influencing protein folding, structure, and stability.[1][2] Proline residues are often found in turns and loops of proteins and are essential for the structural integrity of proteins like collagen.[3][4][5]

The ability to manipulate proline-dependent processes offers a powerful tool for understanding protein biology and developing novel therapeutics. This is where proline analogs, such as Azetidine-2-carboxylic acid, become invaluable. AZE is a non-proteinogenic amino acid homolog of proline, differing in its four-membered azetidine ring instead of proline's five-membered ring.[6] This subtle structural difference is the key to its potent biological effects.

Mechanism of Action: A Trojan Horse in Protein Synthesis

This compound exerts its effects by acting as a molecular mimic of proline, effectively hijacking the cellular machinery of protein synthesis.[4][5][7] The primary mechanism involves its recognition and activation by prolyl-tRNA synthetase, the enzyme responsible for charging transfer RNA (tRNA) with proline.[8][9] Once charged to tRNAPro, AZE is misincorporated into nascent polypeptide chains at positions normally occupied by proline.[4][6][8][10]

The consequences of this misincorporation are profound and multifaceted:

  • Disruption of Protein Folding and Structure: The smaller, more strained four-membered ring of AZE alters the local geometry of the polypeptide backbone compared to the five-membered ring of proline.[3] This seemingly minor change has significant repercussions for protein secondary and tertiary structure. For instance, in collagen, a protein exceptionally rich in proline, AZE incorporation disrupts the formation of the stable triple helix.[3][9][11][12] This leads to the accumulation of misfolded and aggregated collagen molecules.[8]

  • Induction of the Unfolded Protein Response (UPR) and ER Stress: The accumulation of misfolded proteins within the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR).[10][13] AZE treatment has been shown to upregulate key markers of the UPR, including the activating transcription factor 6 (ATF6) and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[13] This indicates a significant level of ER stress induced by the presence of AZE-containing, misfolded proteins.

  • Cellular Toxicity and Apoptosis: Prolonged or high-level exposure to AZE leads to cytotoxicity.[6][7][14] The persistent ER stress and accumulation of non-functional proteins can overwhelm the cell's quality control machinery, ultimately leading to programmed cell death, or apoptosis.[7][13][14] Studies have shown that AZE can increase the expression of pro-apoptotic proteins like BAX.[13][14]

The following diagram illustrates the central mechanism of AZE's action:

AZE_Mechanism cluster_0 Cellular Environment cluster_1 Protein Synthesis Machinery cluster_2 Consequences AZE This compound (AZE) ProRS Prolyl-tRNA Synthetase AZE->ProRS Competitive Inhibition Proline L-Proline Proline->ProRS tRNA_Pro tRNAPro ProRS->tRNA_Pro Charges Ribosome Ribosome tRNA_Pro->Ribosome Delivers Amino Acid MisfoldedProtein Misfolded Protein (AZE-containing) Ribosome->MisfoldedProtein Incorporates AZE FunctionalProtein Functional Protein (Proline-containing) Ribosome->FunctionalProtein Incorporates Proline UPR Unfolded Protein Response (UPR) ER Stress MisfoldedProtein->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Mechanism of this compound action.

Applications in Research and Drug Discovery

The unique properties of AZE make it a versatile tool for a wide range of research applications:

  • Studying Protein Folding and Misfolding: AZE provides a controllable method to induce protein misfolding, allowing researchers to study the cellular machinery involved in protein quality control, such as the UPR and the proteasomal degradation pathway.[4][10]

  • Investigating Collagen Biology and Fibrotic Diseases: Given its profound impact on collagen synthesis and structure, AZE is an excellent tool for studying collagen-related disorders and the pathogenesis of fibrosis.[9][11][15][16][17]

  • Chemical-Genetic Screening: AZE can be used in chemical-genetic screens to identify genes and pathways that are involved in mitigating proteotoxic stress.[4][5]

  • Inducing Cellular Stress for Mechanistic Studies: Researchers can use AZE to induce a specific type of cellular stress (ER stress) to investigate downstream signaling pathways and cellular responses.[13]

  • Potential as an Anti-cancer or Anti-proliferative Agent: Due to its cytotoxic effects, particularly in rapidly dividing cells that have a high demand for protein synthesis, AZE and its derivatives are being explored for their therapeutic potential.[18][19]

Experimental Protocols and Methodologies

Here, we provide detailed, step-by-step methodologies for key experiments utilizing this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of AZE on a given cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (AZE) stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • AZE Treatment: Prepare serial dilutions of AZE in complete medium. Remove the old medium from the wells and add 100 µL of the AZE-containing medium to the respective wells. Include a vehicle control (medium without AZE).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for UPR Markers

This protocol details the detection of key UPR markers, such as phosphorylated eIF2α and ATF6 cleavage, in response to AZE treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (AZE)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-eIF2α, anti-ATF6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with AZE for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

The following workflow diagram outlines the key steps in a typical AZE-based investigation:

AZE_Workflow start Hypothesis: AZE affects cellular process X cell_culture Cell Culture (Select appropriate cell line) start->cell_culture aze_treatment AZE Treatment (Dose-response & time-course) cell_culture->aze_treatment viability_assay Cell Viability Assay (e.g., MTT) aze_treatment->viability_assay molecular_analysis Molecular & Cellular Analysis aze_treatment->molecular_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot Western Blot (e.g., UPR markers, apoptosis proteins) molecular_analysis->western_blot qpcr qPCR (Gene expression analysis) molecular_analysis->qpcr microscopy Microscopy (e.g., Immunofluorescence for protein localization) molecular_analysis->microscopy western_blot->data_analysis qpcr->data_analysis microscopy->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for investigating AZE effects.

Data Interpretation and Considerations

When working with this compound, it is crucial to consider the following for accurate data interpretation:

  • Dose and Time Dependence: The effects of AZE are typically dose- and time-dependent. It is essential to perform thorough dose-response and time-course experiments to identify the optimal experimental conditions.

  • Cell Line Specificity: The sensitivity to AZE can vary significantly between different cell lines. This may be due to differences in proline metabolism, protein synthesis rates, or the efficiency of their cellular stress responses.[20]

  • Off-Target Effects: While the primary mechanism of AZE is well-established, it is always prudent to consider potential off-target effects, especially at high concentrations.

  • Controls are Critical: Appropriate controls are paramount in any experiment. This includes vehicle controls, and where possible, rescue experiments by co-incubation with excess L-proline to demonstrate the specificity of the AZE effect.[8][10]

Quantitative Data Summary

ParameterCell LineAZE ConcentrationEffectReference
Cell Viability BV2 microglia> 1000 µMSignificant reduction[14][21]
Proline Incorporation Rabbit reticulocytes1-10 mM25-72% reduction[13]
UPR Induction HeLa cells5 mMIncreased phospho-eIF2α[13]
Apoptosis BV2 microglia> 1000 µMIncreased BAX/Bcl2 ratio[14]

Conclusion

This compound is a powerful and versatile tool for probing the intricacies of protein synthesis, folding, and cellular stress responses. Its ability to be misincorporated in place of proline provides a unique mechanism to induce protein misfolding and study its downstream consequences. By understanding its mechanism of action and employing rigorous experimental design, researchers can leverage AZE to gain valuable insights into fundamental biological processes and explore novel therapeutic strategies.

References

A Technical Guide to the Natural Sources of Azetidine-2-carboxylic Acid: Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid and a structural analog of proline, distinguished by its four-membered ring structure.[1] Its natural occurrence, particularly in certain plant families and microorganisms, has garnered significant scientific interest due to its potent biological activities and toxicological implications. This technical guide provides a comprehensive overview of the natural sources of AZE, delves into its biosynthetic pathways, and presents detailed methodologies for its extraction and analysis. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and self-validating protocols.

Introduction to this compound (AZE)

This compound is a heterocyclic, four-membered ring compound with a carboxylic acid group, making it a cyclic imino acid.[1] Unlike its five-membered ring homolog, proline, AZE is not one of the canonical amino acids incorporated into proteins during translation. However, its structural similarity allows it to be mistakenly recognized by prolyl-tRNA synthetase, leading to its misincorporation into polypeptide chains.[1][2] This "molecular mimicry" is the primary mechanism behind its toxicity, causing protein misfolding, endoplasmic reticulum (ER) stress, and a range of teratogenic and pro-inflammatory effects in various organisms.[2][3][4] The study of AZE's natural sources is crucial for understanding its ecological roles, potential impact on the food chain, and its applications in biomedical research.

Natural Sources of this compound

AZE has been identified in a diverse range of organisms, from common dietary plants to various microorganisms.

Terrestrial Plants

The presence of AZE in the plant kingdom has been known since the mid-20th century.[1][5]

  • Family Asparagaceae: Convallaria majalis (lily of the valley) and Polygonatum (Solomon's seal) are well-documented sources of AZE.[1] In fact, lily of the valley can contain AZE at concentrations of up to 7% of its leaf mass.[6]

  • Family Fabaceae: Numerous species within the bean family are also known to produce AZE.[1]

  • Family Amaranthaceae (formerly Chenopodiaceae): Of significant interest to human health is the presence of AZE in Beta vulgaris, which includes table beets, garden beets, and sugar beets.[1][7][8] The consumption of these vegetables and their byproducts introduces AZE into the human food chain.[7][9]

Microorganisms

Recent research has unveiled the biosynthesis of AZE in various bacteria, where it is often a component of non-ribosomal peptide natural products.[10][11]

  • AZE Synthases: The discovery of AZE synthases in bacteria has provided a molecular basis for its production.[10] These enzymes catalyze the formation of the strained azetidine ring from S-adenosylmethionine (SAM).[10][11]

  • Detoxification and Assimilation: Interestingly, some bacteria, such as certain Pseudomonas species, not only tolerate AZE but can also utilize it as a sole nitrogen source.[6] This involves enzymatic ring-opening of the azetidine moiety.[6]

Biosynthesis of this compound

The formation of the four-membered ring of AZE is an energetically challenging process. In bacteria, this is accomplished by a unique class of enzymes.

The biosynthesis of AZE in bacteria is catalyzed by AZE synthases, which utilize S-adenosylmethionine (SAM) as the substrate. The enzyme facilitates an intramolecular 4-exo-tet cyclization of SAM, resulting in the formation of the azetidine ring and 5'-methylthioadenosine (MTA) as a byproduct.[10][11] This reaction is remarkable for its ability to form a highly strained heterocyclic ring.[10]

Azetidine-2-carboxylic_Acid_Biosynthesis Bacterial Biosynthesis of this compound SAM S-Adenosylmethionine (SAM) AZE_Synthase AZE Synthase SAM->AZE_Synthase AZE This compound (AZE) AZE_Synthase->AZE Intramolecular 4-exo-tet cyclization MTA 5'-Methylthioadenosine (MTA) AZE_Synthase->MTA

Caption: Bacterial biosynthesis of AZE from SAM.

Toxicology and Biological Significance

The toxicity of AZE stems from its ability to act as a proline mimic.

When AZE is present in cells, it can be mistakenly charged to the proline-specific tRNA by prolyl-tRNA synthetase. This leads to the incorporation of AZE into newly synthesized proteins at positions that should be occupied by proline.[1][2] The smaller, four-membered ring of AZE introduces conformational constraints that differ from those of the five-membered proline ring, disrupting protein folding and leading to the accumulation of misfolded proteins.[1][3][12] This can trigger the unfolded protein response (UPR) and ER stress, ultimately leading to cellular dysfunction and apoptosis.[2][3]

AZE_Toxicity_Mechanism Mechanism of this compound Toxicity cluster_0 Cellular Environment cluster_1 Consequences AZE This compound (AZE) Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase AZE->Prolyl_tRNA_Synthetase Mistakenly recognized Proline Proline Proline->Prolyl_tRNA_Synthetase Ribosome Ribosome Prolyl_tRNA_Synthetase->Ribosome Charged tRNA Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein Protein Synthesis UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR ER_Stress ER Stress UPR->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: AZE's molecular mimicry and toxic effects.

Extraction and Analytical Methodologies

Accurate quantification of AZE in natural sources is essential for toxicological studies and quality control.

Sample Preparation and Extraction

This protocol provides a general framework for the extraction of AZE from plant tissues.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Ethanol

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh a known amount of fresh or freeze-dried plant material.

  • Freeze the sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Add 80% ethanol to the powdered sample (e.g., 10 mL per gram of tissue).

  • Vortex thoroughly and incubate at room temperature for 1 hour with occasional shaking.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This method, adapted from published procedures, utilizes post-column derivatization for sensitive detection of AZE.[13]

Instrumentation:

  • HPLC system with a gradient pump

  • Cation exchange resin column (e.g., 30 cm x 0.4 cm i.d.)

  • Column oven

  • Post-column derivatization system

  • Fluorescence detector

Chromatographic Conditions:

  • Mobile Phase A: 1.96% (w/v) sodium citrate solution, pH 3.10

  • Mobile Phase B: 2.1% (w/v) sodium nitrate solution, pH 9.60

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 65 °C

  • Detection: λex = 338 nm, λem = 425 nm (with post-column derivatization, e.g., with o-phthalaldehyde)

  • Injection Volume: 20 µL

Workflow:

HPLC_Analysis_Workflow HPLC Analysis Workflow for AZE Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Cation Exchange Chromatography HPLC_Injection->Separation Post_Column Post-Column Derivatization Separation->Post_Column Fluorescence_Detection Fluorescence Detection Post_Column->Fluorescence_Detection Data_Analysis Data Analysis (Quantification) Fluorescence_Detection->Data_Analysis

Caption: Workflow for AZE analysis by HPLC.

Quantitative Data Summary

The concentration of AZE can vary significantly between different natural sources.

Natural SourcePlant PartAZE ConcentrationReference
Convallaria majalis (Lily of the Valley)LeavesCan be up to 7% of leaf mass[6]
Beta vulgaris (Table Beets)TuberDetected[8]
Beta vulgaris (Sugar Beets)TuberDetected[7]
Sugar Beet MolassesByproductPresent[7]
Shredded Sugar Beet PulpByproductPresent[7]
Pelleted Sugar Beet PulpByproductPresent[7]

Conclusion and Future Perspectives

This compound is a fascinating and biologically active natural product with a widespread distribution in certain plant families and microorganisms. Its role as a proline antagonist and its subsequent toxicity highlight the intricate chemical interactions that can occur in nature. The presence of AZE in the human food chain through the consumption of beets and their byproducts warrants further investigation into its long-term health effects.[14][15] Future research should focus on a broader screening of organisms for AZE and its derivatives, a deeper understanding of its biosynthesis in plants, and a more precise quantification of its levels in various foodstuffs. Such knowledge will be invaluable for assessing potential risks and harnessing the unique chemical properties of this compound for applications in drug development and biotechnology.

References

The Biosynthesis of Azetidine-2-Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Ring

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a structural analog of proline, distinguished by its four-membered azetidine ring.[1] First identified in the lily of the valley (Convallaria majalis), AZE has since been found in various plants and bacteria.[1] Its biological significance stems from its inherent toxicity to many organisms, a consequence of its misincorporation into proteins in place of proline. This structural disruption can lead to protein misfolding and a cascade of cellular stress responses.[2] Beyond its role in chemical ecology, the strained azetidine ring makes AZE a valuable chiral building block in synthetic chemistry, particularly in the development of novel pharmaceuticals. This guide provides an in-depth exploration of the biosynthesis of this compound, offering both a mechanistic understanding and practical protocols for its study.

The Core Biosynthetic Pathway: An Intramolecular Cyclization

The biosynthesis of this compound is a remarkably elegant and efficient enzymatic process. The central and defining step is the intramolecular cyclization of S-adenosylmethionine (SAM), a ubiquitous biological methyl donor.[3] This reaction is catalyzed by a class of enzymes known as AZE synthases.

The overall transformation can be summarized as follows:

S-Adenosylmethionine (SAM) → this compound (AZE) + 5'-Methylthioadenosine (MTA)

This reaction is a 4-exo-tet cyclization, a type of nucleophilic substitution where the amino group of the methionine moiety of SAM attacks the γ-carbon, leading to the formation of the four-membered azetidine ring and the displacement of MTA as a leaving group.[4]

Azetidine-2-carboxylic_Acid_Biosynthesis Figure 1: this compound Biosynthetic Pathway SAM S-Adenosylmethionine (SAM) AZE_Synthase AZE Synthase (e.g., AzeJ, VioH) SAM->AZE_Synthase AZE This compound (AZE) AZE_Synthase->AZE MTA 5'-Methylthioadenosine (MTA) AZE_Synthase->MTA AZE_Biosynthesis_Workflow Figure 2: Experimental Workflow for AZE Biosynthesis Research cluster_cloning Gene Cloning & Mutagenesis cluster_expression Protein Expression & Purification cluster_characterization Enzyme & Product Analysis Cloning Cloning of AZE synthase gene into an expression vector Mutagenesis Site-Directed Mutagenesis (optional) Cloning->Mutagenesis Expression Heterologous expression in E. coli Cloning->Expression Purification Ni-NTA Affinity & Size-Exclusion Chromatography Expression->Purification Enzyme_Assay Enzyme Kinetics Assay Purification->Enzyme_Assay HPLC_MS HPLC/LC-MS Analysis of SAM, AZE, and MTA Enzyme_Assay->HPLC_MS

References

"Chemical and physical properties of Azetidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical and Physical Properties of Azetidine-2-carboxylic Acid

Introduction: The Significance of a Strained Proline Analogue

This compound (Aze), a non-proteinogenic amino acid, stands as a compelling molecule for researchers in chemistry, biology, and pharmacology. First identified in 1955 in plants like lily of the valley (Convallaria majalis), it is a structural homologue of the proteinogenic amino acid proline, with the key difference being its four-membered heterocyclic ring instead of proline's five.[1][2] This seemingly subtle structural change—a single carbon deletion from the ring—introduces significant ring strain and alters the molecule's conformational flexibility, bestowing upon it a unique and potent biological activity.

The scientific intrigue of this compound lies in its ability to act as a proline mimic.[3][4][5][6] In most species, including mammals, prolyl-tRNA synthetase cannot effectively discriminate between proline and Aze.[5] This leads to the misincorporation of Aze into nascent polypeptide chains at proline-designated sites, a phenomenon that has profound consequences for protein structure and function.[1][7] The resulting "neo-proteins" often suffer from improper folding, leading to proteotoxic stress, endoplasmic reticulum (ER) stress, and a range of toxic and teratogenic effects.[3][5][6][8]

This guide provides a comprehensive technical overview of the chemical and physical properties of this compound, offering insights into its structure, reactivity, synthesis, and analytical characterization. It is designed to serve as a foundational resource for scientists leveraging this unique molecule as a research tool in drug discovery, protein engineering, and chemical biology.

Part 1: Core Chemical and Physical Characteristics

The foundational properties of this compound dictate its behavior in both chemical and biological systems. Its strained ring, polarity, and stereochemistry are central to its function.

Structure and Stereochemistry

This compound is a heterocyclic compound featuring a saturated four-membered ring containing one nitrogen atom (an azetidine ring) with a carboxylic acid group at the C2 position.[1]

  • Molecular Formula: C₄H₇NO₂[1]

  • Molecular Weight: 101.10 g/mol [1][7][9][10][11]

  • Stereochemistry: The C2 carbon is a chiral center. The naturally occurring enantiomer is the (S)-isomer, also known as L-Azetidine-2-carboxylic acid.[2][12][13]

  • Crystal Structure: X-ray crystallography has revealed that in its solid state, L-Azetidine-2-carboxylic acid exists as a zwitterion.[14] The azetidine ring is not planar but is buckled by approximately 11 degrees.[14] This puckered conformation is a critical feature influencing how it is recognized by enzymes and how it affects polypeptide chain geometry.[14][15]

Physicochemical Properties

A summary of the key physical properties is presented in Table 1. The compound is a white to off-white crystalline solid with good solubility in water, a characteristic stemming from its polar zwitterionic nature at physiological pH.[1][12][16]

PropertyValueReference(s)
Appearance White to light beige crystalline solid[1][12][16]
Melting Point ~215-220 °C (with decomposition)[1][9][12][17]
Boiling Point 242 °C[1]
Density 1.275 g/cm³[1]
Water Solubility 5.0 g/100 mL[1][12]
pKa (Predicted) 2.35 ± 0.20[12]
Optical Rotation [α]D -125° (c=1, H₂O, 25 °C)[12]

Table 1: Core Physical and Chemical Properties of L-Azetidine-2-carboxylic Acid

Part 2: Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are of great interest for its production and its application as a chemical building block.

Synthetic Pathways

Several routes have been established for the synthesis of this compound, providing access to both racemic and enantiomerically pure forms.

  • From γ-Butyrolactone: A common laboratory-scale synthesis involves a multi-step process starting from γ-butyrolactone, proceeding through bromination, esterification, cyclization, and hydrogenation.[18][19]

  • From Amino Acid Precursors: Optically active Aze can be obtained from α,γ-diaminobutyric acid via treatment with nitrous and hydrochloric acids, followed by cyclization.[1]

  • Asymmetric Synthesis: Modern methods focus on facile, asymmetric syntheses to produce specific enantiomers in high yield and purity, often employing chiral auxiliaries.[2][20]

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start γ-Butyrolactone step1 Bromination & Esterification start->step1 1. step2 Cyclization step1->step2 2. step3 Hydrogenation step2->step3 3. step4 Resolution step3->step4 4. end L-Azetidine-2- carboxylic Acid step4->end

Caption: General synthetic workflow from γ-butyrolactone.

Chemical Reactivity

The reactivity of the azetidine ring is dominated by its inherent ring strain and the nucleophilicity of the secondary amine.

  • N-Functionalization: The nitrogen atom readily undergoes standard reactions for secondary amines, such as N-alkylation and N-acylation, allowing for the synthesis of a wide array of derivatives.[21]

  • Ring-Opening Reactions: Under strong acidic conditions, the protonated azetidinium ion becomes susceptible to nucleophilic attack, leading to ring-opening.[21] This reactivity highlights the delicate stability of the four-membered ring.

  • Biological Reactivity as a Proline Antagonist: The most significant reactivity is biological. As a proline analogue, it is activated by prolyl-tRNA synthetase and incorporated into proteins.[6] The smaller, more constrained ring of Aze disrupts the polypeptide backbone's conformation, particularly affecting the formation of stable triple helices in proline-rich proteins like collagen.[1][3][15] This misincorporation triggers the unfolded protein response (UPR) and can lead to apoptosis.[3][8]

Proteotoxicity_Mechanism Aze Azetidine-2- carboxylic Acid (Aze) ProRS Prolyl-tRNA Synthetase Aze->ProRS Ribosome Ribosome ProRS->Ribosome Charges tRNA with Aze tRNA tRNA-Pro tRNA->ProRS Misfolded Misfolded Protein (Aze incorporated) Ribosome->Misfolded Misincorporation Protein Nascent Polypeptide (Proline site) Protein->Ribosome ER_Stress ER Stress & Unfolded Protein Response Misfolded->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of this compound proteotoxicity.

Part 3: Spectroscopic Analysis and Characterization

Accurate characterization of this compound is crucial for ensuring purity and confirming identity in research applications.

TechniqueDescription and Typical ObservationsReference(s)
¹H NMR In D₂O, characteristic signals include a multiplet for the α-proton (C2-H) and multiplets for the β (C3) and γ (C4) methylene protons. The exact shifts depend on the solvent and pH.[2][17][22]
¹³C NMR Shows four distinct carbon signals: one for the carboxyl group (~170-175 ppm), one for the α-carbon (~65 ppm), and two for the ring methylene carbons.[2][23]
IR Displays characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and a strong C=O stretch for the carbonyl group.[23][24]
Mass Spec Electrospray ionization (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 102.1.[2][25]

Table 2: Summary of Spectroscopic Data for this compound

Experimental Protocol 1: Purity and Identity Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition (¹H NMR): Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the observed chemical shifts and coupling patterns with reference spectra or literature values to confirm the structure and assess for the presence of impurities.[2][22][23]

Experimental Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or methanol.[12] Dilute this stock to a working concentration (e.g., 1-10 µg/mL) using the mobile phase.

  • LC Conditions: Use a suitable reversed-phase column (e.g., C18). A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid), run under isocratic or gradient conditions.

  • MS Conditions: Operate the mass spectrometer in positive ion electrospray mode (ESI+). Set the instrument to scan for the expected protonated molecular ion [M+H]⁺ at m/z 102.1.

  • Analysis: Inject the sample. The resulting chromatogram should show a single major peak at a characteristic retention time. The mass spectrum corresponding to this peak should confirm the presence of the ion at m/z 102.1.[25]

Part 4: Applications and Safety Considerations

Applications in Research and Development

The unique properties of this compound make it a valuable tool:

  • Tool for Studying Proteotoxicity: It is widely used to induce and study protein misfolding, ER stress, and the unfolded protein response in cellular models.[3][5][6][8]

  • Collagen Synthesis Inhibitor: Its preferential disruption of collagen makes it a specific tool for investigating collagenopathies and fibrotic diseases.[3][12][13]

  • Medicinal Chemistry Scaffold: The strained azetidine ring is an attractive scaffold in drug design. Derivatives of Aze have been explored as potent inhibitors of enzymes like STAT3, demonstrating its utility as a starting point for novel therapeutics.[2][26]

  • Agrochemical Research: Recent studies have identified L-Aze as a potential environmentally friendly agent for controlling powdery mildew, opening avenues in agricultural science.[25]

Safety, Handling, and Storage

Given its biological activity, proper handling of this compound is essential.

  • Toxicity: The compound is a known toxic and teratogenic agent.[1][4][7][9] It is harmful if swallowed and can cause weakness or convulsions.[9][16]

  • Hazards: It is classified as causing serious eye damage and skin irritation.[9][10] Inhalation of dust may cause respiratory tract irritation.[10][16]

  • Handling: Always handle in a well-ventilated area or fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[12][16]

  • Stability: The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents and strong acids.[16]

References

The Cellular Sabotage of a Proline Impostor: An In-depth Technical Guide to the Toxic Effects of Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the cellular toxicity of Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a structural analog of L-proline. For researchers, scientists, and drug development professionals, understanding the multifaceted mechanisms by which this proline mimic disrupts cellular homeostasis is paramount for both toxicological assessment and the exploration of its potential as a biochemical tool.

The Trojan Horse: Misincorporation and the Genesis of Proteotoxicity

This compound's toxicity stems from its structural resemblance to L-proline, enabling it to be mistakenly recognized by prolyl-tRNA synthetase.[1][2] This molecular mimicry allows Aze to be incorporated into nascent polypeptide chains in place of proline, a phenomenon that triggers a cascade of detrimental cellular events.[3][4][5] The substitution of the five-membered proline ring with the more constrained four-membered azetidine ring induces significant conformational changes in proteins.[6][7] This is particularly damaging in proline-rich proteins like collagen, where it disrupts triple helix formation and leads to intermolecular crosslinking disturbances.[2][8]

The misincorporation of Aze results in the synthesis of misfolded proteins, leading to a state of cellular proteotoxic stress.[1] This accumulation of aberrant proteins is a central hub from which various downstream toxic effects emanate.

Endoplasmic Reticulum Under Siege: The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is the primary site for the folding and modification of secretory and transmembrane proteins. The influx of Aze-containing, misfolded proteins overwhelms the ER's protein-folding capacity, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[9][10][11] The UPR is a sophisticated signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Aze has been shown to activate key branches of the UPR.[10][11] Studies in various cell lines have demonstrated the upregulation of UPR markers such as:

  • Binding Immunoglobulin Protein (BiP): An ER chaperone that is upregulated to assist in protein folding.[10][11]

  • Phosphorylated eukaryotic translation initiation factor 2α (p-eIF2α): Activation of the PERK pathway leads to the phosphorylation of eIF2α, which attenuates global protein synthesis to reduce the protein load on the ER.[9][10][11]

  • Activating Transcription Factor 6 (ATF6): Aze induces the cleavage of ATF6, which then translocates to the nucleus to upregulate ER stress-responsive genes.[9][10][11]

  • Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP/DDIT3): These transcription factors are induced downstream of PERK and play a crucial role in promoting apoptosis under conditions of unresolved ER stress.[12][13]

The sustained activation of the UPR is a critical event in Aze-induced cytotoxicity.

Visualizing the UPR Activation by this compound

UPR_Activation_by_Aze cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Aze This compound MisfoldedProteins Misfolded Proteins Aze->MisfoldedProteins Misincorporation PERK PERK MisfoldedProteins->PERK Activates ATF6 ATF6 MisfoldedProteins->ATF6 Activates IRE1 IRE1 MisfoldedProteins->IRE1 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage & Translocation XBP1_spliced Spliced XBP1 IRE1->XBP1_spliced Splicing peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translational Upregulation UPR_Genes UPR Target Genes (e.g., CHOP, GADD34) ATF4->UPR_Genes Transcriptional Activation ATF6_cleaved->UPR_Genes Transcriptional Activation XBP1_spliced->UPR_Genes Transcriptional Activation Apoptosis Apoptosis UPR_Genes->Apoptosis Induces

Caption: Aze-induced UPR signaling pathways.

The Cellular Demise: Apoptosis and Necrosis

Prolonged exposure to Aze and the ensuing unresolved ER stress ultimately lead to programmed cell death, or apoptosis.[3][12] Several key apoptotic markers are modulated by Aze treatment:

  • Increased BAX/Bcl2 Ratio: Aze has been shown to increase the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2, tipping the cellular balance towards apoptosis.[3][14]

  • Annexin V Staining: Increased Annexin V staining is observed in Aze-treated cells, indicating the externalization of phosphatidylserine, an early hallmark of apoptosis.[3][12]

  • Caspase Activation: Although not explicitly detailed in all studies, the apoptotic pathways initiated by ER stress typically converge on the activation of caspase cascades.

In addition to apoptosis, at higher concentrations, Aze can also induce necrosis, a form of cell death characterized by cell swelling and lysis.[12][15]

Beyond Protein Folding: Mitochondrial Dysfunction and Inflammation

The toxic effects of Aze extend beyond the ER. Studies have revealed that Aze can induce mitochondrial dysfunction, characterized by alterations in mitochondrial morphology and a significant decline in mitochondrial function.[12][15] This mitochondrial impairment can further exacerbate cellular stress and contribute to cell death.

Furthermore, in immune cells such as microglia, Aze exposure triggers a pro-inflammatory response.[3][14] This is evidenced by an increase in the release of nitric oxide and the expression of pro-inflammatory markers like IL-1β and IL-6.[3][14] This neuroinflammatory response is particularly relevant in the context of diseases like multiple sclerosis, where Aze has been hypothesized to play a role.[16][17]

Methodologies for Assessing this compound Cytotoxicity

A robust assessment of Aze's cellular toxicity requires a multi-pronged experimental approach. The following are key assays and protocols:

Cell Viability Assays

Purpose: To quantify the dose- and time-dependent effects of Aze on cell viability.

Recommended Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Aze Treatment: Treat cells with a range of Aze concentrations (e.g., 0-2000 µM) for various time points (e.g., 6, 12, 24, 48 hours).[3][14]

  • MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This provides a quantitative measure of cytotoxicity.

Apoptosis Assays

Purpose: To specifically detect and quantify apoptotic cell death.

Recommended Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the desired concentrations of Aze for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Causality Behind Experimental Choices: This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed picture of the mode of cell death.

Western Blotting for UPR and Apoptotic Markers

Purpose: To analyze the expression levels of key proteins involved in the UPR and apoptosis.

Recommended Protocol:

  • Protein Extraction: Lyse Aze-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against UPR markers (e.g., BiP, p-eIF2α, ATF6) and apoptotic markers (e.g., BAX, Bcl2, Cleaved Caspase-3).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Causality Behind Experimental Choices: Western blotting provides semi-quantitative data on the protein levels of specific targets, allowing for the direct assessment of the activation of signaling pathways like the UPR.

Experimental Workflow for Assessing Aze Cytotoxicity

Aze_Cytotoxicity_Workflow cluster_Assays Cytotoxicity Assessment Start Cell Culture Aze_Treatment This compound Treatment (Dose- and Time-course) Start->Aze_Treatment Viability Cell Viability Assay (e.g., MTT) Aze_Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Aze_Treatment->Apoptosis Molecular Molecular Analysis (Western Blot, qPCR) Aze_Treatment->Molecular Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion on Toxic Effects Data_Analysis->Conclusion

Caption: A streamlined workflow for investigating the cytotoxic effects of Aze.

Quantitative Data Summary

Cell LineAze ConcentrationExposure TimeEffectReference
BV2 microglia> 1000 µM24 hSignificant reduction in cell viability[3][14]
BV2 microglia1000 µM6 hSignificant increase in BAX/Bcl2 ratio[3]
BV2 microglia1000 µM24 h~5.8% early apoptotic and necrotic cells (vs. 2.3% in control)[3]
HeLa cells5 mM9 hInduction of ATF6 cleavage and upregulation of p-eIF2α[9]
SH-SY5Y neuroblastomaRange of concentrations24 hDecreased cell viability (apoptotic and necrotic death)[12]

Conclusion and Future Directions

This compound exerts its cytotoxic effects primarily through its misincorporation into proteins, leading to proteotoxic stress, ER stress, and the activation of the UPR. This ultimately culminates in apoptosis, mitochondrial dysfunction, and inflammation. The methodologies outlined in this guide provide a robust framework for investigating these toxic effects in various cellular contexts.

Future research should focus on elucidating the specific protein targets of Aze misincorporation that are most critical for its toxicity and further exploring the potential long-term consequences of low-dose environmental exposure to this proline analog, particularly in the context of neurodegenerative and autoimmune diseases.

References

An In-depth Technical Guide on the Core Mechanism of Azetidine-2-carboxylic Acid Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Deceptive Simplicity of a Proline Analogue

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a structural sibling to the proteinogenic amino acid L-proline.[1] Found in plants like lily-of-the-valley and sugar beets, its seemingly minor structural deviation—a four-membered ring instead of proline's five—belies a potent mechanism of toxicity.[1] This guide dissects the molecular underpinnings of AZE's cytotoxicity, offering a foundational understanding for its application in research and its implications for drug development. The core of AZE's toxicity is a case of molecular mimicry, leading to a cascade of events that compromise cellular integrity.[2]

Part 1: The Primary Insult - Misincorporation into Nascent Polypeptides

The toxicity cascade of AZE is initiated at the very beginning of protein synthesis. Its structural resemblance to proline allows it to be recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging proline to its cognate tRNA.[3][4] This critical error leads to the formation of AZE-tRNAPro, which is then delivered to the ribosome and incorporated into growing polypeptide chains in place of proline.[3]

Consequences of AZE Misincorporation: A Cascade of Proteotoxicity

The substitution of proline with AZE has profound implications for protein structure and function. Proline's unique five-membered ring imparts a rigid kink in the polypeptide backbone, crucial for proper protein folding and the formation of specific secondary structures. AZE, with its more strained four-membered ring, introduces an altered geometry that disrupts these precise conformational requirements. This can lead to:

  • Protein Misfolding and Aggregation: The altered bond angles and rotational freedom imposed by AZE can prevent proteins from achieving their native, functional three-dimensional structures.[1][5][6] This misfolding often exposes hydrophobic residues, promoting the formation of insoluble protein aggregates.[7]

  • Loss of Protein Function: Even in the absence of aggregation, the subtle conformational changes induced by AZE can render proteins inactive. This is particularly detrimental for enzymes, where the precise architecture of the active site is critical for catalysis. The misincorporation can affect a wide range of proteins, including collagen, keratin, and hemoglobin.[1]

  • Impaired Protein Trafficking: Cellular quality control mechanisms recognize misfolded proteins and target them for degradation, preventing them from reaching their designated cellular locations to carry out their functions.

Part 2: The Cellular Response - From Stress to Self-Destruction

The accumulation of misfolded and aggregated proteins, a condition known as proteotoxic stress, triggers a sophisticated cellular damage control system known as the Unfolded Protein Response (UPR).[6][8][9] The UPR aims to restore protein homeostasis (proteostasis) through several mechanisms:

  • Increased Chaperone Production: The UPR upregulates the synthesis of molecular chaperones that assist in the refolding of misfolded proteins.

  • Translational Attenuation: To alleviate the burden on the protein folding machinery, the UPR can temporarily halt overall protein synthesis.

  • Enhanced Protein Degradation: The UPR activates pathways like the Endoplasmic Reticulum-Associated Degradation (ERAD) system, which targets misfolded proteins for destruction by the proteasome.

However, if the proteotoxic stress induced by AZE is overwhelming and prolonged, the UPR transitions from a pro-survival to a pro-apoptotic program, initiating programmed cell death.[2][5][6] This apoptotic response is a key contributor to the overall toxicity of AZE.[2][5][6] Studies have shown that AZE exposure leads to a decrease in cell viability, with evidence of both apoptotic and necrotic cell death.[2]

Mitochondrial Dysfunction and Inflammation

Recent research has illuminated additional facets of AZE toxicity. Exposure to AZE has been linked to alterations in mitochondrial morphology and a significant decline in mitochondrial function.[2] Furthermore, AZE can trigger pro-inflammatory responses in certain cell types, such as microglia, leading to the release of inflammatory markers.[5][10]

Part 3: Experimental Frameworks for Elucidating AZE Toxicity

A comprehensive understanding of AZE's mechanism of action requires a multi-pronged experimental approach. The following outlines key methodologies and their underlying rationale.

Experimental Protocol 1: In Vitro Aminoacylation Assay

Objective: To quantitatively assess the ability of prolyl-tRNA synthetase to utilize AZE as a substrate.

Methodology:

  • Purify recombinant prolyl-tRNA synthetase.

  • Prepare reaction mixtures containing the enzyme, ATP, tRNAPro, and either radiolabeled proline (control) or radiolabeled AZE.

  • Incubate reactions at 37°C for a defined time course.

  • Precipitate the tRNA using trichloroacetic acid (TCA).

  • Collect the precipitate on a filter and quantify the incorporated radioactivity using liquid scintillation counting.

Causality Explained: This assay provides direct evidence for the initial step of AZE toxicity – its recognition and activation by ProRS. By comparing the kinetics of proline and AZE activation, one can determine the efficiency with which AZE enters the protein synthesis pathway.

Experimental Protocol 2: Cellular Viability and Apoptosis Assays

Objective: To determine the dose-dependent and time-dependent cytotoxic and apoptotic effects of AZE on a given cell line.

Methodology:

  • Culture cells in a multi-well plate format.

  • Treat cells with a serial dilution of AZE for varying durations (e.g., 24, 48, 72 hours).

  • Assess cell viability using assays such as MTT or resazurin reduction.

  • Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

Causality Explained: These assays provide a quantitative measure of the overall cellular consequence of AZE exposure. The IC50 value (the concentration at which 50% of cell growth is inhibited) is a key parameter derived from these experiments. Correlating cytotoxicity with markers of apoptosis helps to establish the mode of cell death.

Experimental Protocol 3: Analysis of the Unfolded Protein Response

Objective: To investigate the activation of the UPR in response to AZE-induced proteotoxic stress.

Methodology:

  • Treat cells with AZE for a specified time.

  • Lyse the cells and prepare protein extracts.

  • Perform Western blot analysis using antibodies against key UPR markers, such as:

    • Phospho-PERK and Phospho-eIF2α (PERK pathway)

    • ATF6 (cleaved form)

    • XBP1s (spliced form)

    • CHOP/GADD153 (pro-apoptotic UPR target)

    • BiP/GRP78 (ER chaperone)

Causality Explained: This workflow provides direct molecular evidence that the accumulation of AZE-containing misfolded proteins triggers a specific cellular stress response pathway. The activation of pro-apoptotic UPR markers like CHOP can mechanistically link proteotoxicity to cell death.

Visualization of Key Pathways and Workflows

AZE_Toxicity_Mechanism cluster_entry Cellular Entry and Activation cluster_synthesis Protein Synthesis cluster_response Cellular Stress Response AZE This compound (AZE) ProRS Prolyl-tRNA Synthetase AZE->ProRS AZE_tRNA AZE-tRNAPro ProRS->AZE_tRNA Charges tRNA Ribosome Ribosome AZE_tRNA->Ribosome Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein Misincorporation UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: Core mechanism of this compound toxicity.

Experimental_Workflow_AZE cluster_treatment Cell Treatment cluster_analysis Molecular & Cellular Analysis cluster_data Data Interpretation Cell_Culture Cell Culture AZE_Treatment AZE Treatment (Dose & Time Course) Cell_Culture->AZE_Treatment Viability_Assay Viability/Apoptosis Assay AZE_Treatment->Viability_Assay Protein_Extraction Protein Extraction AZE_Treatment->Protein_Extraction IC50_Calculation IC50 Calculation Viability_Assay->IC50_Calculation UPR_Analysis UPR Western Blot Protein_Extraction->UPR_Analysis UPR_Quantification UPR Marker Quantification UPR_Analysis->UPR_Quantification Mechanism_Conclusion Elucidation of Toxicity Mechanism IC50_Calculation->Mechanism_Conclusion UPR_Quantification->Mechanism_Conclusion

Caption: Experimental workflow for investigating AZE toxicity.

Quantitative Data Summary
Cell Line/OrganismAssayEndpointValue
Murine Mammary Cancer Cells (450.1)Growth InhibitionIC507.6 µg/ml[11]
BV2 Microglial CellsCell ViabilitySignificant Reduction>1000 µM[5][6]
Human Prolyl-tRNA SynthetaseEnzyme KineticsCatalytic Efficiency (vs. Proline)~71-fold slower[4]

Part 4: Implications for Drug Development and Future Research

The potent and specific mechanism of AZE toxicity makes it a valuable tool for studying fundamental cellular processes like protein quality control and the UPR. For drug development professionals, the principles underlying AZE's action can inform the design of novel therapeutics. For instance, inducing proteotoxic stress is a validated strategy in cancer therapy. Understanding how AZE selectively impacts rapidly proliferating cells could inspire the development of new antimetabolite drugs.

Future research directions include:

  • Identifying specific protein targets of AZE: Determining which proteins are most susceptible to AZE misincorporation and subsequent dysfunction.

  • Exploring synergistic interactions: Investigating the combination of AZE with other drugs that modulate proteostasis, such as proteasome inhibitors.

  • Investigating therapeutic potential: Evaluating the efficacy of AZE or its derivatives in preclinical models of diseases characterized by a vulnerability to proteotoxic stress.

References

An In-depth Technical Guide to the Incorporation of Azetidine-2-carboxylic Acid into Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a structural analogue of L-proline, distinguished by its four-membered ring compared to proline's five.[1][2] Naturally produced by various plants, such as those in the lily family and common beets, Aze serves as a defense mechanism, inhibiting the growth of competing vegetation and poisoning herbivores.[3][4] Its toxicity stems from its ability to infiltrate the cellular protein synthesis machinery, where it is mistakenly incorporated in place of proline.[3][5]

This misincorporation event is not a passive error but an active subversion of one of the most fundamental cellular processes. The structural similarity between Aze and proline allows it to be recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline.[4][6] Once Aze is attached to a proline-specific tRNA, the ribosome cannot distinguish it from the natural amino acid, leading to its insertion into nascent polypeptide chains at proline-encoded positions.[6]

The consequences of this molecular mimicry are profound, leading to altered protein structures, proteotoxic stress, and a cascade of detrimental cellular responses.[1][4] For researchers, scientists, and drug development professionals, understanding the mechanism of Aze incorporation and its downstream effects is critical. Aze serves not only as a potent toxin but also as a valuable molecular probe to study protein folding, collagen synthesis, and cellular stress responses.[7][8] Furthermore, the principle of its incorporation provides a framework for the broader field of unnatural amino acid (UAA) mutagenesis, a powerful tool in protein engineering and the development of novel therapeutics.[7][9]

This guide provides a comprehensive technical overview of the core mechanism of Aze incorporation, its structural and functional ramifications, and detailed, field-proven protocols for its study in both cellular and recombinant systems.

Part 2: The Biochemical Basis of Misincorporation

The entry of this compound into the proteome is a classic case of molecular mimicry that bypasses the cell's quality control mechanisms. The central player in this process is the aminoacyl-tRNA synthetase (aaRS) family, enzymes tasked with ensuring the fidelity of translation by attaching the correct amino acid to its corresponding tRNA.[10]

The Role of Prolyl-tRNA Synthetase (ProRS)

Due to its structural resemblance to proline, Aze is a substrate for Prolyl-tRNA Synthetase (ProRS).[4][6] The process occurs in two main steps within the ProRS active site:

  • Amino Acid Activation: Aze is first activated with ATP to form an azetidyl-adenylate intermediate (Aze-AMP), releasing pyrophosphate.

  • tRNA Charging: The activated Aze is then transferred to the 3' end of its cognate tRNA (tRNAPro), forming Aze-tRNAPro.

This mischarged Aze-tRNAPro is then delivered to the ribosome, which incorporates Aze into the growing polypeptide chain at positions dictated by proline codons (CCU, CCC, CCA, CCG). Interestingly, while Aze is also a dual mimic for alanine and can be activated by alanyl-tRNA synthetase (AlaRS), it is ultimately inserted into proteins as proline, highlighting the critical role of ProRS in the misincorporation pathway.[10] This misrecognition by ProRS is the pivotal molecular event that leads to proteotoxicity.

Aze_Incorporation_Mechanism cluster_uptake Cellular Uptake cluster_cytosol Cytosol Aze_ext Aze (extracellular) Aze_int Aze (intracellular) Aze_ext->Aze_int Amino Acid Transporters ProRS Prolyl-tRNA Synthetase (ProRS) Aze_int->ProRS Aze_tRNA Aze-tRNAPro (Mischarged) ProRS->Aze_tRNA Activation & Charging ATP ATP ATP->ProRS tRNA_Pro tRNAPro tRNA_Pro->ProRS Ribosome Ribosome Aze_tRNA->Ribosome Elongation Protein Aze-Containing Protein (Misfolded) Ribosome->Protein Translation

Figure 1: Mechanism of Aze misincorporation into proteins.

Enzyme Kinetics: A Quantitative Comparison

The efficiency of ProRS in utilizing Aze is significantly lower than for its cognate substrate, proline. This difference is a key determinant of the extent of misincorporation and subsequent toxicity. Studies have shown that the catalytic efficiency (kcat/KM) of human ProRS for Aze is markedly reduced compared to proline.[10] This suggests that at equimolar concentrations, proline will always be the preferred substrate, a principle that can be exploited experimentally to rescue cells from Aze-induced toxicity.[6][11]

SubstrateEnzymeKM (µM)kcat (s-1)kcat/KM (s-1µM-1)Source
L-ProlineP. aeruginosa ProRS1226.30.05[12]
ATPP. aeruginosa ProRS1545.50.04[12]
L-ProlineHuman ProRS~150-300~5-15~0.04[10][12]
L-Azetidine-2-CAHuman ProRS>1000Slower than Pro~71-fold less efficient than Pro[10]

Table 1: Comparative kinetic parameters for Prolyl-tRNA Synthetase (ProRS) with L-Proline and L-Azetidine-2-carboxylic acid (Aze). Data for human ProRS with proline are estimated from typical values. The key finding is the significantly reduced efficiency for Aze.

Part 3: Structural and Cellular Consequences of Aze Incorporation

The substitution of a five-membered proline ring with a four-membered azetidine ring imposes significant structural constraints that ripple from the polypeptide chain to the entire cell.

Impact on Protein Structure

Proline residues are critical determinants of protein architecture, often introducing kinks or turns in the polypeptide backbone and disrupting secondary structures like α-helices. The smaller, more rigid azetidine ring alters these properties in several ways:

  • Altered Backbone Geometry: The incorporation of Aze can cause a severe bend in the polypeptide chain, disrupting local conformation.[13]

  • Destabilization of Ordered Structures: Peptides containing Aze are generally more flexible than their proline-containing counterparts.[7] This increased flexibility can destabilize highly ordered structures. For instance, it disrupts the poly-proline type II helix, a structure crucial for many protein-protein interactions.[13] In collagen, a protein exceptionally rich in proline, Aze incorporation destabilizes the essential triple helix, impairing its synthesis and secretion.[7][14]

Cellular Ramifications and Toxicity

The accumulation of structurally aberrant, Aze-containing proteins triggers a cascade of cellular stress responses, ultimately leading to cytotoxicity.

  • Protein Misfolding and Aggregation: Aze-containing proteins are prone to misfolding, leading to their aggregation and the induction of proteotoxic stress.[8]

  • Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins in the ER activates the Unfolded Protein Response (UPR).[15][16] This is a signaling network that initially attempts to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. Key UPR markers like BiP, phosphorylated eIF2α, and cleaved ATF6 are upregulated upon Aze treatment.[1][16]

  • Inflammation and Apoptosis: In immune cells like microglia, Aze exposure triggers a potent pro-inflammatory and pro-apoptotic response.[10] This includes the release of nitric oxide and pro-inflammatory cytokines (e.g., IL-1β, IL-6) and an increase in the pro-apoptotic BAX/Bcl2 ratio.[10]

  • Mitochondrial Dysfunction: Aze exposure has been shown to cause changes in mitochondrial morphology and a significant decline in mitochondrial function, contributing to cell death.[3]

The cytotoxic potency of Aze varies across different cell types, as demonstrated by their respective IC50 values.

Cell LineCompoundIC50NotesSource
Murine Mammary Cancer (450.1)L-Azetidine-2-CA7.6 µg/mL (~75 µM)In vitro growth inhibition.[14]
BV2 Microglial CellsL-Azetidine-2-CA>1000 µMSignificant reduction in cell viability observed at concentrations >1000 µM after 24h.[10]
HeLa Cervical CancerL-Azetidine-2-CA~5 mMConcentration used to robustly induce ER stress and UPR activation.[1][16]

Table 2: Cytotoxic and effective concentrations of L-Azetidine-2-carboxylic acid in various mammalian cell lines.

Part 4: Experimental Protocols for the Researcher

This section provides detailed methodologies for inducing, detecting, and analyzing the effects of Aze incorporation in common experimental systems.

Protocol for Inducing and Assessing Aze-Toxicity in Mammalian Cell Culture

This workflow is designed to assess the dose-dependent and time-course effects of Aze on mammalian cell viability, apoptosis, and the induction of cellular stress.

Aze_Cell_Culture_Workflow cluster_assays Endpoint Assays start Start: Seed Cells in Multi-Well Plates treat Treat Cells with Aze (Varying Concentrations & Times) start->treat incubate Incubate (e.g., 6, 12, 24 hours) treat->incubate viability Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis stress Stress/Inflammation Assay (e.g., qPCR, Western Blot) incubate->stress data Data Analysis: IC50 Calculation, Gene Expression, etc. viability->data apoptosis->data stress->data end End data->end

Figure 2: Experimental workflow for studying Aze effects in cell culture.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture your chosen cell line (e.g., BV2 microglia, HeLa) in the recommended complete medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).[17]

    • Seed cells into multi-well plates (e.g., 96-well for viability, 12-well for protein/RNA extraction) at a density that ensures they are in the exponential growth phase (e.g., 1 x 104 cells/well for a 96-well plate) and allow them to adhere overnight.[15][17]

  • Preparation and Application of Aze:

    • Prepare a sterile, high-concentration stock solution of L-Azetidine-2-carboxylic acid (e.g., 100 mM in sterile PBS or culture medium).

    • On the day of the experiment, dilute the stock solution in a fresh complete medium to achieve the desired final concentrations. A typical range for initial screening is 0, 125, 250, 500, 1000, and 2000 µM.[10]

    • Remove the old medium from the cells and replace it with the Aze-containing medium. Include a vehicle control (medium with no Aze).

  • Incubation:

    • Incubate the cells for the desired time points (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified 5% CO2 incubator.[10]

  • Endpoint Analysis - Cell Viability (MTT Assay): [9][18]

    • At the end of the incubation period, add MTT reagent (final concentration 0.5 mg/mL) to each well.[15]

    • Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or a 0.04 M HCl in isopropanol solution) to each well to dissolve the formazan crystals.[15]

    • Shake the plate for 15 minutes and measure the absorbance on a microplate reader at a test wavelength of ~570 nm.[18]

  • Endpoint Analysis - Cellular Stress (qPCR for UPR Markers): [11][19]

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using SYBR Green master mix and primers for UPR target genes (e.g., ATF4, ATF6, DDIT3/CHOP, HSPA5/BiP) and a stable housekeeping gene (e.g., ACTB, GAPDH).[11]

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.[11]

Protocol for Recombinant Expression of Aze-Containing Proteins in E. coli

This protocol is adapted from methodologies used to produce Aze-substituted recombinant proteins for structural and functional analysis.[13]

Step-by-Step Methodology:

  • Strain and Plasmid:

    • Use an E. coli expression strain like BL21(DE3) transformed with a plasmid encoding the protein of interest, typically under the control of an inducible promoter (e.g., T7).

  • Culture Conditions:

    • Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight.

    • The next day, dilute the starter culture into a minimal medium (e.g., M9 minimal media) supplemented with all necessary amino acids except for proline. The absence of proline is crucial to maximize the incorporation of Aze.

    • Grow the culture at 37°C with vigorous shaking.

  • Aze Addition and Induction:

    • When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), add L-Azetidine-2-carboxylic acid to the medium. A final concentration of 1 mM is a good starting point.[13] Note that this will likely retard bacterial growth.[13]

    • Simultaneously or shortly after Aze addition, induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).

    • Reduce the incubation temperature (e.g., to 18-25°C) and continue shaking for several hours or overnight to allow for protein expression. The lower temperature can help improve the folding of the aberrant protein.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press) in a suitable lysis buffer.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps like ion exchange or size-exclusion chromatography as needed. Be aware that Aze-containing proteins may be less stable or more prone to aggregation, which might require optimization of purification buffers (e.g., addition of stabilizing osmolytes like glycerol or arginine).

Protocol for Mass Spectrometric Verification of Aze Incorporation

Mass spectrometry (MS) is the definitive method to confirm the misincorporation of Aze into a protein. The strategy involves digesting the protein into peptides and identifying the mass shift caused by the Aze-for-Pro substitution. Proline has a monoisotopic mass of 115.0633 Da, while Aze has a mass of 101.0477 Da. This results in a mass difference of -14.0156 Da for each substitution.

Aze_MS_Workflow cluster_data Data Analysis start Start: Purified Aze-Protein denature Denature, Reduce, & Alkylate start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest cleanup Peptide Cleanup (e.g., C18 Desalting) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms search Database Search with Variable Modification lcms->search validate Manual Spectra Validation search->validate result Result: Identification of Peptides with Aze (-14.0156 Da mass shift) validate->result

Figure 3: Workflow for mass spectrometric analysis of Aze incorporation.

Step-by-Step Methodology: [20]

  • Sample Preparation (In-Solution Digest):

    • Take approximately 20-50 µg of your purified protein.

    • Denature the protein in a buffer containing a chaotrope (e.g., 8 M Urea or 6 M Guanidine HCl).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.

    • Dilute the sample at least 4-fold with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to a level compatible with trypsin activity (< 2 M Urea).

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid or trifluoroacetic acid (TFA).

    • Clean and concentrate the peptides using a C18 ZipTip or StageTip to remove salts and detergents that interfere with MS analysis.[21] Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.

    • Set up a standard data-dependent acquisition (DDA) method, where the instrument cycles between a high-resolution MS1 scan and several MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a database containing the sequence of your protein of interest.

    • Crucially, define a variable modification on proline residues with a mass shift of -14.0156 Da .

    • The software will identify peptides where a proline has been substituted with Aze. Manually inspect the MS/MS spectra of candidate peptides to confirm the sequence and the localization of the modification.

Part 5: Concluding Remarks and Future Directions

The misincorporation of this compound is a powerful demonstration of the vulnerabilities within the protein translation machinery. For toxicologists and food safety professionals, it underscores the potential danger of non-proteinogenic amino acids in the food chain.[3] For molecular biologists and drug developers, it provides both a tool and a paradigm. As a tool, Aze can be used to probe the structural importance of proline residues and to induce cellular stress responses in a controlled manner.[8] As a paradigm, the mechanism of its incorporation informs the rapidly advancing field of genetic code expansion, where researchers intentionally hijack the translational apparatus to install hundreds of different unnatural amino acids with novel chemical functionalities into proteins, opening new frontiers in protein engineering and biotherapeutics.[7][9] Future work will likely focus on further elucidating the specific protein targets of Aze that mediate its diverse toxic effects and harnessing the principles of its incorporation for therapeutic benefit, for instance, by designing amino acid analogues that selectively target cancer cells.

Part 6: References

  • Wikipedia. This compound. --INVALID-LINK--

  • Rodgers, K. J., & Shiozawa, N. (2019). Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). Amino Acids, 51(8), 1221–1232. --INVALID-LINK--

  • Rubenstein, E. (2008). Misincorporation of the proline analog this compound in the pathogenesis of multiple sclerosis: a hypothesis. Journal of Neuropathology & Experimental Neurology, 67(11), 1035-40. --INVALID-LINK--

  • Shiozawa, N., & Rodgers, K. J. (2009). Misincorporation of the proline homologue Aze (this compound) into recombinant myelin basic protein. Biochemical and Biophysical Research Communications, 385(2), 224-8. --INVALID-LINK--

  • Piper, J., Al-Hammouri, N., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11488. --INVALID-LINK--

  • Gonzalez, D. C., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. --INVALID-LINK--

  • Tessman, M., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4487-4498. --INVALID-LINK--

  • Ponnuswamy, P. K., & Sasisekharan, V. (1971). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. International Journal of Peptide and Protein Research, 3(1), 9-20. --INVALID-LINK--

  • Jain, V., et al. (2017). Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid. Nature Communications, 8(1), 2242. --INVALID-LINK--

  • L-Azetidine-2-carboxylic acid. MedChemExpress. --INVALID-LINK--

  • Piper, J., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Cells, 11(19), 308. --INVALID-LINK--

  • Cain, G. D., & Polgar, P. (1981). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. The Journal of biological chemistry, 256(4), 1827–1831. --INVALID-LINK--

  • MTT assay protocol. Abcam. --INVALID-LINK--

  • Al-Hammouri, N., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. Molecules, 28(12), 4785. --INVALID-LINK--

  • L-Azetidine-2-carboxylic Acid. Cayman Chemical. --INVALID-LINK--

  • Al-Hammouri, N., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. ResearchGate. --INVALID-LINK--

  • Mitra, N. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome. --INVALID-LINK--

  • van der Knaap, J. A., et al. (2018). Methods for studying ER stress and UPR markers in human cells. Methods in Molecular Biology, 1701, 191-207. --INVALID-LINK--

  • Ponnuswamy, P. K., & Sasisekharan, V. (1971). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 10(3), 565-83. --INVALID-LINK--

  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells, 7(12), 241. --INVALID-LINK--

  • L-Azetidine-2-carboxylic acid. Sigma-Aldrich. --INVALID-LINK--

  • Gonzalez, D. C., et al. (2024). Molecular basis for this compound biosynthesis. Nature Communications, 15(1), 452. --INVALID-LINK--

  • The Chemical Significance of this compound: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Taylor & Francis Online. Azetidine 2 carboxylic acid – Knowledge and References. --INVALID-LINK--

  • L-Azetidine-2-carboxylic acid, >=99%. SLS. --INVALID-LINK--

  • MedchemExpress.com. This compound. --INVALID-LINK--

  • PubChem. Azetidinecarboxylic Acid. --INVALID-LINK--

  • Wang, Y., et al. (2022). Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid this compound. OncoImmunology, 11(1), 2095311. --INVALID-LINK--

  • L-Azetidine-2-carboxylic acid. Santa Cruz Biotechnology. --INVALID-LINK--

  • Mass Spectrometry Sample Preparation Procedure for Protein Samples. Thermo Fisher Scientific. --INVALID-LINK--

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. University of Delaware. --INVALID-LINK--

  • An, F. W., & Freidinger, R. M. (1993). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International journal of peptide and protein research, 42(5), 456–463. --INVALID-LINK--

  • Gonzalez, D. C., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry, 72(41), 22350–22358. --INVALID-LINK--

References

The Proline Impostor: A Technical Guide to the Conformational Effects of Azetidine-2-Carboxylic Acid on Protein Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Sabotage of a Proline Analog

In the intricate world of protein architecture, the unique cyclic structure of the imino acid proline plays a pivotal role. Its rigid five-membered ring restricts the conformational freedom of the polypeptide backbone, acting as a "structural linchpin" to define turns, terminate helices, and form specific recognition motifs.[1][2] Nature, however, has produced a subtle saboteur: L-azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid found in plants like the lily-of-the-valley and sugar beets.[3][4] As a lower homolog of proline, AZE features a more strained four-membered ring.[5] This structural similarity is the key to its biological activity; it is a molecular mimic that can deceive the cellular protein synthesis machinery.[3][6]

This guide provides a deep dive into the biochemical and structural consequences of AZE incorporation into proteins. We will move beyond a simple description of its toxicity to explore the precise mechanisms by which this small molecule alters protein conformation, stability, and function. For researchers in drug development and protein engineering, understanding these effects is crucial for leveraging AZE as a tool for studying proteotoxic stress and for recognizing its potential impact as a naturally occurring toxin in the food chain.[3][7]

Part 1: The Mechanism of Misincorporation - A Trojan Horse at the Ribosome

The toxicity of AZE begins with its deceptive entry into the proteome. The process is initiated by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging proline onto its cognate transfer RNA (tRNAPro).[8] In most organisms, ProRS cannot efficiently discriminate between proline and AZE, leading to the formation of AZE-tRNAPro.[8][9][10] This misacylated tRNA is then delivered to the ribosome, where AZE is incorporated into the growing polypeptide chain at positions coded for proline.[11]

This failure of the cell's proofreading mechanism has profound consequences. The misincorporation of AZE leads to the accumulation of misfolded proteins, which triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[9][12][13] The UPR is a sophisticated signaling network designed to restore homeostasis in the endoplasmic reticulum (ER), but chronic activation by agents like AZE can ultimately lead to apoptosis, or programmed cell death.[10][14][15]

aze_incorporation cluster_cytoplasm Cytoplasm cluster_ribosome Ribosome AZE Azetidine-2-carboxylic acid (AZE) ProRS Prolyl-tRNA Synthetase (ProRS) AZE->ProRS Proline Proline Proline->ProRS AZE_tRNA AZE-tRNAPro ProRS->AZE_tRNA Mistakenly charges tRNAPro tRNAPro tRNAPro->ProRS Ribosome Ribosome (A-site) AZE_tRNA->Ribosome Delivers AZE Polypeptide Nascent Polypeptide Chain Ribosome->Polypeptide Incorporates AZE at Proline codon

Mechanism of AZE misincorporation into a nascent polypeptide chain.

Part 2: Conformational Consequences at the Molecular Level

The substitution of a five-membered proline ring with a four-membered azetidine ring imposes significant and distinct stereochemical constraints on the polypeptide backbone. These local changes cascade into larger-scale disruptions of secondary and tertiary structures.

Altered Backbone Geometry

The fundamental difference between proline and AZE lies in their ring geometry and flexibility. The smaller azetidine ring is more rigid and alters the permissible values of the backbone dihedral angles (φ, ψ). While proline restricts the φ angle to approximately -65°, the geometry of AZE imposes different constraints, leading to a distinct conformational landscape.[16] Energy computations have shown that while the overall conformational preferences of AZE and proline are similar, peptides containing AZE are generally more flexible due to decreased repulsive interactions between the ring atoms and neighboring residues.[16] This increased flexibility can have an entropically destabilizing effect on ordered structures.[16][17]

ParameterL-ProlineL-Azetidine-2-Carboxylic AcidPrimary Consequence
Ring Size5-membered (Pyrrolidine)4-membered (Azetidine)Increased ring strain, altered bond angles.
Backbone Angle (φ)Restricted (~ -65°)Altered restriction, different from proline.Changes in local peptide backbone trajectory.[16]
Ring PuckerCγ-endo / Cγ-exoLess flexible puckering modesAffects orientation of substituents and backbone.
Conformational FlexibilityConformationally restrictedRelatively more flexible in a peptide contextEntropically destabilizes ordered conformations.[16][17]
Disruption of Secondary and Tertiary Structure

The most dramatic and well-studied effects of AZE are on proline-rich proteins, particularly collagen. Collagen's structure is dependent on a repeating Gly-X-Y sequence, where X is often proline and Y is hydroxyproline, which forms a unique left-handed polyproline II (PPII) helix. Three of these helices wind together to form a stable triple-helical quaternary structure.[18]

The incorporation of AZE destabilizes this triple helix.[16] The altered geometry of the AZE residue makes the extended conformation required for the PPII helix energetically less favorable.[16] This can inhibit the proper folding and secretion of collagen from the cell.[11][19] While some studies report that the overall thermal stability (melting temperature) of AZE-containing collagen is not significantly altered, its mechanical strength is considerably reduced, suggesting that AZE primarily interferes with intermolecular cross-linking and fibril assembly rather than the intramolecular stability of the helix itself.[20][21]

Beyond collagen, AZE incorporation globally promotes protein misfolding, leading to the accumulation of non-functional, aggregation-prone proteins.[12][22] This proteotoxic stress is the primary driver of AZE's cellular toxicity and triggers the UPR signaling cascade.[9][10][14]

upr_pathway cluster_upr Unfolded Protein Response (UPR) cluster_outcomes Cellular Outcomes AZE AZE Incorporation Misfolded Accumulation of Misfolded Proteins in ER AZE->Misfolded ER_Stress ER Stress Misfolded->ER_Stress PERK PERK Pathway ER_Stress->PERK activates ATF6 ATF6 Pathway ER_Stress->ATF6 activates IRE1 IRE1 Pathway ER_Stress->IRE1 activates Translation Global Translation Attenuation PERK->Translation Apoptosis Apoptosis (Chronic Stress) PERK->Apoptosis leads to Chaperones Upregulation of ER Chaperones (e.g., BiP) ATF6->Chaperones ATF6->Apoptosis leads to ERAD ER-Associated Degradation (ERAD) IRE1->ERAD IRE1->Apoptosis leads to

Simplified Unfolded Protein Response (UPR) pathway triggered by AZE.

Part 3: Experimental Methodologies for Studying AZE Effects

A robust investigation into the effects of AZE requires a multi-faceted approach, combining techniques to confirm its incorporation, analyze structural changes, and measure stability. The protocols described below represent a self-validating system, where findings from one technique can be corroborated by another.

experimental_workflow cluster_validation Step 1: Validate Incorporation cluster_structure Step 2: Assess Structural Changes cluster_stability Step 3: Measure Stability cluster_cellular Step 4: Analyze Cellular Response start Protein Expression (with and without AZE) ms Mass Spectrometry (LC-MS/MS) start->ms upr_assay UPR Activation Assay (Western Blot) start->upr_assay In cell-based models cd Circular Dichroism (CD) (Secondary Structure) ms->cd If incorporated xray_nmr X-ray / NMR (High-Resolution Structure) cd->xray_nmr dsf Thermal Shift (DSF) (Melting Temperature, Tm) cd->dsf dsc Calorimetry (DSC) (Thermodynamics) dsf->dsc For detail

Workflow for investigating AZE's effects on protein conformation.
Protocol 1: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide bond is an intrinsic chromophore, and its CD signal in the far-UV region (190-250 nm) is highly sensitive to the protein's secondary structure. This technique is ideal for rapidly assessing whether AZE incorporation causes a global change in secondary structure, such as a loss of alpha-helix or an alteration of the PPII helical content characteristic of collagen.[18][23][24]

Methodology:

  • Sample Preparation:

    • Purify the protein of interest expressed in the presence (+AZE) and absence (-AZE, control) of azetidine-2-carboxylic acid.

    • Dialyze both protein samples extensively against the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). The buffer must be free of components that absorb in the far-UV range.

    • Determine the protein concentration with high accuracy (e.g., using a BCA assay or A280 measurement with a calculated extinction coefficient).

  • Instrument Setup:

    • Turn on the CD spectrometer and the xenon lamp at least 30 minutes before use to allow for stabilization.

    • Continuously purge the instrument with nitrogen gas to prevent ozone formation and degradation of the optics.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (typically 0.1 cm) to minimize buffer absorption.

    • Record a baseline spectrum of the dialysis buffer under the same conditions as the sample.

    • Record the CD spectrum of the -AZE and +AZE protein samples from ~260 nm to 190 nm. Typical parameters are:

      • Data Pitch: 0.5 nm

      • Scanning Speed: 50 nm/min

      • Accumulations: 3-5 (to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from each protein spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE (deg·cm²·dmol⁻¹) = (Observed CD [mdeg]) / (10 * c * n * l)

      • where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.

    • Compare the MRE spectra of the -AZE and +AZE proteins. Significant differences in the shape and magnitude of the spectra, particularly around the characteristic minima for α-helices (~208 and 222 nm) or the negative band for PPII helices (~204 nm), indicate a change in secondary structure.[25]

Protocol 2: Thermal Shift Assay (DSF) for Stability Measurement

Causality: DSF, or Differential Scanning Fluorimetry, measures the thermal unfolding of a protein by monitoring the fluorescence of an environment-sensitive dye (e.g., SYPRO Orange). The dye fluoresces weakly in an aqueous environment but strongly upon binding to hydrophobic regions of a protein that become exposed as it unfolds. The midpoint of this transition, the melting temperature (Tm), is a direct indicator of the protein's thermal stability. A lower Tm for the +AZE protein compared to the control indicates destabilization.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent dye (e.g., 5000x SYPRO Orange in DMSO).

    • Dilute the purified -AZE and +AZE proteins to a final concentration of 0.1-0.2 mg/mL in a suitable buffer.

  • Reaction Setup:

    • In a 96-well qPCR plate, prepare reactions in triplicate for each protein. A typical 20 µL reaction includes:

      • 18 µL of diluted protein

      • 2 µL of a 50x dilution of the dye stock (final concentration 5x).

    • Include a "buffer + dye" only control.

    • Seal the plate securely with an optically clear adhesive film.

  • Instrument Run:

    • Place the plate in a real-time PCR instrument.

    • Set up a "melt curve" experiment.

    • Program the instrument to ramp the temperature from a starting point (e.g., 25 °C) to a final point (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/min).

    • Set the instrument to acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the peak of the first derivative of this curve (-dF/dT), which corresponds to the inflection point of the sigmoidal transition.

    • Compare the average Tm values for the -AZE and +AZE proteins. A statistically significant decrease in Tm for the +AZE sample indicates that AZE incorporation has reduced the protein's thermal stability.

Protocol 3: Western Blot for UPR Activation Markers

Causality: If AZE incorporation leads to protein misfolding in the ER, it will activate the UPR. This activation can be directly measured by detecting the increased expression or post-translational modification of key UPR signaling proteins. This protocol provides a method to detect the upregulation of the ER chaperone BiP (also known as GRP78) and the phosphorylation of the translation initiation factor eIF2α, both hallmark events of the PERK pathway of the UPR.[10][14]

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HEK293) in appropriate media.

    • Treat cells with varying concentrations of AZE (e.g., 1-10 mM) for a set time course (e.g., 6-24 hours). Include an untreated control and a positive control for UPR induction (e.g., tunicamycin or thapsigargin).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant containing the total protein lysate.

  • SDS-PAGE and Western Blotting:

    • Determine protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4 °C. Use antibodies specific for:

      • BiP/GRP78

      • Phospho-eIF2α (Ser51)

      • Total eIF2α

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane extensively with TBST.

    • Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins (BiP, p-eIF2α) to the loading control. An increase in the BiP signal and the ratio of p-eIF2α to total eIF2α in AZE-treated cells confirms UPR activation.

Conclusion

This compound is more than just a toxic metabolite; it is a precision tool for probing the principles of protein folding and the cellular mechanisms that manage proteotoxic stress. Its misincorporation in place of proline provides a unique method for introducing localized conformational strain into a polypeptide chain.[3] By disrupting the delicate balance of forces that govern protein architecture, AZE can destabilize structures, trigger cellular stress responses, and ultimately compromise protein function.[12][16] For scientists and researchers, understanding the detailed effects of this proline impostor offers valuable insights into the sequence-structure-function paradigm and provides a powerful system for studying the pathways that safeguard cellular protein homeostasis.

References

The Discovery of Azetidine-2-carboxylic Acid: A Journey from Floral Toxin to Molecular Tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the History, Synthesis, and Biological Impact of a Unique Non-Proteinogenic Amino Acid

Abstract

Azetidine-2-carboxylic acid (Aze), a four-membered heterocyclic non-proteinogenic amino acid, stands as a fascinating molecule at the intersection of phytochemistry, toxicology, and drug discovery. First isolated from the common lily of the valley, its structural similarity to proline allows it to deceptively enter protein synthesis, leading to profound biological consequences. This technical guide provides a comprehensive exploration of the history of Aze's discovery, from its initial identification to the elucidation of its biosynthetic and synthetic pathways. We will delve into the analytical techniques pivotal for its characterization, its potent mechanism of action as a proline mimic, and its subsequent evolution into a valuable tool for studying proteotoxic stress and as a scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this intriguing imino acid.

The Serendipitous Discovery in a Familiar Flower

The story of this compound begins in the mid-20th century, a period of burgeoning interest in the diverse chemical constituents of the plant kingdom. In 1955, L. Fowden, a scientist at University College, London, was conducting a systematic investigation of the nitrogenous compounds in the lily of the valley (Convallaria majalis).[1][2][3] Using the then-novel technique of two-dimensional paper chromatography on a 70% ethanol extract of the plant's fresh leaves, Fowden identified a novel, ninhydrin-positive spot that did not correspond to any of the known proteinogenic amino acids.[3] This marked the first isolation of what would be identified as this compound, the first known naturally occurring azetidine compound.[1][2]

Initial characterization involved classical chemical methods. Fowden's work, published in the Biochemical Journal in 1956, detailed the structural elucidation of this new imino acid.[4] Although Virtanen and Linko are credited with the independent discovery of the compound, they initially proposed an incorrect formula and later acknowledged Fowden's structure as correct.[1] This foundational work laid the groundwork for decades of research into this unique molecule.

Following its initial discovery in Convallaria majalis, Aze was subsequently identified in other species of the Liliaceae family, such as Solomon's seal (Polygonatum), as well as in various species of the Fabaceae (bean) family and in beets (Beta vulgaris).[5][6][7]

Unraveling the Molecular Identity: Isolation and Characterization

The initial isolation and characterization of this compound relied on techniques that were state-of-the-art for the 1950s. Modern methods have since provided more rapid and sensitive means of detection and analysis.

Classical Isolation and Identification Workflow

The pioneering work by Fowden involved a multi-step process to isolate and identify Aze from plant tissues. This workflow, while laborious by today's standards, demonstrates the ingenuity of early phytochemists.

Experimental Protocol: Classical Isolation of this compound

  • Extraction: Fresh plant material (e.g., leaves of Convallaria majalis) is homogenized in 70% ethanol to extract small-molecule nitrogenous compounds.

  • Initial Separation: The crude extract is subjected to ion-exchange chromatography, typically using a cation-exchange resin like Dowex 50, to separate amino and imino acids from other plant metabolites.

  • Paper Chromatography: The enriched fraction is then analyzed by two-dimensional paper chromatography. This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent mixture). The use of two different solvent systems in perpendicular directions enhances the resolution of the separation.

  • Visualization: The separated compounds are visualized by spraying the chromatogram with a ninhydrin solution, which reacts with most amino and imino acids to produce a characteristic purple or yellow color.

  • Elution and Characterization: The spot corresponding to the unknown compound is excised from the chromatogram, and the compound is eluted. Further characterization would involve elemental analysis, determination of its melting point, and comparison with a synthetically prepared standard.[3][8]

classical_isolation_workflow plant_material Plant Material (e.g., Convallaria majalis) extraction Homogenization in 70% Ethanol plant_material->extraction Extraction ion_exchange Cation-Exchange Chromatography extraction->ion_exchange Purification paper_chrom Two-Dimensional Paper Chromatography ion_exchange->paper_chrom Separation visualization Ninhydrin Staining paper_chrom->visualization Detection elution Elution and Characterization visualization->elution Isolation

Caption: Classical workflow for the isolation of this compound.

Modern Analytical Techniques

Contemporary research on this compound benefits from a suite of advanced analytical techniques that offer superior sensitivity, resolution, and structural information.

TechniquePrincipleApplication in Aze Analysis
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a mobile phase under high pressure.Quantitative analysis of Aze in biological samples, often with pre- or post-column derivatization for fluorescence or UV detection.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by detection and identification by mass spectrometry.Provides high sensitivity and structural confirmation, but requires derivatization of the non-volatile amino acid.
Liquid Chromatography-Mass Spectrometry (LC-MS) Direct coupling of HPLC with mass spectrometry, allowing for the separation and identification of non-volatile compounds.A powerful tool for the sensitive and specific detection and quantification of Aze in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Essential for the unambiguous structural elucidation of Aze and its derivatives.[10]

Experimental Protocol: HPLC-Based Quantification of this compound

  • Sample Preparation: Biological samples (e.g., plant extracts, cell lysates) are deproteinized, typically by precipitation with an organic solvent like methanol.

  • Chromatographic Separation: The clarified supernatant is injected onto an HPLC system equipped with a suitable column, such as a cation-exchange resin column.[9] A gradient elution with buffered mobile phases is often employed to achieve optimal separation.[9]

  • Post-Column Derivatization: The column effluent is mixed with a derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with the imino acid to form a fluorescent product.

  • Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., λex = 338 nm and λem = 425 nm).[9]

  • Quantification: The concentration of Aze in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of an Aze standard.

The Genesis of a Toxin: Biosynthesis and Chemical Synthesis

Understanding how this compound is produced, both in nature and in the laboratory, is crucial for its study and application.

Biosynthesis: Nature's Pathway

For many years, the biosynthetic pathway of Aze in plants remained elusive. Early isotope labeling experiments suggested several potential precursors, including 2,4-diaminobutyric acid, homoserine, and aspartic-β-semialdehyde.[3] However, it is only recently that the enzymatic basis for Aze synthesis has been elucidated, primarily through studies in bacteria.

Recent research has identified AZE synthases in bacterial natural product pathways.[11][12] These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM), a common metabolic intermediate, to form the strained four-membered azetidine ring.[11][12] This reaction is a fascinating example of enzymatic control over a chemically challenging transformation. The discovery of these SAM lyases in diverse bacterial phyla suggests that Aze-containing metabolites may be more widespread than previously thought.[11] While the precise pathway in plants is still under investigation, it is hypothesized to proceed through a similar cyclization mechanism.

biosynthesis_pathway sam S-Adenosylmethionine (SAM) aze_synthase AZE Synthase (SAM Lyase) sam->aze_synthase aze This compound (Aze) aze_synthase->aze Intramolecular Cyclization mta 5'-Methylthioadenosine (MTA) aze_synthase->mta Byproduct

Caption: Proposed biosynthetic pathway of this compound from SAM.

Chemical Synthesis: Building the Ring

The unique, strained four-membered ring of this compound presents a challenge for chemical synthesis. Nevertheless, numerous synthetic routes have been developed since its discovery, providing access to both the racemic mixture and pure enantiomers for research purposes.

One common strategy involves the cyclization of a linear precursor containing the necessary functional groups. For instance, (±)-Azetidine-2-carboxylic acid can be synthesized from 2-pyrrolidinone.[13] Another approach starts from γ-butyrolactone, proceeding through bromination, esterification, cyclization, and hydrogenation steps.[14][15] Asymmetric syntheses have also been developed to produce enantiomerically pure L-Aze, often employing chiral auxiliaries or enzymatic resolution.[2][16]

Experimental Protocol: A Representative Synthetic Route to (S)-Azetidine-2-carboxylic Acid

This protocol is a generalized representation based on common synthetic strategies.

  • Starting Material: A suitable chiral starting material, such as a derivative of L-aspartic acid, is chosen.

  • Functional Group Manipulation: The functional groups of the starting material are modified to introduce a leaving group on the γ-carbon and protect the amino and carboxylic acid moieties.

  • Intramolecular Cyclization: The key step involves an intramolecular nucleophilic substitution, where the nitrogen atom attacks the γ-carbon, displacing the leaving group to form the four-membered azetidine ring. This is often achieved under basic conditions.

  • Deprotection: The protecting groups on the nitrogen and carboxylic acid are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final product, L-azetidine-2-carboxylic acid.[2]

Biological Implications: The Proline Mimic and Its Consequences

The biological activity of this compound stems from its close structural resemblance to the proteinogenic amino acid proline.[5][17] This molecular mimicry allows Aze to be mistakenly recognized by the cellular machinery responsible for protein synthesis.

Mechanism of Action: A Trojan Horse in Protein Synthesis

In most organisms, the prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA), cannot distinguish between proline and Aze.[18] Consequently, Aze is charged onto tRNAPro and incorporated into proteins at positions where proline should be.[18][19]

The substitution of the five-membered proline ring with the smaller, more strained four-membered azetidine ring has profound consequences for protein structure and function.[20] It can disrupt the secondary and tertiary structure of proteins, leading to misfolding, aggregation, and loss of biological activity.[17][19] This widespread protein damage triggers a cellular stress response known as the unfolded protein response (UPR).[19]

mechanism_of_action cluster_0 Protein Synthesis Machinery prolyl_trna_synthetase Prolyl-tRNA Synthetase trna_pro tRNAPro prolyl_trna_synthetase->trna_pro Charges aze_trna Aze-tRNAPro trna_pro->aze_trna ribosome Ribosome protein Nascent Polypeptide Chain ribosome->protein aze This compound aze->prolyl_trna_synthetase Mistakenly Recognized proline L-Proline proline->prolyl_trna_synthetase aze_trna->ribosome Incorporation misfolded_protein Misfolded Protein protein->misfolded_protein Disrupted Folding upr Unfolded Protein Response (Proteotoxic Stress) misfolded_protein->upr

Caption: Mechanism of this compound toxicity via protein misincorporation.

Toxicity and Teratogenicity

The misincorporation of Aze into proteins is the underlying cause of its toxicity. In plants, it acts as an allelochemical, inhibiting the growth of competing vegetation and poisoning herbivores.[5][19] In animal models, Aze has been shown to be a potent teratogen, causing a range of developmental abnormalities, particularly in tissues rich in proline-containing proteins like collagen.[17][18] These effects include skeletal malformations and growth retardation.[17] The disruption of collagen synthesis is a key aspect of its teratogenic effects.[21]

While some Aze-producing plants have evolved prolyl-tRNA synthetases that can discriminate between proline and Aze, most other organisms, including humans, are susceptible to its toxic effects.[20] The presence of Aze in the human food chain, primarily through the consumption of sugar beets and their byproducts used in animal feed, has raised concerns about its potential impact on human health, with some hypotheses linking it to autoimmune diseases like multiple sclerosis, although more research is needed to substantiate these claims.[20][22]

Conclusion: From Natural Toxin to Research Tool

The discovery of this compound in the humble lily of the valley has opened up a rich field of scientific inquiry. From its initial isolation using classical phytochemical methods to its modern analysis with sophisticated instrumentation, the journey of Aze has mirrored the advancement of chemical and biological sciences. Its role as a proline mimic has not only illuminated the intricacies of protein synthesis and the cellular response to proteotoxic stress but has also established it as a valuable tool for researchers in these fields. Furthermore, the unique constrained structure of the azetidine ring has made it an attractive scaffold for the development of novel peptide-based therapeutics and other bioactive molecules.[2][23] The story of this compound is a compelling testament to how the exploration of natural products can lead to fundamental biological insights and the development of powerful tools for modern science and medicine.

References

Methodological & Application

Application Notes & Protocols: Inducing Endoplasmic Reticulum Stress with Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in cellular stress, protein quality control, and related therapeutic areas.

Introduction: The Rationale for Inducing ER Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions, such as high secretory demand, nutrient deprivation, or the expression of mutant proteins, can disrupt the ER's protein-folding capacity. This disruption leads to an accumulation of misfolded or unfolded proteins, a state known as ER stress.[1] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[2] The UPR aims to restore homeostasis by reducing protein synthesis, enhancing protein folding and degradation capacities, and, if the stress is prolonged or severe, triggering apoptosis.[1][2][3]

Understanding the intricate signaling pathways of the UPR is paramount in fields ranging from neurodegenerative diseases to cancer and metabolic disorders. Consequently, having reliable chemical tools to induce and study ER stress in a controlled laboratory setting is essential. Azetidine-2-carboxylic acid (A2C) serves as a potent and specific tool for this purpose.

A2C is a non-proteinogenic amino acid and a structural analog of proline.[4][5] Its utility as an ER stress inducer stems from its ability to be mistakenly recognized by the cell's translational machinery. The prolyl-tRNA synthetase charges A2C onto the proline tRNA (tRNAPro), leading to its misincorporation into newly synthesized polypeptide chains at sites normally occupied by proline.[6][7] The four-membered ring of A2C, compared to proline's five-membered ring, imposes different conformational constraints, leading to improper protein folding, aggregation, and subsequent activation of the UPR.[4][8][9][10][11] This application note provides a detailed guide to the mechanism of A2C action and comprehensive protocols for its use and validation in cell culture.

Mechanism of Action: How A2C Triggers the UPR

The induction of ER stress by this compound is a direct consequence of proteotoxicity. The process begins when A2C is actively transported into the cell and enters the cytoplasm. Its structural similarity to proline makes it a substrate for prolyl-tRNA synthetase, which erroneously attaches A2C to tRNAPro. During protein translation at the ribosome, this A2C-tRNAPro is incorporated into the growing polypeptide chain.

Proline residues are critical for protein structure, often introducing "kinks" or turns in polypeptide chains and contributing to the stability of secondary structures, especially in proteins like collagen.[12][13][14] The substitution with A2C alters the peptide backbone's geometry, disrupting these critical structures and leading to misfolded, unstable proteins.[11] These aberrant proteins accumulate within the ER lumen, overwhelming the chaperone-mediated folding machinery and triggering the dissociation of the master UPR regulator, BiP (Binding immunoglobulin protein, also known as GRP78), from the three primary ER stress sensors: IRE1, PERK, and ATF6.[2] This dissociation initiates the UPR signaling cascade.

cluster_0 Cytoplasm cluster_1 ER Lumen A2C This compound (A2C) Synthetase Prolyl-tRNA Synthetase A2C->Synthetase Mistakenly recognized Proline Proline Proline->Synthetase tRNA tRNA-Pro tRNA->Synthetase Synthetase->tRNA A2C_tRNA A2C-tRNA-Pro Synthetase->A2C_tRNA Charges Ribosome Ribosome A2C_tRNA->Ribosome Incorporation Misfolded Misfolded Proteins (Contain A2C) Ribosome->Misfolded Protein Synthesis UPR UPR Activation Misfolded->UPR Accumulation Triggers

Figure 1. Mechanism of A2C-induced proteotoxicity.

The Unfolded Protein Response (UPR) Signaling Network

The UPR is composed of three primary signaling branches, each initiated by a sensor protein embedded in the ER membrane. A2C treatment has been shown to robustly activate the PERK and ATF6 pathways.[15][16][17]

  • The PERK Pathway: Upon activation, Protein Kinase RNA-like ER Kinase (PERK) dimerizes and autophosphorylates.[3][18] Its primary substrate is the eukaryotic initiation factor 2 alpha (eIF2α).[19] Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, reducing the load on the ER. Paradoxically, it also promotes the selective translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[20][21] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, including the key pro-apoptotic factor CHOP.[19][20]

  • The IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is a dual-function protein with both kinase and endoribonuclease (RNase) activity.[22][23] When activated, IRE1 oligomerizes and autophosphorylates, engaging its RNase domain. Its most well-known function is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[24][25] This splicing event creates a potent transcription factor, XBP1s, which drives the expression of genes involved in ER-associated degradation (ERAD) and protein folding.[25]

  • The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane transcription factor.[26] Upon ER stress, it is released from BiP and translocates to the Golgi apparatus.[27][28] There, it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing its cytosolic N-terminal fragment (ATF6f).[27][29] ATF6f then moves to the nucleus to activate the transcription of ER chaperones and ERAD components.[29]

UPR_Pathway cluster_ER ER Membrane cluster_Nucleus Nucleus ER_Stress ER Stress (A2C-induced Misfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK_inactive PERK BiP->PERK_inactive releases IRE1_inactive IRE1 BiP->IRE1_inactive releases ATF6_inactive ATF6 (p90) BiP->ATF6_inactive releases PERK_active p-PERK (Dimer) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_attenuation Global Translation Attenuation peIF2a->Translation_attenuation ATF4 ATF4 Translation peIF2a->ATF4 ATF4_TF ATF4 ATF4->ATF4_TF CHOP CHOP, GADD34 (Pro-apoptotic) ATF4_TF->CHOP transcribes IRE1_active p-IRE1 (Dimer) IRE1_inactive->IRE1_active XBP1u XBP1u mRNA IRE1_active->XBP1u splices XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s_TF XBP1s XBP1s_mRNA->XBP1s_TF translates to ERAD ERAD, Chaperones XBP1s_TF->ERAD transcribes ATF6_Golgi ATF6 -> Golgi ATF6_inactive->ATF6_Golgi ATF6_cleaved Cleavage by S1P/S2P ATF6_Golgi->ATF6_cleaved ATF6f_TF ATF6f (p50) ATF6_cleaved->ATF6f_TF Chaperones Chaperones (e.g., BiP) ATF6f_TF->Chaperones transcribes

Figure 2. The three core signaling pathways of the Unfolded Protein Response.

Protocol: Induction of ER Stress Using A2C

This protocol provides a generalized framework for treating adherent mammalian cells with A2C. Crucially, the optimal concentration and duration of A2C treatment must be determined empirically for each cell line and experimental endpoint.

4.1 Materials and Reagents

  • L-Azetidine-2-carboxylic acid (A2C) powder (e.g., Sigma-Aldrich, Cat# A0760)

  • Sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or water

  • Complete cell culture medium appropriate for the cell line

  • Adherent cells of interest

  • Sterile cell culture plates (e.g., 6-well or 12-well)

  • Phosphate-Buffered Saline (PBS), sterile

4.2 Reagent Preparation: A2C Stock Solution

  • Causality: A concentrated stock solution allows for accurate dilution into culture medium without significantly altering the medium's volume or composition. DMSO is a common solvent, but if your cells are sensitive, sterile water can be used. A2C is soluble in water.

  • Prepare a 100 mM stock solution of A2C in sterile DMSO or water. For example, dissolve 10.11 mg of A2C (MW: 101.10 g/mol ) in 1 mL of solvent.

  • Vortex until fully dissolved. The solution should be clear.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months.

4.3 Cell Culture Preparation

  • Seed cells in the desired plate format (e.g., 6-well plates for Western blotting).

  • Allow cells to grow to a confluency of 70-80%. This ensures cells are in a healthy, logarithmic growth phase and are sensitive to treatment without being affected by contact inhibition.

  • Allow cells to adhere and recover for at least 18-24 hours before treatment.

4.4 A2C Treatment Protocol

  • On the day of the experiment, warm the complete cell culture medium and the A2C stock solution to 37°C.

  • Prepare the final working concentrations of A2C by diluting the stock solution into fresh, pre-warmed complete medium. For example, to make 2 mL of 5 mM A2C medium, add 100 µL of the 100 mM stock to 1.9 mL of medium.

  • Vehicle Control: Prepare a control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) used for the highest A2C concentration. This is critical to ensure that any observed effects are due to A2C and not the solvent.

  • Aspirate the old medium from the cells.

  • Gently wash the cells once with sterile PBS to remove any residual serum or conditioned medium.

  • Add the prepared A2C-containing medium or vehicle control medium to the respective wells.

  • Return the plates to the incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 3, 6, 9, or 24 hours).

  • After incubation, proceed immediately to cell harvesting for downstream analysis (e.g., cell lysis for Western blotting or RNA extraction).

4.5 Recommended Starting Parameters

The following table provides suggested starting points for optimizing A2C treatment. A time-course and dose-response experiment is highly recommended.

Cell Line ExampleSuggested Concentration RangeSuggested Incubation TimeReference
HeLa1 - 10 mM3 - 9 hours[4][10][16]
BV2 Microglia500 µM - 2 mM6 - 24 hours[30]
General (Starting Point)0.5 mM - 5 mM4 - 16 hoursN/A

Protocol: Validation of A2C-Induced ER Stress

Confirming the activation of the UPR is a non-negotiable step to validate the experimental system. This is typically achieved by measuring the levels of key UPR markers at the protein or mRNA level.

Start A2C-Treated Cells Harvest Harvest Cells Start->Harvest Split Harvest->Split Lysis_Protein Protein Lysis (RIPA Buffer) Split->Lysis_Protein for Protein Lysis_RNA RNA Lysis (TRIzol) Split->Lysis_RNA for RNA Quantify Protein Quantification (BCA Assay) Lysis_Protein->Quantify WB Western Blot Quantify->WB WB_End Analyze UPR Markers: p-eIF2α, BiP, CHOP, Cleaved ATF6 WB->WB_End Extract RNA Extraction Lysis_RNA->Extract cDNA cDNA Synthesis Extract->cDNA Split_RNA cDNA->Split_RNA qPCR RT-qPCR Split_RNA->qPCR PCR RT-PCR Split_RNA->PCR qPCR_End Analyze UPR Genes: HSPA5, DDIT3 qPCR->qPCR_End Gel Agarose Gel Electrophoresis PCR->Gel PCR_End Analyze XBP1 Splicing Gel->PCR_End

Figure 3. Experimental workflow for the validation of ER stress.

5.1 Method 1: Western Blotting for UPR Markers

  • Principle: This method detects changes in the abundance or post-translational modification (e.g., phosphorylation) of key UPR proteins.[31][32]

  • Protocol:

    • After A2C treatment, place the culture plate on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the well by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine protein concentration using a BCA or Bradford assay.

    • Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

    • Load 15-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis and subsequently transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C. (See table below for suggestions).

    • Wash the membrane 3x for 10 minutes each in TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each in TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

    • Crucial: Always probe for a loading control (e.g., GAPDH, β-Actin, or Vinculin) on the same blot to ensure equal protein loading.

  • Key UPR Markers for Western Blot:

UPR BranchMarkerExpected Change with A2C
GeneralBiP / GRP78Increased expression
PERK Phospho-eIF2α (Ser51) Increased phosphorylation
Total eIF2αNo change (serves as control)
ATF4Increased expression
CHOP / GADD153Increased expression
ATF6 ATF6 (full-length, p90) Decreased expression
ATF6 (cleaved, p50)Appearance/Increase (requires specific Ab)
IRE1 Phospho-IRE1α (Ser724)Increased phosphorylation

5.2 Method 2: RT-PCR for XBP1 Splicing

  • Principle: This is a definitive assay for IRE1 activation. The RNase activity of IRE1 removes a 26-base intron from XBP1 mRNA.[16][33] PCR primers flanking this region will produce different sized amplicons from the unspliced (uXBP1) and spliced (sXBP1) forms, which can be resolved on an agarose gel.

  • Protocol:

    • Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

    • Set up a PCR reaction using primers that flank the 26-nucleotide intron of XBP1.

    • Perform PCR with an appropriate number of cycles (e.g., 30-35 cycles).

    • Run the PCR products on a high-resolution (e.g., 3%) agarose gel.

    • Expected Result: Untreated cells will show a single larger band (uXBP1). A2C-treated cells will show this band plus a second, smaller, faster-migrating band (sXBP1). The appearance of the sXBP1 band is a clear indicator of IRE1 activation.

References

Application Notes & Protocols: The Use of Azetidine-2-carboxylic Acid in Collagen Synthesis Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the application of L-Azetidine-2-carboxylic acid (Aze), a potent proline analog, as a tool for investigating collagen synthesis, folding, and deposition. We delve into the molecular mechanism by which Aze disrupts collagen homeostasis, offering detailed, field-tested protocols for its use in both in vitro and in vivo models. This guide is designed to equip researchers with the necessary methodologies to effectively utilize Aze for studying collagen-related pathologies, such as fibrosis, and for the preclinical screening of anti-fibrotic agents.

Introduction: Azetidine-2-carboxylic Acid as a Molecular Probe

L-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid found in plants like the lily of the valley (Convallaria majalis) and sugar beets.[1][2] Structurally, it is a four-membered heterocyclic homolog of L-proline, which has a five-membered ring.[1] This structural similarity allows Aze to act as a molecular mimic, deceiving the cellular machinery responsible for protein synthesis.[3] Specifically, it is recognized and activated by prolyl-tRNA synthetase, leading to its erroneous incorporation into newly synthesized polypeptides at positions normally occupied by proline.[1][4]

Collagen, the most abundant protein in mammals, is uniquely rich in proline and hydroxyproline residues, which are critical for the stability of its signature triple helical structure. The misincorporation of Aze into procollagen chains profoundly disrupts this structure, making Aze an invaluable tool for researchers studying the intricacies of collagen biosynthesis, secretion, and the pathogenesis of fibrotic diseases.[5][6][7] By inducing the production of defective collagen, Aze allows for the controlled study of cellular stress responses, protein quality control mechanisms, and the downstream consequences of impaired extracellular matrix (ECM) formation.[8][9]

The Molecular Mechanism of Aze-Induced Collagen Disruption

The utility of Aze in collagen research stems from its predictable interference with the collagen biosynthetic pathway. The process is a cascade of events beginning with competitive inhibition at the translational level and culminating in dysfunctional collagen fibrils.

A. Misincorporation into Procollagen: During translation, prolyl-tRNA synthetase cannot efficiently distinguish between proline and Aze. This leads to the substitution of proline with Aze in the Gly-X-Y repeating sequence of procollagen α-chains.[1][4]

B. Destabilization of the Triple Helix: The geometry of the four-membered azetidine ring is distinct from proline's five-membered pyrrolidine ring. This alteration imposes different conformational constraints on the polypeptide backbone.[5] The presence of Aze residues prevents the procollagen chains from folding into the stable, right-handed triple helix, a critical step for its normal processing and secretion.[10][11]

C. Cellular Consequences:

  • ER Retention and Stress: The misfolded, non-helical procollagen is retained within the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and ER stress.[8]

  • Aberrant Post-Translational Modifications: The delay in triple helix formation prolongs the exposure of the procollagen chains to modifying enzymes within the ER. This results in excessive post-translational modifications, such as increased hydroxylation of lysine and subsequent glycosylation of hydroxylysine residues.[10][11]

  • Inhibited Secretion & Degradation: Misfolded procollagen is targeted for intracellular degradation and its secretion from the cell is severely inhibited.[12]

  • Impaired Fibrillogenesis: The small amount of Aze-containing collagen that may be secreted is incompetent to assemble into stable, cross-linked fibrils in the extracellular space, leading to a functionally deficient ECM.[13]

Aze_Mechanism cluster_cell Collagen-Producing Cell (e.g., Fibroblast) Aze_ext This compound (Aze) aaRS Prolyl-tRNA Synthetase Aze_ext->aaRS Competes with Proline L-Proline Proline->aaRS Translation Translation (Ribosome) aaRS->Translation Charges tRNA ER Endoplasmic Reticulum (ER) Translation->ER Procollagen Procollagen α-chains with Aze ER->Procollagen Synthesis of Folding Triple Helix Folding (Disrupted) Procollagen->Folding PTM Excessive Post-Translational Modification (Glycosylation) Folding->PTM Delay leads to Secretion Secretion Pathway (Inhibited) Folding->Secretion Blocks progression to UPR Unfolded Protein Response (UPR) ER Stress Folding->UPR Misfolding triggers Fibrils Defective Collagen Fibrils Secretion->Fibrils Greatly Reduced Secretion ECM Extracellular Matrix (ECM) Fibrils->ECM Impaired Fibrillogenesis

Figure 1: Mechanism of this compound (Aze) disruption of collagen synthesis.

Experimental Design Considerations

When using Aze, a carefully planned experimental design is crucial to ensure that the observed effects are specific to collagen disruption and not a result of generalized cytotoxicity.

A. Cell Viability and Dose-Response: Before proceeding with functional assays, it is imperative to determine the optimal concentration of Aze. A dose-response curve should be generated to identify a concentration that effectively inhibits collagen synthesis without causing excessive cell death.

  • Recommendation: Perform a cell viability assay (e.g., MTT, PrestoBlue™) on your specific cell type (e.g., NIH/3T3 fibroblasts, primary human dermal fibroblasts) with a range of Aze concentrations.[14]

  • Typical Concentrations: Published studies have used concentrations ranging from 200 µM to 5 mM in cell culture, depending on the cell type and experimental duration.[8][14]

B. Time-Course Experiments: The effects of Aze are time-dependent. Short incubation times may be sufficient to study early events like ER stress, while longer incubations are needed to observe significant changes in total collagen deposition.

C. Controls:

  • Vehicle Control: Cells treated with the same medium and solvent used to dissolve Aze.

  • Positive Control for Fibrosis (Optional): Cells treated with a known pro-fibrotic agent, such as TGF-β1, to stimulate robust collagen production. This serves as a useful comparison to assess the inhibitory effect of Aze.

ParameterRecommended RangeRationale
Cell Type Primary Fibroblasts, Fibroblast Cell Lines (e.g., NIH/3T3), OsteoblastsThese cells actively synthesize and secrete large quantities of collagen.
Aze Concentration (in vitro) 200 µM - 2 mMBalances effective inhibition of collagen synthesis with acceptable cell viability. Must be optimized for each cell line.[8][14]
Aze Dosage (in vivo) 200-300 mg/kgEffective dosages reported in rat and mouse models, but require careful monitoring for toxicity.[8][15]
Incubation Time 24 - 72 hoursAllows sufficient time for Aze to be incorporated and for measurable changes in collagen deposition to occur.
Key Co-factor L-Ascorbic Acid (50 µg/mL)Essential co-factor for prolyl and lysyl hydroxylases, which are critical for collagen post-translational modification and stability.

Table 1: Recommended Starting Conditions for Aze Experiments.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for inducing and quantifying the effects of Aze on collagen synthesis in a cell culture model.

Figure 2: General experimental workflow for in vitro analysis of Aze effects on collagen.

Protocol 1: In Vitro Treatment of Fibroblasts with Aze

This protocol describes the basic setup for treating adherent fibroblast cultures with Aze to study its effect on the collagen-containing extracellular matrix.

Materials:

  • Fibroblast cell line (e.g., NIH/3T3, HFF-1)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • L-Azetidine-2-carboxylic acid (Aze)

  • L-Ascorbic acid

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates (12- or 24-well)

Procedure:

  • Cell Seeding: Seed fibroblasts into multi-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Adhesion: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume growth.

  • Preparation of Treatment Media: Prepare fresh growth medium for each experimental condition.

    • Vehicle Control: Complete medium + 50 µg/mL L-Ascorbic acid.

    • Aze Treatment: Complete medium + 50 µg/mL L-Ascorbic acid + desired concentration of Aze (e.g., 1 mM).

    • Pro-fibrotic Control (Optional): Complete medium + 50 µg/mL L-Ascorbic acid + TGF-β1 (e.g., 5 ng/mL).

  • Treatment: Aspirate the old medium from the cells and gently wash once with sterile PBS. Add the appropriate treatment media to each well.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 48-72 hours).

  • Harvesting:

    • For Soluble Collagen: Collect the culture supernatant (media) into microcentrifuge tubes. Centrifuge to pellet any cell debris and transfer the clear supernatant to a new tube. Store at -80°C.

    • For Insoluble/Matrix Collagen: Aspirate the medium and wash the cell layer twice with cold PBS. The cell layer can now be processed directly for analysis (e.g., Sirius Red staining) or lysed for protein extraction.

Protocol 2: Quantification of Total Collagen using Picrosirius Red Staining

This method provides a rapid and reliable quantification of total collagen deposited in the cell layer.[16] Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens.[16]

Materials:

  • Aze-treated cell layers in multi-well plates (from Protocol 1)

  • PBS

  • Fixative: Kahle's fixative (26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid) or 4% Paraformaldehyde in PBS.[17]

  • Staining Solution: 0.1% (w/v) Direct Red 80 (Sirius Red) in saturated aqueous Picric Acid.[18]

  • Wash Solution: 0.01 M HCl or 0.5% Acetic Acid.[17][18]

  • Extraction Buffer: 0.1 M NaOH.[17]

Procedure:

  • Washing: Gently wash the cell layers twice with PBS to remove any remaining media.

  • Fixation: Add 1 mL of fixative to each well and incubate for 30 minutes at room temperature.

  • Rinsing: Aspirate the fixative and wash the plates thoroughly with distilled water until all yellow color from the picric acid is gone. Allow the plates to air dry completely.

  • Staining: Add 500 µL of Picrosirius Red solution to each well, ensuring the entire cell layer is covered. Incubate for 1 hour at room temperature with gentle agitation.[18]

  • Washing: Aspirate the staining solution. Wash the wells repeatedly with the acidic wash solution to remove unbound dye. A brief final rinse with distilled water can be performed.[18][19]

  • Image Capture (Optional): At this stage, the plates can be imaged using a brightfield microscope to visualize the red-stained collagen matrix.

  • Dye Elution: Add 500 µL of 0.1 M NaOH to each well. Incubate for 30 minutes at room temperature on an orbital shaker to elute the bound dye.

  • Quantification: Transfer 100-200 µL of the eluate from each well to a 96-well plate. Measure the absorbance at 540-560 nm using a microplate reader.[16][17] The absorbance is directly proportional to the amount of collagen in the sample.

Protocol 3: Quantification of Collagen by Hydroxyproline Assay

This is a highly specific and sensitive biochemical assay that measures hydroxyproline, an amino acid almost exclusively found in collagen.[20] The amount of hydroxyproline is a direct measure of collagen content.

Materials:

  • Cell layer or tissue homogenate

  • Concentrated HCl (~12 M) or NaOH (~10N)[20]

  • Pressure-tight, screw-capped vials

  • Hydroxyproline standards

  • Chloramine T solution

  • DMAB Reagent (Ehrlich's reagent)

Procedure:

  • Sample Preparation: Scrape cell layers from culture plates in water. Transfer the cell suspension (or a known mass of tissue) to a pressure-tight vial.

  • Hydrolysis: Add an equal volume of concentrated HCl (e.g., 100 µL cell suspension + 100 µL 12M HCl). Tightly cap the vial. Heat at 120°C for 3-24 hours to hydrolyze the protein into constituent amino acids.[21] Safety Note: This step must be performed in a fume hood with appropriate personal protective equipment.

  • Neutralization/Drying: Cool the vials. Samples can be neutralized with NaOH or evaporated to dryness under vacuum or in a 60°C oven to remove the acid.[21] Re-suspend the dried hydrolysate in assay buffer or water.

  • Standard Curve: Prepare a standard curve using known concentrations of hydroxyproline (e.g., 0-10 µ g/well ).[22]

  • Oxidation: Add Chloramine T reagent to each sample and standard. Incubate at room temperature for 5-20 minutes.[20] This oxidizes hydroxyproline.

  • Color Development: Add DMAB reagent and incubate at 60°C for 45-90 minutes.[21] This reaction forms a chromophore.

  • Measurement: Cool samples to room temperature and measure absorbance at 560 nm.[20] Calculate the hydroxyproline content in your samples by comparing to the standard curve.

Protocol 4: Analysis of Collagen Type I by Western Blot

Western blotting for collagen is challenging due to its large size and tendency to aggregate. This optimized protocol is designed to improve resolution.[23][24]

Materials:

  • Cell lysates prepared in RIPA buffer with protease inhibitors

  • Sample Buffer: 125 mM Tris-HCl pH 6.8, 10% Glycerol, 5% SDS, 4M Urea, +/- 4% β-mercaptoethanol (BME).[24][25]

  • Acrylamide Gels: 6% or 4-12% Tris-Glycine gels are recommended.[23][24]

  • Transfer Buffer: Tris-Glycine buffer with 10% Methanol and 0.1% SDS.[24]

  • Membrane: 0.45 µm PVDF.[24]

  • Primary Antibody: Antibody specific for Collagen Type I (e.g., recognizing α1(I) or α2(I) chains).

  • HRP-conjugated Secondary Antibody.

Procedure:

  • Sample Preparation: Thaw cell lysates on ice. Determine protein concentration (e.g., BCA assay). Mix lysate with an equal volume of 2x sample buffer. The inclusion of 4M Urea is critical for denaturation and separation.[24][25] Do NOT boil the samples, as this causes irreversible aggregation of collagen. Heat at 70°C for 10 minutes instead.

  • Electrophoresis: Load samples onto a low-percentage (e.g., 6%) acrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom. Due to its size, procollagen (~150 kDa per chain) and its cross-linked forms will migrate slowly.

  • Transfer: Transfer the proteins to a 0.45 µm PVDF membrane. A wet transfer at 4°C overnight is recommended for large proteins. The addition of 0.1% SDS to the transfer buffer can improve the transfer efficiency of large hydrophobic proteins like collagen.[24]

  • Blocking: Block the membrane for 1 hour at room temperature in 3-5% Bovine Serum Albumin (BSA) in TBST.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3-4 times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again as in step 6. Add ECL substrate and image the blot using a chemiluminescence detection system. Expect to see bands corresponding to procollagen α1(I) and α2(I) chains.

References

Application Note & Protocol: Induction of the Unfolded Protein Response Using Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the induction of the Unfolded Protein Response (UPR) in mammalian cell culture using Azetidine-2-carboxylic acid (AZC). AZC, a toxic proline analog, effectively triggers ER stress by being misincorporated into newly synthesized proteins, leading to widespread protein misfolding.[1][2][3] This application note details the underlying mechanism of AZC-induced UPR, provides a step-by-step protocol for its application, and outlines robust methods for the validation of UPR activation across its three primary signaling branches.

Introduction: this compound as a UPR Inducer

L-Azetidine-2-carboxylic acid (AZC) is a non-proteinogenic amino acid that is a structural analog of L-proline.[1][3] Found in plants like sugar beets, it serves as a defense mechanism by deterring predators.[1][4] In a research context, its toxicity is harnessed as a tool to induce proteotoxic stress.[2] The structural similarity between AZC and proline allows it to be recognized by prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of proline.[1][5] This substitution disrupts the proper folding of proteins, causing an accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1][6]

The cell responds to ER stress by activating a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

  • Attenuating global protein synthesis to reduce the load of incoming proteins.

  • Increasing the expression of chaperone proteins to aid in protein folding.

  • Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.[7]

If these measures fail to resolve the stress, the UPR can switch to a pro-apoptotic program, eliminating the compromised cell. The UPR is orchestrated by three main ER-transmembrane sensor proteins: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[7][8] AZC has been shown to robustly activate all three branches of the UPR, making it a valuable tool for studying the cellular response to protein misfolding.[1][6][9]

Mechanism of Action: How AZC Induces the UPR

The central mechanism of AZC's action is its misincorporation into proteins, which leads to conformational instability and aggregation. Proline residues are critical for protein structure, often inducing sharp turns in the polypeptide backbone. The four-membered ring of AZC, in contrast to proline's five-membered ring, imposes different conformational constraints, leading to aberrant protein structures.[3]

This accumulation of misfolded proteins in the ER lumen is detected by the three UPR sensors. Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[7][8] The influx of misfolded proteins sequesters BiP, causing it to dissociate from the UPR sensors and leading to their activation.[10]

  • PERK Pathway: The dissociation of BiP allows PERK to dimerize and autophosphorylate. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis.[11] Paradoxically, this also allows for the preferential translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[7][11]

  • IRE1α Pathway: The release of BiP leads to the dimerization and autophosphorylation of IRE1α, activating its endoribonuclease (RNase) domain.[10] The primary target of this RNase activity is the mRNA of the transcription factor XBP1 (X-box binding protein 1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, causing a frameshift that results in the translation of a potent transcriptional activator, spliced XBP1 (XBP1s).[8][12] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, ERAD, and quality control.[7]

  • ATF6 Pathway: Upon BiP dissociation, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[8][13] This releases its N-terminal cytosolic domain (ATF6f), which is an active transcription factor. ATF6f moves to the nucleus and activates the transcription of genes encoding ER chaperones and components of the ERAD pathway.[7][14]

Experimental Protocol: Inducing UPR with AZC

This protocol provides a general framework for treating cultured mammalian cells with AZC to induce the UPR. Optimization of concentration and duration of treatment may be necessary depending on the cell line and experimental goals.

Materials and Reagents
  • L-Azetidine-2-carboxylic acid (AZC) (e.g., Sigma-Aldrich, Cat. No. A0760)

  • Mammalian cell line of interest (e.g., HeLa, HEK293, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates (e.g., 6-well, 12-well, or 96-well plates)

  • Dimethyl sulfoxide (DMSO) or sterile water for stock solution preparation

Preparation of AZC Stock Solution
  • Safety First: Handle AZC powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15]

  • Prepare a 1 M stock solution of AZC by dissolving it in sterile, nuclease-free water. Some protocols may use DMSO.

  • Ensure complete dissolution by vortexing.

  • Sterile-filter the stock solution through a 0.22 µm filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]

Cell Seeding and Treatment Protocol
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. The optimal seeding density will vary between cell lines.

  • Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Treatment:

    • The following day, remove the existing media.

    • Add fresh, pre-warmed complete media containing the desired final concentration of AZC. A common starting concentration range is 1-10 mM.[6][9] A concentration of 5 mM for 6-9 hours has been shown to be effective in HeLa cells.[5][9] For BV2 microglial cells, 1 mM for 6-24 hours can be used.[1]

    • Include a vehicle control (e.g., an equivalent volume of sterile water or DMSO) for comparison.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 6, 12, or 24 hours).

Workflow Diagram: AZC Treatment for UPR Induction

AZC_Treatment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvest & Analysis start Start seed_cells Seed Cells in Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_azc Prepare AZC-Containing Media incubate_overnight->prepare_azc add_media Add Treatment/Vehicle Media incubate_overnight->add_media prepare_azc->add_media incubate_treatment Incubate for Desired Duration add_media->incubate_treatment harvest_cells Harvest Cells for Analysis incubate_treatment->harvest_cells protein_analysis Protein Analysis (Western Blot) harvest_cells->protein_analysis rna_analysis RNA Analysis (RT-qPCR) harvest_cells->rna_analysis end End protein_analysis->end rna_analysis->end

Caption: A streamlined workflow for inducing the Unfolded Protein Response using AZC.

Validation of UPR Induction

To confirm the successful induction of the UPR, it is crucial to analyze markers from all three signaling branches. A combination of protein and RNA analysis is recommended for a comprehensive assessment.[8]

Western Blotting for UPR Markers

Western blotting is a standard method to detect changes in the protein levels and post-translational modifications of key UPR players.[16]

Protocol: Western Blot Analysis

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins.[17]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phosphorylated proteins, BSA is recommended to reduce background.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

Table 1: Recommended Antibodies for UPR Western Blot Analysis

Target ProteinPathwayExpected Change with AZCRecommended DilutionSupplier Example
p-PERK (Thr980) PERKIncrease1:1000Cell Signaling #3179
p-eIF2α (Ser51) PERKIncrease1:1000Cell Signaling #3398
ATF4 PERKIncrease1:1000Cell Signaling #11815
CHOP PERKIncrease1:1000Cell Signaling #2895
ATF6 (cleaved) ATF6Increase (p50 fragment)1:1000Novus Biologicals NB100-2526
BiP/GRP78 AllIncrease1:1000Cell Signaling #3177
IRE1α IRE1αPhosphorylation shift1:1000Cell Signaling #3294
β-Actin/GAPDH Loading ControlNo change1:5000Various

Note: Antibody dilutions are suggestions and should be optimized for your specific experimental conditions.

RT-qPCR for UPR Target Gene Expression

Quantitative real-time PCR (RT-qPCR) is used to measure the transcriptional upregulation of UPR target genes.[7]

Protocol: RT-qPCR Analysis

  • RNA Extraction: After AZC treatment, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.[18]

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

Table 2: Example Primers for Human UPR Target Genes

GenePathwayForward Primer (5' to 3')Reverse Primer (5' to 3')
HSPA5 (BiP) AllAGAAAGAAGGTTACCCATGCAGTTTGGTCATGCAACAGTG
DDIT3 (CHOP) PERKGGAAACAGAGTGGTCATTCCCCTGCTTGAGCCGTTCATTCTC
ATF4 PERKCTTACCAAGGAGCTTAAGGCTGGCTTACCTAGGTTCTC
XBP1s IRE1αCTGAGTCCGAATCAGGAAGCAGGCTGGCAGGCTCTGGGGAAG
ERdj4 ATF6CATCGGGCGTCCTCTTTATGCGTTCCTCTTCAGCAATCTGA
GAPDH HousekeepingGAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC

Note: Primer sequences should be validated for specificity and efficiency before use.

Visualizing the AZC-Induced UPR Signaling Cascade

Diagram: AZC-Induced UPR Signaling Pathways

UPR_Signaling cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol / Golgi / Nucleus AZC This compound (AZC) Misfolded Misfolded Proteins AZC->Misfolded misincorporation BiP BiP Misfolded->BiP sequesters PERK_inactive PERK (inactive) BiP->PERK_inactive dissociation IRE1_inactive IRE1α (inactive) BiP->IRE1_inactive ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive PERK_active PERK (active) PERK_inactive->PERK_active IRE1_active IRE1α (active) IRE1_inactive->IRE1_active ATF6_Golgi ATF6 (in Golgi) ATF6_inactive->ATF6_Golgi translocation eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 translation peIF2a->ATF4 Nucleus Nucleus ATF4->Nucleus XBP1u XBP1u mRNA IRE1_active->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s->Nucleus translation & translocation ATF6f ATF6f (active fragment) ATF6_Golgi->ATF6f cleavage ATF6f->Nucleus UPR_Genes UPR Target Gene Transcription (Chaperones, ERAD, Apoptosis) Nucleus->UPR_Genes

Caption: Mechanism of UPR activation by AZC leading to transcriptional response.

Troubleshooting and Considerations

  • Cell Viability: High concentrations or prolonged exposure to AZC can lead to significant cytotoxicity. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions that induce a robust UPR without excessive cell death. A cell viability assay (e.g., MTT or Trypan Blue exclusion) can be run in parallel.[1]

  • Proline in Media: Standard cell culture media contain proline. While AZC is effective in these conditions, for certain sensitive experiments, using proline-free media during treatment could enhance the rate of AZC misincorporation.

  • Specificity: While AZC is a potent UPR inducer, it is important to remember that it causes broad proteotoxic stress.[2] For studies requiring the specific activation of a single UPR branch, other chemical inducers (e.g., Thapsigargin, Tunicamycin) or genetic tools may be more appropriate.

  • Co-treatment with L-proline: As a control, co-administration of excess L-proline with AZC has been shown to prevent the induction of ER stress, confirming that the effects of AZC are due to its competition with proline.[1]

Conclusion

This compound is a reliable and effective chemical tool for inducing the Unfolded Protein Response in a laboratory setting. Its mechanism of action, centered on the misincorporation of a proline analog into proteins, provides a physiologically relevant model of proteotoxic stress.[1][2] By following the detailed protocols for treatment and validation outlined in this guide, researchers can confidently and reproducibly study the complex signaling pathways of the UPR and their implications in health and disease.

References

Investigating the Neurotoxicity of Azetidine-2-carboxylic Acid: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid analogue of proline, found in common dietary sources such as sugar beets and molasses. Its structural similarity to proline allows it to be mistakenly incorporated into proteins, leading to conformational instability, protein misfolding, and the induction of the unfolded protein response (UPR). This molecular mimicry is the primary mechanism behind its suspected neurotoxicity and has positioned AZE as a compound of interest in neurodegenerative disease research, particularly in conditions where protein aggregation is a key pathological feature. This document provides a comprehensive guide for researchers investigating the neurotoxic effects of AZE, detailing both in vitro and in vivo experimental protocols, and explaining the scientific rationale behind each methodological choice.

Introduction: The Proline Analogue Hypothesis of Neurotoxicity

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is held in a rigid pyrrolidine ring. This rigidity imparts significant conformational constraints on the polypeptide backbone, making proline residues critical for proper protein folding and structure, particularly in the formation of beta-turns and the stabilization of collagen helices.

AZE, with its four-membered ring, is a more conformationally strained molecule than proline. When it is erroneously charged by prolyl-tRNA synthetase and incorporated into a growing polypeptide chain in place of proline, it disrupts the protein's predetermined three-dimensional structure. This disruption can lead to:

  • Protein Misfolding and Aggregation: The altered bond angles and rotational freedom introduced by AZE can prevent proteins from achieving their native, functional conformation, promoting aggregation.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a cellular stress response. Chronic UPR activation can lead to apoptosis.

  • Impaired Protein Function: Proteins with incorporated AZE may have reduced or abolished biological activity, leading to a loss of function at the cellular level.

Recent studies have explored the link between AZE and neurological disorders. For instance, research has suggested a potential association between AZE in the food chain and the incidence of multiple sclerosis (MS), proposing that AZE-induced protein misfolding in oligodendrocytes could lead to demyelination. These findings underscore the importance of robust experimental models to elucidate the specific neurotoxic pathways affected by AZE.

G cluster_0 Cellular Uptake & Protein Synthesis cluster_1 Downstream Neurotoxic Effects AZE This compound (AZE) ProRS Prolyl-tRNA Synthetase AZE->ProRS Proline Proline Proline->ProRS Competitive Inhibition AZE_tRNA AZE-tRNAPro ProRS->AZE_tRNA Ribosome Ribosome AZE_tRNA->Ribosome Polypeptide Nascent Polypeptide Chain Ribosome->Polypeptide MisfoldedProtein Misfolded Protein (AZE Incorporated) Polypeptide->MisfoldedProtein Improper Folding Polypeptide->MisfoldedProtein UPR Unfolded Protein Response (UPR) ER Stress MisfoldedProtein->UPR Aggregation Protein Aggregation MisfoldedProtein->Aggregation Apoptosis Apoptosis UPR->Apoptosis Chronic Activation Neuron Neuronal Dysfunction & Death Aggregation->Neuron Apoptosis->Neuron

Figure 1: A conceptual diagram illustrating the proposed mechanism of AZE-induced neurotoxicity, from competitive inhibition at the tRNA synthetase level to the downstream consequences of protein misfolding and cellular stress.

In Vitro Neurotoxicity Assessment

In vitro models provide a controlled environment to dissect the specific cellular and molecular mechanisms of AZE toxicity. Human neuroblastoma cells (e.g., SH-SY5Y) and rat pheochromocytoma cells (PC12) are commonly used as they can be differentiated into neuron-like cells.

Protocol: Cell Viability and Cytotoxicity Assays

Objective: To quantify the dose-dependent effect of AZE on neuronal cell viability.

Rationale: The MTT assay measures the metabolic activity of viable cells, while the LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes. Running both provides a more complete picture of cytotoxicity.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (AZE) stock solution (100 mM in sterile PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • LDH Cytotoxicity Assay Kit

  • 96-well cell culture plates

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • AZE Treatment: Prepare serial dilutions of AZE in culture medium to achieve final concentrations ranging from 1 µM to 10 mM. Replace the medium in each well with 100 µL of the AZE-containing medium. Include untreated wells as a negative control and a well with a lysis agent (e.g., 1% Triton X-100) as a positive control for the LDH assay.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Collect 50 µL of supernatant from each well.

    • Perform the LDH assay according to the manufacturer's protocol.

    • Measure absorbance at the recommended wavelength (typically 490 nm).

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

Assay TypeEndpoint MeasuredTypical AZE Concentration RangeExpected Outcome
MTT Mitochondrial reductase activity10 µM - 5 mMDose-dependent decrease in viability
LDH Membrane integrity10 µM - 5 mMDose-dependent increase in LDH release
Protocol: Assessment of ER Stress and Apoptosis

Objective: To determine if AZE induces the Unfolded Protein Response (UPR) and subsequent apoptosis.

Rationale: The accumulation of AZE-containing misfolded proteins is hypothesized to trigger ER stress. This protocol uses Western blotting to detect key UPR markers (BiP, CHOP) and a caspase assay to quantify apoptotic activity.

Materials:

  • 6-well cell culture plates

  • AZE-treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-BiP/GRP78, anti-CHOP/GADD153, anti-cleaved caspase-3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Caspase-Glo® 3/7 Assay System

Procedure:

  • Cell Lysis: Treat cells in 6-well plates with various concentrations of AZE for 24 hours. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an ECL substrate and an imaging system.

  • Caspase-3/7 Assay:

    • Seed cells in a white-walled 96-well plate.

    • Treat with AZE as described in 2.1.

    • Perform the Caspase-Glo® 3/7 assay according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader.

Data Analysis: Quantify Western blot band intensities relative to the β-actin loading control. Express caspase activity as fold-change relative to untreated controls.

G cluster_viability Viability/Cytotoxicity cluster_stress ER Stress & Apoptosis start Seed and Treat Cells (e.g., SH-SY5Y) with AZE MTT MTT Assay (Metabolic Activity) start->MTT LDH LDH Assay (Membrane Integrity) start->LDH Lysis Cell Lysis & Protein Quantification start->Lysis Caspase Caspase-Glo 3/7 Assay (Apoptotic Activity) start->Caspase end Data Analysis: Dose-Response Curves, Fold Change vs Control MTT->end LDH->end WB Western Blot for BiP, CHOP, Cleaved Caspase-3 Lysis->WB WB->end Caspase->end

Figure 2: A workflow diagram for the in vitro assessment of AZE neurotoxicity, outlining parallel tracks for analyzing cell viability and molecular stress pathways.

In Vivo Neurotoxicity Assessment

Objective: To evaluate the neurotoxic effects of AZE in a whole-organism model, linking molecular changes to behavioral outcomes.

Rationale: While in vitro studies are crucial for mechanism, in vivo models are essential to understand the impact on the complex central nervous system. Mouse models are frequently used due to their genetic tractability and well-characterized neuroanatomy and behavior. Chronic administration of AZE can be used to model long-term exposure.

Protocol: Chronic AZE Administration and Behavioral Testing

Animal Model: C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound

  • Sterile 0.9% saline

  • Apparatus for behavioral testing (e.g., Rotarod, Open Field Test)

Procedure:

  • AZE Administration:

    • Dissolve AZE in sterile saline.

    • Administer AZE daily via oral gavage or intraperitoneal (i.p.) injection. A dose range of 50-200 mg/kg body weight is a common starting point for toxicity studies.

    • A control group should receive saline vehicle only.

    • Treat animals for a period of 4-8 weeks.

  • Behavioral Analysis (Perform weekly):

    • Motor Coordination (Rotarod Test): Place mice on an accelerating rotating rod and record the latency to fall. AZE-treated mice may exhibit impaired motor coordination.

    • Locomotor Activity (Open Field Test): Place mice in an open arena and track their movement for 10-15 minutes. Record total distance moved, time spent in the center vs. periphery. This can indicate anxiety-like behavior or general hypo/hyperactivity.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize animals according to approved protocols.

    • Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Harvest brains for histological and biochemical analysis.

Behavioral TestParameter MeasuredPotential AZE-Induced Deficit
Rotarod Latency to fall (seconds)Decreased latency
Open Field Total distance, center timeAltered locomotor activity, increased anxiety
Protocol: Immunohistochemical Analysis of Brain Tissue

Objective: To visualize markers of neuroinflammation and protein aggregation in the brains of AZE-treated animals.

Rationale: Neurotoxicity is often accompanied by an inflammatory response from glial cells (astrocytes and microglia). Immunohistochemistry (IHC) allows for the spatial localization of these responses and other markers of cellular stress.

Materials:

  • PFA-fixed mouse brains

  • Vibratome or cryostat

  • Primary antibodies: anti-GFAP (for astrocytes), anti-Iba1 (for microglia), anti-Ubiquitin (for protein aggregates)

  • Fluorescently-labeled secondary antibodies

  • DAPI (for nuclear counterstain)

  • Microscope (confocal preferred)

Procedure:

  • Sectioning: Cut 30-40 µm thick coronal sections of the brain using a vibratome or cryostat. Focus on regions of interest like the hippocampus and cortex.

  • Staining:

    • Perform antigen retrieval if necessary.

    • Permeabilize sections with 0.3% Triton X-100 in PBS.

    • Block with 5% normal serum in PBS for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with appropriate fluorescent secondary antibodies for 2 hours at room temperature.

    • Counterstain with DAPI.

  • Imaging and Analysis:

    • Mount sections on slides and coverslip.

    • Image using a confocal microscope.

    • Quantify the fluorescence intensity or the number of positive cells per unit area in different brain regions to compare treated vs. control groups.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for investigating the neurotoxic potential of this compound. By combining in vitro and in vivo approaches, researchers can build a comprehensive understanding of AZE's mechanism of action, from its initial incorporation into proteins to its ultimate impact on neuronal function and behavior. Future studies should aim to identify specific proteins that are particularly vulnerable to AZE-induced misfolding and to explore potential therapeutic strategies to mitigate its toxic effects. The use of advanced techniques, such as proteomics to identify AZE-containing peptides and single-cell RNA sequencing to dissect heterogeneous cellular responses, will be invaluable in this endeavor.

Application Notes and Protocols: Azetidine-2-carboxylic Acid as an Inhibitor of Collagen Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Targeting the Building Blocks of Fibrosis

Collagen, the most abundant protein in mammals, provides the essential structural framework for all connective tissues.[1][2] However, its excessive deposition is the hallmark of fibrosis, a pathological process underlying a wide range of chronic diseases, from liver cirrhosis to pulmonary fibrosis. The ability to precisely control collagen synthesis is therefore a critical objective in both fundamental research and therapeutic development. Azetidine-2-carboxylic acid (A2C) is a powerful small molecule tool used to achieve this inhibition.

A2C is a non-proteinogenic amino acid, a structural analogue of L-proline.[3][4] Proline is uniquely abundant in collagen and is essential for the stability of its iconic triple-helical structure.[5][6] A2C's structural similarity allows it to be mistakenly recognized and utilized by the cell's protein synthesis machinery, leading to its incorporation into newly synthesized procollagen chains in place of proline.[7][8][9] This substitution has profound consequences, ultimately disrupting the production of mature, functional collagen. This guide provides an in-depth exploration of the mechanism of A2C, its applications, and detailed protocols for its use as a robust inhibitor of collagen synthesis in a research setting.

Mechanism of Action: A Trojan Horse in Protein Synthesis

The inhibitory effect of this compound is a direct consequence of its misincorporation into procollagen polypeptides. The process unfolds through several key steps, each contributing to the overall reduction in functional collagen.

  • Cellular Uptake and tRNA Charging: A2C enters the cell and is recognized by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA). Due to its structural mimicry, A2C is erroneously "charged" onto the proline-tRNA.[6]

  • Incorporation into Procollagen: During translation on the ribosome, the A2C-charged tRNA delivers its cargo to the growing polypeptide chain at positions designated for proline.[7][8]

  • Disruption of the Triple Helix: The four-membered ring of A2C is smaller and conformationally more constrained than proline's five-membered ring.[4] This seemingly minor alteration introduces "kinks" or unstable regions in the procollagen α-chains, preventing them from properly folding and winding into the stable, triple-helical conformation.[4][10][11]

  • Intracellular Accumulation and Degradation: These improperly folded procollagen molecules are recognized by the cell's quality control system within the endoplasmic reticulum (ER). They are often retained within the cell, leading to ER stress, and are ultimately targeted for degradation.[3] This prevents their secretion into the extracellular space.

  • Reduced Functional Collagen: The net result is a significant decrease in the amount of stable, secreted collagen available to form fibrils and contribute to the extracellular matrix. Studies have demonstrated that A2C can effectively reduce collagen accumulation in various experimental models, including liver fibrosis in rats.[12][13][14]

A2C_Mechanism cluster_cell Fibroblast cluster_er Endoplasmic Reticulum (ER) A2C_ext Azetidine-2- carboxylic acid (A2C) Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase A2C_ext->Prolyl_tRNA_Synthetase Competes with Proline_ext L-Proline Proline_ext->Prolyl_tRNA_Synthetase Ribosome Ribosome Prolyl_tRNA_Synthetase->Ribosome Charges tRNA Procollagen Procollagen Synthesis Ribosome->Procollagen Misfolded Misfolded Procollagen (A2C incorporated) Procollagen->Misfolded Incorrect Folding Helix Triple Helix Formation Procollagen->Helix Correct Folding Degradation ER-Associated Degradation Misfolded->Degradation Inhibition Inhibition of Secretion Misfolded->Inhibition Secretion Secreted Collagen Helix->Secretion Secretion Pathway Inhibition->Secretion

Caption: Mechanism of A2C-mediated inhibition of collagen synthesis.

Applications and Considerations

Research Applications:
  • Studying Fibrotic Mechanisms: A2C is an invaluable tool for creating in vitro and in vivo models of impaired collagen deposition, allowing researchers to study the downstream consequences of reduced matrix formation.

  • Investigating Cell-Matrix Interactions: By inhibiting the production of a key matrix component, scientists can explore how the absence of newly synthesized collagen affects cell behavior, signaling, and differentiation.[15]

  • Drug Screening: A2C can be used as a positive control in high-throughput screens designed to identify novel inhibitors of collagen synthesis.

Therapeutic Potential and Limitations:

The ability of A2C to reduce collagen accumulation has led to its investigation as a potential anti-fibrotic agent. Studies in animal models of liver and lung fibrosis have shown that A2C can ameliorate disease progression.[6][12][13] However, its clinical translation is hampered by significant limitations.

  • Lack of Specificity: As a proline analogue, A2C can be incorporated into any proline-containing protein, not just collagen. This can lead to widespread protein misfolding, ER stress, and cellular toxicity.[3][8]

  • Toxicity: A2C has been shown to induce pro-inflammatory and pro-apoptotic effects in various cell types, including microglia and neuron-like cells.[8][16] It has also been linked to mitochondrial dysfunction and can exhibit teratogenic effects.[3][8]

These concerns mean that A2C itself is unlikely to be used as a human therapeutic. Nevertheless, it remains a vital reference compound and a foundational tool for developing more specific anti-fibrotic strategies.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for utilizing A2C to inhibit collagen synthesis in a cell culture setting and for quantifying the results.

Protocol 1: Inhibition of Collagen Synthesis in Cultured Fibroblasts

This protocol details the treatment of a fibroblast cell line (e.g., NIH/3T3 or primary human dermal fibroblasts) with A2C to inhibit collagen production.

A. Materials and Reagents:

  • Fibroblast cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • L-Azetidine-2-carboxylic acid (A2C) powder

  • Sterile PBS

  • Sterile, nuclease-free water or DMSO for A2C stock preparation

  • Ascorbic acid (Vitamin C)

  • 6-well or 12-well tissue culture plates

B. Experimental Workflow:

workflow start Seed Fibroblasts culture Culture to 70-80% Confluency (24-48h) start->culture treat Treat Cells: - Vehicle Control - A2C Concentrations culture->treat prepare Prepare A2C Working Solutions prepare->treat incubate Incubate (24-48h) treat->incubate harvest Harvest Supernatant and Cell Lysate incubate->harvest analyze Quantify Collagen harvest->analyze

Caption: General experimental workflow for A2C treatment and analysis.

C. Step-by-Step Procedure:

  • Cell Seeding: Seed fibroblasts into tissue culture plates at a density that will allow them to reach 70-80% confluency within 24-48 hours. Allow cells to adhere and recover overnight.

  • Prepare A2C Stock: Prepare a sterile 100 mM stock solution of A2C in nuclease-free water or DMSO. Store at -20°C.

    • Scientist's Note: Water is preferable for most applications to avoid solvent effects from DMSO. Ensure the powder is fully dissolved.

  • Prepare Treatment Media: The day of the experiment, prepare fresh treatment media. It is crucial to supplement the media with 50 µg/mL ascorbic acid .

    • Causality: Ascorbic acid is an essential cofactor for prolyl hydroxylase, the enzyme that hydroxylates proline residues in procollagen. This post-translational modification is critical for triple helix stability.[17] Without it, collagen synthesis is already impaired, which would mask the specific effects of A2C.

  • Treatment: Aspirate the old medium from the cells. Wash once with sterile PBS. Add the prepared treatment media containing the desired concentrations of A2C.

    • Self-Validation/Controls:

      • Vehicle Control: Treat cells with medium containing ascorbic acid and the same volume of solvent (water or DMSO) used for the A2C stock. This accounts for any effects of the solvent.

      • Dose-Response: Use a range of A2C concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM) to establish a dose-dependent inhibitory effect.

  • Incubation: Incubate the cells for 24 to 48 hours. The optimal time depends on the cell type and the specific endpoint being measured.

  • Harvesting: After incubation, collect the cell culture supernatant (which contains secreted collagen) and/or lyse the cells (for cell-associated collagen or total protein) for downstream analysis. Store samples at -80°C until analysis.

Protocol 2: Quantification of Collagen using Sirius Red Staining

This colorimetric assay is a straightforward and widely used method to quantify total fibrillar collagen (types I-V) in cell culture lysates and supernatants.[1][18][19]

A. Materials and Reagents:

  • Sirius Red Staining Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Washing Solution: 0.01 N HCl or acidified water.[19]

  • Extraction Buffer: 0.1 N NaOH.

  • Collagen Standard: Bovine Type I Collagen for standard curve generation.[20]

  • 96-well microplate and plate reader (540-550 nm).[2][20]

B. Step-by-Step Procedure:

  • Sample Preparation: If using supernatant, it may need to be concentrated.[18] If using cell lysate, ensure it is properly solubilized.

  • Standard Curve: Prepare a series of collagen standards (e.g., 0-250 µg/mL) using the same buffer as your samples.[20]

  • Staining:

    • Pipette 100 µL of each standard and sample into microcentrifuge tubes in duplicate.

    • Add 500 µL of Sirius Red Solution to each tube.

    • Incubate at room temperature for 20-30 minutes with gentle agitation.[18][20]

  • Precipitation and Washing:

    • Centrifuge the tubes at 10,000 x g for 3-5 minutes to pellet the collagen-dye complex.[18][20]

    • Carefully aspirate and discard the supernatant without disturbing the red pellet.

    • Add 500 µL of Washing Solution to each tube. Vortex to resuspend the pellet.

    • Centrifuge again and discard the supernatant. This step removes unbound dye.

  • Extraction:

    • Add 250 µL of Extraction Buffer (0.1 N NaOH) to each pellet.

    • Vortex thoroughly until the pellet is completely dissolved and the solution is clear.

  • Measurement:

    • Transfer 200 µL of the extracted solution from each tube to a 96-well plate.

    • Read the absorbance at 540-550 nm using a microplate reader.[20]

  • Calculation: Subtract the blank absorbance from all readings. Plot the standard curve (Absorbance vs. Collagen Concentration) and use the linear regression equation to calculate the collagen concentration in your samples.

Data Presentation and Interpretation

Data should be presented clearly to demonstrate the effect of A2C. A dose-response curve is the standard method for visualizing the inhibitory effect.

Table 1: Example Data for A2C Inhibition of Collagen Synthesis

A2C Concentration (mM)Mean Collagen (µg/mL) ± SD% Inhibition (Relative to Vehicle)
0 (Vehicle)150.2 ± 8.50%
0.1125.6 ± 6.116.4%
0.578.1 ± 4.948.0%
1.040.7 ± 3.272.9%
2.025.1 ± 2.583.3%
  • Interpretation: The data clearly show a dose-dependent decrease in collagen production with increasing concentrations of A2C. The IC50 (the concentration at which 50% inhibition is observed) can be calculated from this curve, providing a quantitative measure of A2C's potency in the specific experimental system. In this example, the IC50 is approximately 0.55 mM.

Conclusion and Future Outlook

This compound is a potent and well-characterized inhibitor of collagen synthesis that functions by acting as a proline analogue.[21][22][23] While its inherent toxicity and lack of specificity preclude its direct use as a therapeutic agent, it remains an indispensable tool for the research community. By disrupting the fundamental process of collagen folding and secretion, A2C provides a reliable method for studying the pathological consequences of fibrosis and for validating novel therapeutic targets. The protocols and principles outlined in this guide offer a robust framework for scientists to effectively utilize A2C in their research, ensuring reproducible and interpretable results in the ongoing effort to understand and combat fibrotic diseases.

References

Application Notes and Protocols: Experimental Use of Azetidine-2-carboxylic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Proline Metabolism—A Vulnerability in Cancer

Cancer cells exhibit profound metabolic reprogramming to fuel their relentless proliferation and survival.[1][2] Among the altered pathways, the metabolism of the non-essential amino acid L-proline has emerged as a critical dependency for many tumor types.[3][4] Cancer cells often upregulate proline synthesis enzymes, particularly Pyrroline-5-Carboxylate Reductase 1 (PYCR1), to support biomass production, manage redox stress, and facilitate survival, especially in hypoxic conditions.[5][6][7][8] This reliance on proline metabolism presents a compelling therapeutic target.

Azetidine-2-carboxylic acid (A2C) is a rigid, non-proteinogenic structural analog of proline.[9][10][11] Due to its structural similarity, prolyl-tRNA synthetase mistakenly charges A2C onto tRNAPro, leading to its incorporation into nascent polypeptide chains at proline-designated positions.[12] This misincorporation disrupts protein structure and function, particularly affecting proline-rich proteins like collagen, leading to protein misfolding, destabilization of critical structures like the collagen triple helix, and the induction of proteotoxic and Endoplasmic Reticulum (ER) stress.[9][11][13][14][15] The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), and if the stress is prolonged and unresolved, it culminates in apoptotic cell death.[9][16]

These application notes provide a comprehensive guide for researchers on the experimental use of A2C to probe and exploit the proline dependency of cancer cell lines.

Mechanism of Action: From Proline Mimicry to Apoptosis

The cytotoxic effects of A2C in cancer cells are rooted in its ability to act as a molecular Trojan horse, disrupting protein integrity and cellular homeostasis.

  • Competitive Inhibition & Misincorporation : A2C competes with endogenous proline for the active site of prolyl-tRNA synthetase.[12][17] This leads to the synthesis of aberrant proteins where proline residues are substituted with A2C.

  • Protein Misfolding & ER Stress : The smaller, four-membered ring of A2C alters the peptide backbone's geometry compared to proline's five-membered ring, leading to improper protein folding.[14][15] This is particularly detrimental to structural proteins like collagen.[13][18][19] The accumulation of these misfolded proteins in the endoplasmic reticulum triggers ER stress.[9][11]

  • UPR Activation & Apoptosis : The cell attempts to mitigate this stress by activating the UPR. Key ER stress sensors and effectors such as PERK, ATF6, and IRE1α are activated.[9][20] This leads to the upregulation of chaperones like BiP (GRP78) and the pro-apoptotic transcription factor CHOP.[9][16][21] If proteotoxic stress is insurmountable, the UPR shifts from a pro-survival to a pro-apoptotic signaling cascade, activating caspases and inducing cell death.[9][16][22]

Visualizing the A2C Mechanism of Action

The following diagram illustrates the pathway from A2C uptake to the induction of apoptosis.

A2C_Mechanism cluster_cell Cancer Cell A2C_ext This compound (A2C) transporter Amino Acid Transporter A2C_ext->transporter Uptake Pro_ext L-Proline Pro_ext->transporter Uptake A2C_int A2C transporter->A2C_int Pro_int Proline transporter->Pro_int ProRS Prolyl-tRNA Synthetase A2C_int->ProRS Competitive Binding Pro_int->ProRS Competitive Binding ribosome Ribosome (Protein Synthesis) ProRS->ribosome Charged tRNAPro misfolded Misfolded Proteins (A2C-containing) ribosome->misfolded Misincorporation er Endoplasmic Reticulum (ER) misfolded->er stress ER Stress / UPR er->stress Accumulation apoptosis Apoptosis stress->apoptosis Prolonged Stress

Caption: A2C competes with proline, leading to misfolded proteins, ER stress, and apoptosis.

Application Notes: Best Practices for A2C Studies

Reagent Preparation and Storage
  • Source : L-Azetidine-2-carboxylic acid (CAS 2133-34-8).

  • Solubility : A2C is soluble in water or PBS (pH 7.2). A stock solution of 100 mM in sterile cell culture-grade water is recommended.

  • Storage : Store the solid compound at -20°C. The stock solution should be sterile-filtered (0.22 µm), aliquoted to avoid freeze-thaw cycles, and stored at -20°C for up to 6 months.

Cell Line Selection
  • Rationale : The sensitivity of cancer cell lines to A2C may correlate with their dependence on proline. Cells with high expression of PYCR1 or those cultured in low-proline or hypoxic conditions may exhibit increased sensitivity.[5][7]

  • Recommended Screening : Screen a panel of cell lines from different cancer types (e.g., breast, lung, prostate, liver) known to have alterations in proline metabolism.[6][23]

  • Control Cells : Include non-cancerous cell lines (e.g., MCF-10A for breast) to assess cancer-specific toxicity.

Determining Optimal A2C Concentration (Dose-Response)
  • Rationale : The effective concentration of A2C can vary significantly between cell lines. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration).

  • Protocol Insight : A typical starting range for A2C is between 1 µM and 10 mM.[9] For example, studies in HeLa cells have used 5 mM, while effects in microglial cells were seen in the 125-2000 µM range.[9][22]

  • Experimental Workflow :

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of A2C in complete culture medium.

    • Replace the medium with the A2C-containing medium. Include a vehicle control (medium only).

    • Incubate for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or MTS assay.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well cell culture plates

  • A2C stock solution (100 mM)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding : Seed 5,000-10,000 cells per well in 100 µL of medium. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Treatment : Prepare 2x concentrations of A2C (e.g., 0, 0.2, 0.5, 1, 2, 5, 10 mM) in medium. Remove old medium and add 100 µL of the A2C dilutions to the respective wells.

  • Incubation : Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

A2C Concentration (mM)% Viability (48h) - Cell Line A% Viability (48h) - Cell Line B
0 (Control)100.0%100.0%
0.595.2%88.1%
1.085.6%72.5%
2.551.3%45.9%
5.022.7%15.3%
10.08.1%5.6%
Table 1: Example dose-response data for two hypothetical cancer cell lines treated with A2C for 48 hours.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • A2C stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Flow cytometer

Procedure:

  • Cell Seeding & Treatment : Seed cells in 6-well plates. Once they reach ~70% confluency, treat with A2C at the predetermined IC50 concentration (and a 2x IC50 concentration) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting : Collect both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine the trypsinized cells with the supernatant.

  • Staining : Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[22]

  • Antibody Incubation : Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[22] Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation :

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Western Blot for ER Stress Markers

This protocol assesses the activation of the UPR by detecting key ER stress-related proteins.

Materials:

  • 6-well or 10 cm plates

  • A2C stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and blotting membranes

  • Primary antibodies (e.g., anti-BiP/GRP78, anti-CHOP/GADD153, anti-phospho-eIF2α, anti-ATF6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treatment & Lysis : Treat cells with A2C (e.g., at IC50 concentration) for various time points (e.g., 6, 12, 24 hours) to capture the dynamics of the ER stress response. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis & Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging : Apply chemiluminescence substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing the Experimental Workflow

This diagram outlines the logical flow from initial screening to mechanistic validation.

A2C_Workflow cluster_phase1 Phase 1: Initial Screening & Dose Finding cluster_phase2 Phase 2: Apoptosis & Mechanism Validation cluster_phase3 Phase 3: Data Analysis & Interpretation start Select Cancer & Control Cell Lines dose_response Dose-Response Curve (MTT/MTS Assay) start->dose_response ic50 Determine IC50 (24h, 48h, 72h) dose_response->ic50 apoptosis_assay Apoptosis Assay (Annexin V / PI) ic50->apoptosis_assay er_stress_wb ER Stress Western Blot (BiP, CHOP, p-eIF2α) ic50->er_stress_wb analysis Correlate Viability, Apoptosis & ER Stress Data apoptosis_assay->analysis er_stress_wb->analysis conclusion Conclude A2C Efficacy & Mechanism analysis->conclusion

Caption: Experimental workflow for evaluating A2C's effect on cancer cell lines.

References

Probing Proteostasis: A Guide to Using Azetidine-2-Carboxylic Acid as a Tool for Inducing and Studying Cellular Stress

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing L-azetidine-2-carboxylic acid (Aze) as a potent and reliable tool to investigate cellular proteostasis. By functioning as a proline analog, Aze offers a unique mechanism to induce protein misfolding and trigger the Unfolded Protein Response (UPR), providing a controlled system to study the intricate network that maintains protein homeostasis.

Introduction: The Challenge of Proteostasis and the Utility of Azetidine-2-Carboxylic Acid

Maintaining protein homeostasis, or proteostasis, is fundamental to cellular health. This complex network of pathways ensures that proteins are correctly synthesized, folded, trafficked, and ultimately degraded. A collapse in proteostasis leads to the accumulation of misfolded and aggregated proteins, a hallmark of numerous debilitating diseases, including neurodegenerative disorders and metabolic conditions.[1] Understanding the cellular mechanisms that respond to proteostatic stress is therefore of paramount importance for developing novel therapeutic interventions.

This compound (Aze) is a non-proteinogenic amino acid that serves as a structural analog of L-proline.[2] Its smaller, four-membered ring structure, compared to proline's five-membered ring, introduces conformational constraints when it is mistakenly incorporated into nascent polypeptide chains by prolyl-tRNA synthetase.[3][4] This misincorporation leads to protein misfolding, inducing endoplasmic reticulum (ER) stress and robustly activating the Unfolded Protein Response (UPR), a key signaling network in the proteostasis machinery.[5][6][7] This makes Aze an invaluable chemical tool for researchers to synchronously and controllably induce proteostatic stress in a variety of experimental models.

Mechanism of Action: How Aze Disrupts Proteostasis

The utility of Aze as a research tool is grounded in its well-defined mechanism of action. By competitively inhibiting proline incorporation, Aze introduces structural perturbations into a wide array of proteins, particularly those rich in proline residues, such as collagen.[8][9][10]

The accumulation of Aze-containing misfolded proteins in the ER lumen triggers the UPR through three primary sensor proteins:

  • IRE1α (Inositol-requiring enzyme 1α): Leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.

  • PERK (PKR-like ER kinase): Phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis while promoting the translation of specific stress-responsive transcripts like ATF4.

  • ATF6 (Activating transcription factor 6): Translocates to the Golgi apparatus, where it is cleaved to release a transcriptionally active fragment that upregulates ER chaperones and other folding-assisting proteins.[5][6]

The downstream consequences of UPR activation are broad and can be readily monitored to assess the cellular response to Aze-induced stress.

Visualizing the Mechanism: Aze-Induced Proteostatic Stress

The following diagram illustrates the pathway by which this compound induces the Unfolded Protein Response.

Aze_Mechanism cluster_cell Cell cluster_er Endoplasmic Reticulum Aze This compound (Aze) tRNA_synthetase Prolyl-tRNA Synthetase Aze->tRNA_synthetase Competes with Proline Proline Proline->tRNA_synthetase Ribosome Ribosome tRNA_synthetase->Ribosome Charges tRNA Misfolded_Protein Misfolded Protein (Aze-containing) Ribosome->Misfolded_Protein Protein Synthesis UPR_Sensors UPR Sensors (PERK, IRE1, ATF6) Misfolded_Protein->UPR_Sensors Accumulates and triggers UPR_Activation UPR Activation UPR_Sensors->UPR_Activation

Caption: Mechanism of Aze-induced UPR activation.

Applications in Proteostasis Research

Aze is a versatile tool that can be applied across various experimental systems to address fundamental questions in proteostasis.

Key Applications:
  • Inducing and Studying the Unfolded Protein Response: Aze provides a consistent method to activate all three branches of the UPR, allowing for detailed mechanistic studies of this signaling network.

  • Screening for Proteostasis Modulators: By inducing a defined proteostatic challenge, Aze can be used in high-throughput screens to identify small molecules or genetic modifiers that enhance cellular resilience to protein misfolding.

  • Investigating the Role of Proteostasis in Disease Models: Aze can be used to exacerbate or mimic the proteostatic stress observed in models of neurodegeneration, metabolic disorders, and other protein misfolding diseases.

  • Studying Collagen Synthesis and Extracellular Matrix Homeostasis: Due to the high proline content of collagen, Aze is a potent inhibitor of its proper folding and secretion, making it a useful tool for studying fibrosis and connective tissue disorders.[8][9][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for using Aze in cell culture and for assessing the downstream consequences on proteostasis.

Preparation of this compound Stock Solution

Materials:

  • L-Azetidine-2-carboxylic acid (powder)

  • Sterile cell culture grade water or PBS

  • 0.22 µm sterile filter

Protocol:

  • Weigh out the desired amount of L-Azetidine-2-carboxylic acid powder in a sterile container.

  • Add sterile water or PBS to achieve a desired stock concentration (e.g., 100 mM).

  • Vortex or gently heat the solution to aid dissolution. Aze is soluble in water.[2]

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Aliquot the stock solution into sterile tubes and store at -20°C for long-term use.

Induction of Proteostatic Stress in Cell Culture

This protocol provides a general framework for treating adherent mammalian cells with Aze. Optimal concentrations and treatment times should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, SH-SY5Y, MEFs)

  • Complete cell culture medium

  • Aze stock solution (from Protocol 4.1)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

  • The next day, prepare the desired concentrations of Aze in fresh, pre-warmed complete culture medium. A common starting range for many cell lines is 1-10 mM.[11]

  • Aspirate the old medium from the cells and wash once with sterile PBS.

  • Add the Aze-containing medium to the cells. Include a vehicle control (medium without Aze).

  • Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours). Time-course experiments are recommended to capture both early and late UPR events.

  • After incubation, proceed with cell harvesting for downstream analysis (e.g., Western blotting, viability assays).

Visualizing the Workflow: From Treatment to Analysis

The following diagram outlines a typical experimental workflow for studying Aze-induced proteostatic stress in cell culture.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with this compound (and vehicle control) start->treatment incubation Incubate (Time-course: e.g., 4, 8, 16, 24h) treatment->incubation harvest Harvest Cells incubation->harvest western Western Blot (UPR Markers) harvest->western viability Cell Viability Assay (e.g., MTT) harvest->viability aggregation Protein Aggregation Assay (e.g., Thioflavin T) harvest->aggregation rtpcr RT-PCR (XBP1 Splicing) harvest->rtpcr

Caption: A typical experimental workflow using Aze.

Assessment of Cell Viability using MTT Assay

This assay measures the metabolic activity of cells, which is often correlated with cell viability. A reduction in metabolic activity can indicate cellular stress or toxicity.

Materials:

  • Cells treated with Aze in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in SDS)

  • Microplate reader

Protocol:

  • Following the Aze treatment period (Protocol 4.2), add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.[12]

  • The next day, ensure complete solubilization of the crystals and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[3][12]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of UPR Markers

Western blotting is a key technique to quantify the protein levels of UPR markers, providing insight into which branches of the pathway are activated.

Materials:

  • Cell lysates from Aze-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVTDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[13] (See Table 1 for recommended antibodies and dilutions).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imager. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 1: Recommended Antibodies for UPR Markers

Target ProteinSupplierCatalog #Recommended Dilution
GRP78/BiP Proteintech11587-1-AP1:3000 - 1:6000[14]
CHOP Cell Signaling#28951:1000
ATF6 Santa Cruzsc-1666591:200 - 1:1000
p-eIF2α (Ser51) Cell Signaling#33981:1000
Total eIF2α Abcamab1695281:1000
XBP1s BioLegend6475021:1000
RT-PCR for XBP1 Splicing

This assay directly measures the activity of the IRE1α branch of the UPR by detecting the spliced form of XBP1 mRNA.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • PCR primers for XBP1 (human or mouse)

  • Taq polymerase and PCR buffer

  • Agarose gel and electrophoresis equipment

Protocol:

  • RNA Extraction: Extract total RNA from Aze-treated and control cells.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) primers.

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.[12][15]

    • Human XBP1 Forward: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'[12]

    • Human/Mouse XBP1 Reverse: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'[12]

  • Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The unspliced product will be 26 base pairs larger than the spliced product.[15]

  • Analysis: Visualize the bands under UV light and quantify the ratio of spliced to unspliced XBP1.

In Vivo Studies

Aze can also be administered to animal models to study the systemic effects of proteostatic stress.

General Considerations:

  • Dosing: Doses ranging from 300-600 mg/kg have been used in mice, administered via intraperitoneal injection or oral gavage.[8]

  • Treatment Schedule: Daily or every 3-4 day administration schedules have been reported for studies lasting several weeks.[3][8]

  • Endpoints: Tissues can be harvested for histological analysis to look for cellular stress markers, or for biochemical analysis of UPR activation as described for cell culture.

Example Dosing Regimen (Mouse):

  • Route: Intraperitoneal (IP) injection.

  • Dose: 300 mg/kg body weight.

  • Vehicle: Sterile saline.

  • Frequency: Daily for 5 days.

  • Analysis: Harvest tissues of interest (e.g., liver, brain) 24 hours after the final dose for Western blot or immunohistochemical analysis of UPR markers.

Data Interpretation and Troubleshooting

  • Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to identify the optimal conditions for inducing a robust but sub-lethal UPR. High concentrations or prolonged exposure to Aze can lead to apoptosis.

  • Specificity: While Aze is a potent UPR inducer, it is important to consider that it may have off-target effects. Co-treatment with L-proline can be used as a control to demonstrate that the observed effects are due to its competition with proline incorporation.

  • Antibody Validation: Ensure the specificity of all antibodies used for Western blotting or immunofluorescence by including appropriate positive and negative controls.

Conclusion

This compound is a powerful and accessible tool for inducing proteostatic stress and studying the Unfolded Protein Response. Its well-characterized mechanism of action and applicability in both in vitro and in vivo models make it an indispensable reagent for researchers in cell biology, neuroscience, and drug discovery. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively harness the potential of Aze to unravel the complexities of the proteostasis network and its role in health and disease.

References

Troubleshooting & Optimization

"Optimizing Azetidine-2-carboxylic acid concentration for cell culture experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Optimizing Azetidine-2-carboxylic acid (Aze) Concentration for Cell Culture Experiments. As Senior Application Scientists, we have compiled this guide to provide you with field-proven insights and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Aze) and how does it work?

This compound (Aze) is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids used to build proteins.[1][2] It is a structural analog of the amino acid proline.[1][3][4] Due to this similarity, Aze can be mistakenly recognized by the cellular machinery responsible for protein synthesis and incorporated into newly forming proteins in place of proline.[5][6][7][8] This misincorporation disrupts the normal structure of proteins, leading to protein misfolding and aggregation.[1][3][7] The accumulation of misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) Stress.[3][9][10] Ultimately, this can lead to cellular dysfunction, inflammation, and apoptosis (programmed cell death).[3][7][11]

Q2: What are the common applications of Aze in cell culture experiments?

Aze is primarily used as a tool to study processes related to protein synthesis, folding, and degradation. Its ability to inhibit collagen synthesis makes it particularly useful in studies of fibrosis and connective tissue disorders.[12][13] It is also employed to investigate the cellular stress response, including the unfolded protein response (UPR) and ER stress-induced apoptosis.[3][9] Additionally, its cytotoxic properties are utilized in some anti-cancer and anti-angiogenic research.

Q3: What is a typical starting concentration range for Aze in cell culture?

The optimal concentration of Aze is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. Based on published literature, a broad starting range to consider is between 100 µM and 5 mM.[3][7] For instance, studies in BV2 microglial cells have shown effects at concentrations greater than 1000 µM (1 mM).[7][11] In contrast, experiments with rabbit reticulocytes have used concentrations in the 1 to 10 mM range to demonstrate inhibition of proline incorporation.[3][14] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Problem 1: High levels of unexpected cell death in my culture after Aze treatment.
  • Possible Cause: The concentration of Aze is too high, leading to excessive cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: This is the most critical step to determine the optimal, non-lethal concentration for your specific cell line and experimental timeframe. A detailed protocol for this is provided below.

    • Assess Cytotoxicity with an MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[15][16] It will allow you to quantify the cytotoxic effects of different Aze concentrations. A detailed protocol for the MTT assay is also provided below.

    • Shorten the Incubation Time: The toxic effects of Aze are time-dependent. Consider reducing the duration of exposure.

    • Ensure Proper Cell Health: Start your experiment with healthy, sub-confluent cells. Stressed cells will be more susceptible to the toxic effects of Aze.

Problem 2: I am not observing the expected inhibition of collagen synthesis.
  • Possible Cause: The concentration of Aze may be too low, or the incubation time is insufficient.

  • Troubleshooting Steps:

    • Increase Aze Concentration: Based on your initial dose-response curve, you may need to use a higher concentration of Aze to achieve significant inhibition of collagen synthesis.

    • Extend Incubation Time: The misincorporation of Aze into collagen and the subsequent disruption of its synthesis is a process that occurs over time. Consider longer incubation periods.

    • Verify with a Positive Control: Use a known inhibitor of collagen synthesis to ensure your assay is working correctly.

    • Assess Collagen Production Directly: Utilize methods like Western blotting for collagen type I or a hydroxyproline assay to directly measure changes in collagen levels.

Problem 3: My results are inconsistent between experiments.
  • Possible Cause: Inconsistent experimental conditions can lead to variability.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment.

    • Prepare Fresh Aze Solutions: Aze solutions should be prepared fresh for each experiment to avoid degradation. While some sources suggest storing stock solutions at 4°C, long-term stability in media at 37°C may be limited.

    • Use a Consistent Cell Passage Number: Cells can behave differently at very low or very high passage numbers. Try to use cells within a consistent passage range.

    • Control for Solvent Effects: If you are dissolving Aze in a solvent other than your culture medium, be sure to include a vehicle control (medium with the solvent alone) to account for any effects of the solvent on your cells.

Experimental Protocols

Protocol 1: Determining the Optimal Aze Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration range of Aze for your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (Aze)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[17]

  • DMSO (Dimethyl sulfoxide)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency). Incubate overnight at 37°C, 5% CO2.

  • Prepare Aze Dilutions: Prepare a 2X stock solution of the highest Aze concentration you want to test in your complete cell culture medium. Perform serial dilutions to create a range of 2X concentrations. For example, you could prepare 2X stocks of 10 mM, 5 mM, 2.5 mM, 1.25 mM, 625 µM, 312.5 µM, 156.25 µM, and 0 µM (vehicle control).

  • Treat Cells: Carefully remove the old medium from the cells. Add 100 µL of the 2X Aze dilutions to the appropriate wells. This will result in a final 1X concentration. Include a "medium only" control for background absorbance.[17]

  • Incubate: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Perform MTT Assay: Follow the detailed MTT assay protocol below to assess cell viability.

  • Data Analysis: Plot the cell viability (%) against the log of the Aze concentration to generate a dose-response curve. This will allow you to determine the IC50 (the concentration at which 50% of cell growth is inhibited) and select appropriate concentrations for your experiments.

Protocol 2: Assessing Cytotoxicity with an MTT Assay

This protocol provides a detailed method for performing an MTT assay to measure cell viability.[15][16][18]

Procedure:

  • Prepare MTT Stock Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize the solution and store it at 4°C, protected from light.

  • Add MTT Reagent: At the end of your Aze treatment period, add 10 µL of the 12 mM MTT stock solution to each well of the 96-well plate (including controls).[17]

  • Incubate: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[17][18]

  • Solubilize Formazan Crystals: Carefully remove all but 25 µL of the medium from each well.[17] Add 50 µL of DMSO to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[17]

  • Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.[17]

  • Calculate Cell Viability:

    • Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

Data Presentation

Table 1: Example Concentration Ranges of Aze in Different Cell Lines

Cell LineConcentration RangeObserved EffectsReference
BV2 Microglial Cells0 - 2000 µMPro-inflammatory and pro-apoptotic effects[7]
HeLa Cells5 mMInduction of ER stress[3]
Rabbit Reticulocytes1 - 10 mMReduction of proline incorporation into hemoglobin[3][14]
Chick-embryo Tendon CellsNot specifiedIncreased glycosylation of collagen[3][19]
Hamster Fetuses200 - 600 mg/kg (in vivo)Teratogenic effects[3]

Visualizations

Mechanism of this compound Action

Aze_Mechanism cluster_protein_synthesis Protein Synthesis Aze This compound (Aze) tRNA_Pro Prolyl-tRNA Synthetase Aze->tRNA_Pro competes with Proline Proline Proline->tRNA_Pro Ribosome Ribosome tRNA_Pro->Ribosome charges tRNAPro Nascent_Protein Nascent Polypeptide Chain Ribosome->Nascent_Protein incorporates into Misfolded_Protein Misfolded Protein Nascent_Protein->Misfolded_Protein leads to ER_Stress ER Stress / UPR Misfolded_Protein->ER_Stress induces Apoptosis Apoptosis ER_Stress->Apoptosis can lead to

Caption: Mechanism of Aze-induced proteotoxicity.

Workflow for Optimizing Aze Concentration

Aze_Optimization_Workflow Start Start: Define Experimental Goals Dose_Response Perform Dose-Response Experiment (e.g., 100 µM - 5 mM) Start->Dose_Response MTT_Assay Assess Cell Viability (MTT Assay) Dose_Response->MTT_Assay Analyze_Data Analyze Data & Plot Dose-Response Curve MTT_Assay->Analyze_Data Determine_IC50 Determine IC50 and Optimal Concentration Range Analyze_Data->Determine_IC50 Select_Concentration Select Concentrations for Main Experiment (e.g., sub-toxic, IC50, supra-toxic) Determine_IC50->Select_Concentration Main_Experiment Perform Main Experiment Select_Concentration->Main_Experiment End End: Analyze Results Main_Experiment->End

Caption: Workflow for optimizing Aze concentration.

References

Technical Support Center: Solubility of Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-2-carboxylic acid (Aze). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical information and troubleshooting advice for handling this unique proline analogue. Understanding the solubility of this compound is fundamental to its successful application in synthesis, biological assays, and pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a polar, non-proteinogenic amino acid.[3][4] Its structure, featuring both a carboxylic acid and a secondary amine in a strained four-membered ring, dictates its solubility.

  • High Solubility in Water: It is readily soluble in water. Published data indicates solubility values around 5.0 g/100 mL.[3][5] Some suppliers report even higher solubility (e.g., 50-100 mg/mL), which can often be achieved with sonication to overcome kinetic barriers to dissolution.[4][6][7]

  • Poor Solubility in Organic Solvents: It is practically insoluble in many common non-polar and even polar aprotic organic solvents. For example, it is described as practically insoluble in absolute ethanol and DMSO.[8][9] It is slightly soluble in methanol.[10]

Causality: This solubility profile is a direct result of its zwitterionic nature in solid form and in neutral aqueous solutions. The molecule possesses a positively charged ammonium group and a negatively charged carboxylate group. These charged moieties interact strongly with polar protic solvents like water through hydrogen bonding and dipole-dipole interactions, but are poorly solvated by less polar or aprotic organic solvents.[11][12]

Q2: How does pH influence the aqueous solubility of this compound?

The solubility of this compound in water is highly dependent on pH, a characteristic shared with all amino acids.[11]

  • At the Isoelectric Point (pI): The molecule exists predominantly as a neutral zwitterion. At this pH, intermolecular electrostatic attractions between the positive and negative charges on adjacent molecules are maximized, leading to the lowest aqueous solubility.

  • In Acidic Solution (pH < pI): The carboxylate group becomes protonated (-COOH), leaving a net positive charge on the molecule from the ammonium group (-NH2+-). This net charge increases electrostatic repulsion between molecules and enhances interaction with water, thereby increasing solubility.

  • In Basic Solution (pH > pI): The ammonium group is deprotonated (-NH-), leaving a net negative charge from the carboxylate group (-COO-). This also results in a net charge that increases solubility in water.[13]

G cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph H₂N⁺-Aze-COOH (Net Positive Charge) HIGH SOLUBILITY pi H₂N⁺-Aze-COO⁻ (Zwitterion / Net Neutral) LOWEST SOLUBILITY low_ph->pi Increase pH high_ph HN-Aze-COO⁻ (Net Negative Charge) HIGH SOLUBILITY pi->high_ph Increase pH

Fig 1. Effect of pH on the ionization state and solubility of this compound.
Q3: Why is this compound reported as insoluble in DMSO, a polar solvent?

This is a frequent and important practical question. While DMSO is a polar aprotic solvent capable of dissolving many organic compounds, its interaction with zwitterionic amino acids can be poor.

Mechanistic Insight: Water is a protic solvent, meaning it can donate hydrogen bonds, which are highly effective at solvating both the ammonium and carboxylate groups of the zwitterion. DMSO is aprotic; it can act as a hydrogen bond acceptor but not a donor. This makes it less efficient at stabilizing the zwitterionic structure compared to water. Furthermore, commercially available DMSO often contains trace amounts of water, which can further complicate and reduce the solubility of highly polar, zwitterionic solutes.[9] For this reason, using fresh, anhydrous DMSO is critical, although even then, solubility is expected to be very low.

Q4: How can I solubilize this compound for a reaction in an organic solvent?

Directly dissolving the zwitterionic form in most organic solvents is not feasible. The most common and effective strategy is to chemically modify the molecule by protecting one or both of the polar functional groups.

  • N-Protection: Protecting the secondary amine, for example as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) derivative, neutralizes the positive charge and significantly increases lipophilicity.

  • O-Protection (Esterification): Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) neutralizes the negative charge.

By masking the zwitterionic character, the resulting derivative becomes much more soluble in a wider range of organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). These protecting groups can be removed in a later step to regenerate the parent compound.[1]

Quantitative Solubility Data

The solubility of this compound has been reported across various sources, sometimes with differing values due to varied experimental conditions. This table summarizes the available quantitative data.

SolventReported SolubilityTemperatureConditionsSource(s)
Water 5.0 g/100 mL (50 mg/mL)25 °C (Standard State)Standard[3]
Water 5% w/v (50 mg/mL)Not SpecifiedStandard[5]
Water 20 mg/mLNot SpecifiedStandard[9]
Water 50 mg/mLNot SpecifiedSonication recommended[4]
Water 100 mg/mLNot SpecifiedUltrasonic assistance needed[6][7]
Absolute Ethanol Practically InsolubleNot SpecifiedStandard[8]
Methanol Slightly SolubleNot SpecifiedStandard[10]
DMSO Insoluble (< 1 mg/mL)Not SpecifiedStandard[6][9]
Aqueous Base Slightly SolubleNot SpecifiedStandard[10]

Note: The variability in aqueous solubility highlights the importance of experimental conditions. Higher values are often achieved using physical methods like sonication or heating, which can help overcome the dissolution energy barrier.

Experimental Protocol: Solubility Determination by the Gravimetric Method

This protocol provides a reliable, step-by-step method for experimentally determining the solubility of this compound in a solvent of your choice. The principle is to create a saturated solution, separate the undissolved solid, and then quantify the amount of dissolved solute in a known volume of the solvent.[14][15]

Principle: The gravimetric method relies on achieving equilibrium between the dissolved and undissolved solute at a constant temperature. The mass of the dissolved solute in a known volume of the saturated solution is then determined after carefully evaporating the solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • Pre-weighed vials (e.g., 2 mL glass vials)

  • Syringe filters (0.22 µm, ensure solvent compatibility)

  • Vacuum oven or desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., add 200 mg to 2 mL of solvent in a 4 mL vial). "Excess" is critical to ensure saturation is reached.

    • Seal the container tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended.

    • Expert Insight: Equilibrium is the point where the rate of dissolution equals the rate of precipitation. Insufficient time is a major source of error, leading to an underestimation of solubility. Confirming that the concentration does not change between two successive time points (e.g., 24h and 48h) is the gold standard for verifying equilibrium.[15]

  • Phase Separation:

    • Remove the container from the shaker and let the undissolved solid settle.

    • To separate the supernatant (the saturated solution) from the solid, either:

      • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).

      • Filter the solution using a syringe filter.

    • Trustworthiness Check: This step must be performed quickly and, if possible, at the same temperature as equilibration to prevent any temperature-induced precipitation or further dissolution.

  • Quantification:

    • Carefully transfer a precise volume (e.g., 500 µL) of the clear supernatant to a pre-weighed, labeled vial. Record the exact volume.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

    • Transfer the vial to a desiccator and allow it to cool to room temperature before weighing.

    • Weigh the vial containing the dried solute residue on the analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solute: Mass_solute = Mass_(vial + solute) - Mass_vial.

    • Calculate the solubility: Solubility (mg/mL) = Mass_solute (mg) / Volume_supernatant (mL).

    • Perform the experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

G prep 1. Preparation Add excess Aze to solvent equil 2. Equilibration Agitate at constant T (≥24 hours) prep->equil sep 3. Phase Separation Centrifuge or filter to get clear supernatant equil->sep quant 4. Quantification Transfer known volume to pre-weighed vial sep->quant evap 5. Evaporation Dry in vacuum oven to remove solvent quant->evap weigh 6. Weighing Weigh vial with dry solute residue evap->weigh calc 7. Calculation Solubility = Mass / Volume weigh->calc

Fig 2. Experimental workflow for the gravimetric determination of solubility.

Troubleshooting Guide

Q: My experimental solubility results are not reproducible. What are the likely causes?
  • Insufficient Equilibration Time: This is the most common error. The system may not have reached true thermodynamic equilibrium. We recommend running a time-course experiment (e.g., measuring concentration at 12, 24, and 48 hours) to determine when the dissolved concentration plateaus.

  • Temperature Fluctuations: Solubility is temperature-sensitive.[13] Ensure your shaker/water bath maintains a stable temperature (±0.5 °C) throughout the equilibration and separation steps.

  • Incomplete Drying: Residual solvent in the final sample will artificially inflate the measured mass. Ensure the solute is dried to a constant weight.

  • Pipetting Errors: Inaccurate transfer of the supernatant volume will directly impact the final calculation. Use calibrated micropipettes.

Q: I am trying to dissolve Aze in water and it's dissolving very slowly. Can I heat it?

Yes, heating will increase the rate of dissolution and, in most cases, the overall solubility. However, be aware of two factors:

  • Stability: While this compound is generally stable, prolonged heating in solution could potentially lead to degradation, although this is unlikely under typical laboratory conditions.

  • Reporting: If you heat the solution to dissolve the compound, you may create a supersaturated solution upon cooling. The solubility must be reported at the final temperature at which it is measured and equilibrated. If you need to report solubility at 25 °C, the equilibration must be performed at 25 °C.

Q: Why are the solubility values from different commercial suppliers so different?

The values reported on supplier websites or safety data sheets can vary significantly.[3][4][5][9] This can be due to:

  • Different Measurement Techniques: Some may use a quick visual test ("5% in water"), while others perform rigorous gravimetric or spectroscopic analysis.[5][16]

  • Assistance Methods: Values like 100 mg/mL are often only achievable with physical assistance like sonication, which helps break apart solid aggregates and speeds up dissolution.[6][7] This may represent a kinetically trapped supersaturated state rather than true thermodynamic solubility.

  • Purity and Physical Form: Differences in the purity, particle size, and crystalline form of the supplied material can also affect its dissolution rate and measured solubility.

For critical applications, we strongly recommend experimentally determining the solubility using your specific batch of material under the exact conditions of your experiment.

References

Technical Support Center: Stability of Azetidine-2-carboxylic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Azetidine-2-carboxylic acid (Aze). This document is designed for researchers, scientists, and drug development professionals who utilize this unique proline analog in their experiments. As a non-proteinogenic amino acid, Aze's incorporation into peptides can lead to significant conformational changes, making it a valuable tool in biochemical and pharmaceutical research.[1][2] However, its four-membered heterocyclic ring introduces inherent strain, raising critical questions about its stability in experimental settings.[3]

This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to ensure the integrity of your Aze solutions and the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered when working with this compound in aqueous solutions.

Q1: What are the recommended storage conditions for solid this compound?

A: Proper storage of solid (powder) Aze is crucial to prevent degradation before it is even brought into solution. The compound is hygroscopic and should be protected from moisture.

Expert Insight: The primary concern for the solid compound is moisture absorption, which can initiate hydrolysis or clumping, making accurate weighing difficult. Storing under an inert gas like nitrogen or argon is good practice but not strictly necessary if the container is well-sealed.

Data Summary: Recommended Storage for Solid Aze

Condition Temperature Duration Rationale
Short-term 4°C Weeks to Months Prevents degradation from ambient temperature fluctuations. Must be in a tightly sealed container to protect from moisture.[4][5]

| Long-term | -20°C | Up to 3 years | Ensures maximum stability for long-term archiving.[6] |

Q2: How should I prepare and store aqueous stock solutions of Aze?

A: Preparing a stable aqueous stock solution is the most critical step for experimental success. Water is the recommended solvent for most biological applications.

Expert Insight: Aze has good water solubility, but achieving higher concentrations may require physical assistance.[7][8] The key to long-term stability in solution is minimizing chemical and physical stresses. Aliquoting is non-negotiable; it prevents both contamination and degradation from repeated freeze-thaw cycles, which can disrupt the hydration shell around the molecule and potentially accelerate degradation.[7][8]

Step-by-Step Solution Preparation:

  • Weighing: Use a calibrated analytical balance and weigh the Aze powder in a sterile conical tube.

  • Dissolution: Add the required volume of high-purity, sterile water (e.g., Milli-Q or WFI). For concentrations up to 50-100 mg/mL, vortexing is usually sufficient. For higher concentrations, brief sonication in a water bath may be necessary to fully dissolve the compound.[7][8]

  • Sterilization: Once fully dissolved, sterile-filter the solution through a 0.22 µm filter into a new sterile container. This is critical for cell-based assays to prevent contamination.[8]

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment.

  • Storage: Immediately place the aliquots in the freezer.

Data Summary: Aqueous Solution Storage

Storage Temperature Recommended Duration Key Considerations
-20°C Up to 1 month Suitable for frequent use. Ensure aliquots are small to be used quickly after thawing.[7][8]

| -80°C | Up to 6 months | Ideal for long-term storage of the main stock. Minimizes any potential for slow degradation.[7][8] |

Q3: What factors can cause the degradation of Aze in my aqueous solution?

A: The primary driver of Aze degradation is the inherent strain in its four-membered ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[9]

Expert Insight: Think of the azetidine ring as a compressed spring. Any chemical condition that can attack the ring's bonds will release this tension, leading to degradation. The most common nucleophile in your experiments is water itself (hydrolysis), a reaction that can be significantly accelerated by certain conditions.

  • pH: Extreme pH values are the most significant factor.

    • Strongly Acidic (pH < 4): Acid-catalyzed hydrolysis can occur, where the ring nitrogen is protonated, making the ring carbons more electrophilic and susceptible to attack by water.

    • Strongly Alkaline (pH > 10): Base-catalyzed ring-opening is also a concern. Strong alkalis are listed as incompatible materials.[5]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis. Storing solutions at room temperature for extended periods is not recommended.[7][8]

  • Presence of Strong Nucleophiles: Buffers or media components containing strong nucleophiles (e.g., thiols) could potentially react with and open the azetidine ring.[9]

  • Freeze-Thaw Cycles: As mentioned, repeated cycling can stress the molecule and should be avoided by aliquoting.[7]

Q4: What are the likely degradation products of Aze in water?

A: The most probable degradation pathway in a standard aqueous solution is hydrolysis, which leads to the opening of the azetidine ring.

Expert Insight: While multiple degradation products are theoretically possible, the chemically most favorable is the addition of a water molecule across one of the C-N bonds. Evidence for the susceptibility of this ring to hydrolytic opening comes from biological systems, where enzymes like L-azetidine-2-carboxylate hydrolase specifically catalyze this reaction to detoxify Aze, producing 2-hydroxy-4-aminobutyrate.[10][11] While this enzymatic reaction is highly efficient, it demonstrates the chemical vulnerability of the ring structure that can also occur, albeit more slowly, via non-enzymatic hydrolysis in solution. Another, though less likely, pathway under standard conditions is polymerization, which is known to occur when the carboxylic acid group is activated.[12][13]

Diagram: Potential Hydrolytic Degradation of this compound

G Aze This compound (Aze) Product 2-hydroxy-4-aminobutyrate (Ring-Opened Product) Aze->Product Hydrolysis (Ring Opening) H2O H₂O (Water) H2O->Aze Conditions Accelerated by: - Extreme pH - High Temperature Conditions->Aze

Caption: Potential hydrolytic degradation pathway of Aze in aqueous solution.

Q5: My experimental results are inconsistent. How can I check the stability of my Aze solution?

A: Inconsistent results are a classic sign of reagent degradation. If you suspect your Aze solution is compromised, you must verify its integrity analytically.

Troubleshooting Guide: Investigating Inconsistent Results

SymptomPotential CauseRecommended Action
Decreased biological activity over time. Aze has degraded, lowering the effective concentration.Prepare a fresh stock solution from solid Aze. Compare its activity to the old stock.
Unexpected side effects in cell culture. Degradation products may have their own biological activity.Analyze the suspect solution using HPLC (see Protocol 2) to check for new peaks.
Precipitate forms in the solution upon thawing. Potential polymerization or reaction with buffer components.Discard the solution. When preparing a new stock, ensure it is fully dissolved before freezing and check compatibility with your buffer system.

The definitive way to check for degradation is with High-Performance Liquid Chromatography (HPLC). A pure Aze solution will show a single major peak at a specific retention time. A degraded solution will show a decrease in the area of the main Aze peak and the appearance of one or more new peaks corresponding to degradation products.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Standardized Aqueous Aze Solution (100 mM)

This protocol describes the preparation of 10 mL of a 100 mM (10.11 mg/mL) sterile aqueous stock solution.

Materials:

  • This compound (MW: 101.10 g/mol )

  • High-purity, sterile water (e.g., Milli-Q)

  • Calibrated analytical balance

  • Sterile 15 mL conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, single-use 1.5 mL microcentrifuge tubes

Procedure:

  • Accurately weigh 101.1 mg of solid this compound and transfer it to the 15 mL conical tube.

  • Add approximately 9 mL of sterile water to the tube.

  • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. If needed, sonicate in a room temperature water bath for 5-minute intervals.

  • Add sterile water to bring the final volume to exactly 10.0 mL.

  • Attach the 0.22 µm filter to a sterile syringe and draw up the Aze solution.

  • Filter the solution into a new sterile container.

  • Dispense 200 µL aliquots into sterile 1.5 mL microcentrifuge tubes.

  • Label the tubes clearly with the compound name, concentration, and date.

  • Immediately transfer the aliquots to a -80°C freezer for long-term storage.

Protocol 2: Assessing Aze Stability using RP-HPLC

This protocol provides a general framework for a stability study using Reverse-Phase HPLC. Specific conditions may need optimization for your system.

Objective: To quantify the amount of Aze remaining and detect the appearance of degradation products over time.

Methodology:

  • Prepare Samples:

    • T=0 Sample: Immediately after preparing a fresh Aze stock (Protocol 1), dilute an aliquot to a working concentration (e.g., 1 mM) in your experimental buffer or water. This is your baseline.

    • Incubated Samples: Take other aliquots and store them under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

    • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition and dilute it to the same working concentration.

  • HPLC Analysis:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. A simple starting point is 95% Water with 0.1% Formic Acid and 5% Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 205-210 nm), as Aze lacks a strong chromophore.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Run the T=0 sample to determine the retention time and peak area of pure Aze.

    • Run the samples from subsequent time points.

    • Calculate the percentage of Aze remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Monitor the chromatograms for the appearance of new peaks, which indicate degradation products. These will typically be more polar and elute earlier than the parent compound.

Diagram: Experimental Workflow for Aze Stability Assessment

G cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_report 4. Reporting Prep Prepare fresh Aze stock (Protocol 1) Aliquot Create aliquots for each test condition (T=0, RT, 37°C) Prep->Aliquot Incubate Store aliquots under specified conditions Aliquot->Incubate Sample At each time point (0, 24, 48h...) collect and dilute a sample Incubate->Sample HPLC Analyze all samples by RP-HPLC (Protocol 2) Sample->HPLC Data Integrate peak areas for Aze and any new peaks HPLC->Data Report Plot % Aze remaining vs. Time for each condition Data->Report

Caption: Workflow for conducting a time-course stability study of Aze.

References

Technical Support Center: Counteracting Azetidine-2-carboxylic acid (AZE) Toxicity with L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azetidine-2-carboxylic acid (AZE) and L-proline. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of AZE-induced toxicity and its amelioration by L-proline.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental use of AZE and L-proline.

Q1: What is the primary mechanism of this compound (AZE) toxicity?

AZE is a structural analog of the amino acid L-proline.[1][2] Its toxicity stems from its ability to be mistakenly recognized and utilized by the cell's protein synthesis machinery. Specifically, prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA), cannot efficiently distinguish between AZE and proline.[3][4] This leads to the misincorporation of AZE into newly synthesized proteins in place of proline residues.[1][5][6] The smaller, four-membered ring of AZE, compared to proline's five-membered ring, disrupts the normal structure and folding of proteins.[2] This misfolding can lead to a state of cellular stress, particularly within the endoplasmic reticulum (ER), known as the unfolded protein response (UPR).[1][5][6][7] If this stress is prolonged or severe, it can trigger programmed cell death, or apoptosis.[8][9]

Q2: How does L-proline counteract AZE toxicity?

L-proline counteracts AZE toxicity primarily through competitive inhibition. By increasing the extracellular concentration of L-proline, it outcompetes AZE for binding to prolyl-tRNA synthetase. This reduces the likelihood of AZE being attached to tRNA and subsequently incorporated into proteins. Essentially, a higher concentration of the correct amino acid (L-proline) biases the enzymatic reaction in its favor, thereby preventing the toxic effects of the analog (AZE).[1][5] Studies have shown that co-administration of L-proline can almost completely prevent AZE-induced effects such as reduced cell viability and the activation of stress response genes.[5]

Q3: What are the typical effective concentrations of L-proline for rescuing AZE-induced toxicity in cell culture?

The effective concentration of L-proline for rescuing AZE-induced toxicity is dependent on the concentration of AZE used and the cell type. A common starting point for in vitro experiments is a molar excess of L-proline relative to AZE. For example, in studies with BV2 microglial cells, 50 µM L-proline was effective in counteracting the toxic effects of 1000 µM AZE.[5] It is crucial to perform a dose-response experiment to determine the optimal concentrations for your specific experimental system.

Q4: Are there any off-target effects of AZE to be aware of?

While the primary toxic mechanism of AZE is its misincorporation into proteins, this can lead to a cascade of downstream cellular effects. These can be considered "off-target" in the sense that they are consequences of the initial proteotoxic stress. For instance, AZE has been shown to induce pro-inflammatory and pro-apoptotic responses in microglial cells.[8][9] It can also affect the organization of the actin cytoskeleton.[3][10] Therefore, when interpreting experimental results, it is important to consider these broader cellular responses to AZE-induced stress.

Q5: What cell lines or model organisms are most sensitive to AZE?

AZE has been shown to be toxic to a wide range of organisms, including plants, bacteria, and insects.[1] In mammalian systems, cell types that are actively synthesizing large amounts of proline-rich proteins, such as collagen, may be particularly sensitive. For example, AZE has been shown to have teratogenic effects, causing skeletal malformations in developing animals.[9] In the context of the central nervous system, oligodendrocytes, the cells that produce the myelin sheath, are also a key target due to the high proline content of myelin proteins.[4][11]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving AZE and L-proline.

Cell Viability and Rescue Experiments
Problem Potential Cause(s) Recommended Solution(s)
High cell death despite L-proline co-treatment. 1. Insufficient L-proline concentration: The molar ratio of L-proline to AZE may be too low for effective competition. 2. Timing of treatment: L-proline may have been added too late to prevent the initial wave of AZE incorporation and subsequent proteotoxic stress. 3. Cell confluency: High cell density can lead to nutrient depletion and increased sensitivity to stressors.1. Optimize L-proline concentration: Perform a dose-response curve with increasing concentrations of L-proline at a fixed AZE concentration to determine the optimal rescue concentration. 2. Co-administer L-proline and AZE: Ensure that L-proline is present in the culture medium at the same time as, or even slightly before, the addition of AZE. 3. Maintain optimal cell density: Seed cells at a lower density to ensure they are in the logarithmic growth phase during the experiment.
Inconsistent results between experiments. 1. Variability in cell passage number: Cells at high passage numbers can exhibit altered phenotypes and stress responses. 2. Inconsistent reagent preparation: Errors in the preparation of AZE or L-proline stock solutions can lead to variability in final concentrations. 3. Subtle contamination: Low-level microbial contamination can stress cells and affect their response to AZE.[12][13][14]1. Use a consistent passage number range: Establish a standard operating procedure for the passage number range to be used in your experiments. 2. Prepare fresh stock solutions: Prepare fresh, sterile-filtered stock solutions of AZE and L-proline for each set of experiments and verify their concentrations. 3. Regularly test for contamination: Routinely check for common cell culture contaminants, including mycoplasma.[14]
Protein Analysis
Problem Potential Cause(s) Recommended Solution(s)
Difficulty confirming AZE incorporation into proteins. 1. Low levels of incorporation: The amount of AZE incorporated may be below the detection limit of your assay. 2. Inappropriate detection method: The chosen method may not be sensitive enough to detect AZE within a complex protein mixture.1. Increase AZE concentration or treatment duration: This may increase the amount of AZE incorporated, but be mindful of increased cytotoxicity. 2. Use a more sensitive detection method: Mass spectrometry is a highly sensitive and specific method for identifying AZE-containing peptides.[5]
Observing protein aggregation, but unsure how to quantify it. 1. Subjective assessment: Visual inspection of protein gels or immunofluorescence images can be subjective. 2. Inappropriate quantification method: Not all methods are suitable for all types of aggregates.1. Use quantitative biochemical assays: Techniques like size-exclusion chromatography (SEC), dynamic light scattering (DLS), or a Thioflavin T (ThT) fluorescence assay can provide quantitative data on protein aggregation.[15][16] 2. Employ fractionation techniques: Separate soluble and insoluble protein fractions by centrifugation followed by SDS-PAGE and Western blotting to quantify the amount of aggregated protein.[17]
General Cell Culture Issues
Problem Potential Cause(s) Recommended Solution(s)
Sudden changes in media pH or turbidity. Microbial contamination: Bacterial or yeast contamination can cause rapid changes in the culture environment.[12][14]Discard the contaminated culture: Do not attempt to salvage contaminated cultures as this can spread the contamination to other experiments.[13][14] Thoroughly decontaminate the incubator and biosafety cabinet. Review and reinforce aseptic techniques with all laboratory personnel.[13]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Determining the Optimal L-proline Rescue Concentration in Cell Culture

Objective: To determine the minimum concentration of L-proline required to rescue cells from a specific concentration of AZE-induced toxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (AZE) stock solution (e.g., 100 mM in sterile water or PBS)

  • L-proline stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of Treatment Media: Prepare a series of treatment media containing a fixed, toxic concentration of AZE (determined from a preliminary AZE dose-response experiment) and varying concentrations of L-proline. Include appropriate controls:

    • Vehicle control (medium only)

    • AZE only

    • L-proline only (at the highest concentration used in the rescue groups)

  • Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control group. Plot cell viability as a function of L-proline concentration to determine the effective rescue concentration.

Protocol 2: Assessing AZE-Induced Protein Misfolding and Aggregation

Objective: To quantify the extent of protein aggregation in cells treated with AZE.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • AZE stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Antibody against a protein of interest or a general marker of protein aggregation (e.g., ubiquitin)

  • Thioflavin T (ThT)

Procedure (Detergent Fractionation Method):

  • Cell Treatment: Culture cells to the desired confluency and treat with AZE for the desired time. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a detergent-containing buffer.

  • Fractionation: Centrifuge the lysate at high speed (e.g., 16,000 x g) to separate the soluble fraction (supernatant) from the insoluble, aggregated protein fraction (pellet).[17]

  • Protein Quantification: Determine the protein concentration of the soluble fraction using a BCA assay.

  • Sample Preparation: Resuspend the insoluble pellet in a denaturing buffer (e.g., urea or guanidinium hydrochloride) and prepare samples of both the soluble and insoluble fractions for SDS-PAGE.

  • Western Blotting: Perform SDS-PAGE and Western blotting to detect the protein of interest or ubiquitin in both the soluble and insoluble fractions.

  • Data Analysis: Quantify the band intensities to determine the relative amount of protein in the soluble versus insoluble fractions. An increase in the protein in the insoluble fraction indicates aggregation.

Alternative Method (Thioflavin T Assay):

  • Cell Lysate Preparation: Prepare cell lysates as described above.

  • ThT Staining: Add ThT to the cell lysates. ThT exhibits increased fluorescence upon binding to amyloid-like aggregates.[15]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence in AZE-treated samples compared to controls indicates protein aggregation.

IV. Visualizations

Mechanism of AZE Toxicity and L-proline Rescue

AZE_Toxicity_and_Proline_Rescue cluster_0 Cellular Environment cluster_1 Protein Synthesis Machinery cluster_2 Cellular Outcomes AZE This compound (AZE) ProRS Prolyl-tRNA Synthetase AZE->ProRS Competitive Binding Proline L-proline Proline->ProRS Competitive Binding tRNA_Pro tRNA-Pro ProRS->tRNA_Pro Charges tRNA Ribosome Ribosome tRNA_Pro->Ribosome Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein AZE Incorporation Normal_Protein Correctly Folded Protein Ribosome->Normal_Protein Proline Incorporation UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: AZE competes with L-proline for prolyl-tRNA synthetase, leading to protein misfolding and apoptosis.

Experimental Workflow for L-proline Rescue

Proline_Rescue_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_media Prepare Treatment Media (AZE +/- L-proline) seed_cells->prepare_media treat_cells Treat Cells prepare_media->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze_data Analyze Data and Determine EC50 viability_assay->analyze_data end End analyze_data->end

Caption: Workflow for determining the effective concentration of L-proline to rescue AZE-induced toxicity.

V. References

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). bioRxiv. --INVALID-LINK--

  • Piper, J. A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. --INVALID-LINK--

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (n.d.). MDPI. --INVALID-LINK--

  • L-Azetidine-2-carboxylic acid | Proline Analog. (n.d.). MedChemExpress. --INVALID-LINK--

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. (2020). G3 Genes|Genomes|Genetics. --INVALID-LINK--

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). The Plant Journal. --INVALID-LINK--

  • This compound. (n.d.). Wikipedia. --INVALID-LINK--

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. (2020). PubMed. --INVALID-LINK--

  • Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. (2025). The Plant Journal. --INVALID-LINK--

  • This compound-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. (2022). Journal of Neuropathology & Experimental Neurology. --INVALID-LINK--

  • Quantitative and spatio-temporal features of protein aggregation in Escherichia coli and consequences on protein quality control and cellular ageing. (n.d.). PubMed Central. --INVALID-LINK--

  • Troubleshooting Guide for Cell Culture Contamination. (n.d.). Corning. --INVALID-LINK--

  • Protein Aggregation and Bioprocessing. (2006). The AAPS Journal. --INVALID-LINK--

  • Troubleshooting Cell Culture Contamination: A Practical Solution Guide. (2025). Yeasen. --INVALID-LINK--

  • Cell Culture Contamination Troubleshooting. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Extraction and Visualization of Protein Aggregates after Treatment of Escherichia coli with a Proteotoxic Stressor. (2021). JoVE. --INVALID-LINK--

  • Troubleshooting Common Cell Culture Contamination Issues. (2025). Unknown Source.

  • Protein Aggregation Analysis. (n.d.). Creative Proteomics. --INVALID-LINK--

  • A comprehensive review of the proline mimic this compound (A2C). (2024). PubMed. --INVALID-LINK--

  • Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. (n.d.). NIH. --INVALID-LINK--

  • Troubleshooting guide for cell culture. (n.d.). PromoCell. --INVALID-LINK--

  • (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... (n.d.). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Determining Effective Dose of Azetidine-2-carboxylic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing Azetidine-2-carboxylic acid (Aze) in animal models. This document provides practical, in-depth guidance to navigate the complexities of determining a safe and effective dose for your in vivo experiments. Given that Aze acts as a proline analogue and can be misincorporated into newly synthesized proteins, establishing an appropriate dose is not merely a procedural step but a critical component of experimental design that directly impacts data validity and interpretation.[1][2][3]

The core challenge with Aze is balancing its specific biological effects (e.g., inhibition of collagen synthesis, induction of ER stress) with its potential for generalized cytotoxicity.[4] This guide is structured to address common issues through a question-and-answer format, supplemented with detailed protocols and explanatory diagrams to ensure your studies are logical, reproducible, and scientifically sound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the planning and execution of in vivo studies with this compound.

Q1: I administered a dose of Aze reported in the literature, but I'm observing severe toxicity and high mortality in my animals. What could be the cause?

A1: This is a frequent and critical issue. Several factors can contribute to this discrepancy:

  • Animal Strain and Species Differences: Metabolic rates, drug distribution, and sensitivity to toxic insults can vary significantly between different species (e.g., mice vs. rats) and even between different strains of the same species (e.g., BALB/c vs. C57BL/6 mice). A dose tolerated by one strain may be lethal to another.

  • Route of Administration: The bioavailability and peak plasma concentration of Aze can differ dramatically based on the administration route. Intraperitoneal (i.p.) injection, for instance, often leads to more rapid absorption and higher peak concentrations than oral (p.o.) gavage, potentially increasing acute toxicity.[4]

  • Vehicle/Formulation: The solvent used to dissolve Aze can have its own toxicological profile or may affect the compound's absorption rate. It is crucial to run a vehicle-only control group to isolate the effects of Aze. Some sources suggest that dissolving Aze in PBS may require heating and sonication, which could alter its properties if not done carefully.[2]

  • Animal Health Status: The baseline health of your animals is paramount. Animals that are stressed or have underlying subclinical infections may be more susceptible to the toxic effects of Aze.

Troubleshooting Steps:

  • Conduct a Pilot Dose-Range Finding (DRF) Study: Never assume a literature-reported dose will work in your specific model. A DRF or Maximum Tolerated Dose (MTD) study is essential.[5][6][7] This involves administering escalating doses to small groups of animals to identify the MTD, defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).[6]

  • Verify Formulation: Ensure Aze is fully dissolved and the formulation is stable. If precipitation occurs, the actual administered dose will be inconsistent.

  • Refine Dosing Schedule: Instead of a single high dose, consider administering lower doses more frequently (e.g., twice daily) to maintain a more stable plasma concentration and potentially reduce peak toxicity.[4]

Q2: I'm not observing any biological effect, even at what I believe are high doses. Should I continue to increase the dose?

A2: Indiscriminately increasing the dose is risky and may lead you into a toxic, non-specific range. A lack of efficacy can be as informative as a positive result, and its cause should be investigated systematically.

  • Mechanism of Action Mismatch: The primary mechanism of Aze is its misincorporation in place of proline during protein synthesis.[8][9][10] This means its effects are most pronounced in cells and tissues with high rates of protein turnover and synthesis, particularly of proline-rich proteins like collagen.[11][12] If your disease model does not involve rapid protein synthesis, the effects of Aze may be minimal.

  • Pharmacokinetics (PK): The compound may be rapidly cleared from circulation before it can accumulate in the target tissue at a sufficient concentration. A formal PK study, while resource-intensive, is the best way to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Aze in your model.

  • Insufficient Target Engagement: Even if Aze reaches the target tissue, it may not be incorporated into proteins at a high enough rate to elicit a measurable downstream effect. This can be due to high local concentrations of natural L-proline, which will competitively inhibit Aze uptake and incorporation.[9][11]

Troubleshooting Steps:

  • Confirm Target Relevance: Re-evaluate your hypothesis. Is the biological process you are studying highly dependent on proline-rich protein synthesis?

  • Measure Target Engagement: If possible, develop an assay to measure the misincorporation of Aze into proteins in your target tissue. This provides direct evidence that the drug is reaching its molecular target.

  • Evaluate Biomarkers of Activity: Instead of just a final clinical endpoint, measure proximal biomarkers. Since Aze is known to induce Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), you could measure markers like phosphorylated eIF2α or BiP expression in the target tissue.[4][8]

Q3: How do I distinguish between a specific therapeutic effect and generalized toxicity?

A3: This is the central challenge in working with compounds like Aze. Because its mechanism is tied to the fundamental process of protein synthesis, toxicity is an inherent risk.

  • Therapeutic Window: The goal is to find a "therapeutic window"—a range of doses that produces the desired biological effect without causing unacceptable levels of toxicity.[5] For Aze, this window may be very narrow.

  • Endpoint Selection: Your efficacy endpoints should be as specific as possible to the disease pathophysiology. For example, in a fibrosis model, a reduction in collagen deposition is a specific endpoint. In contrast, endpoints like weight loss, lethargy, or reduced food intake are general signs of toxicity.[13]

  • Histopathology: A thorough histological analysis of both target and non-target organs (e.g., liver, kidney, spleen) is invaluable. It can reveal cellular stress or damage that is not apparent from gross observation, helping you to characterize the nature and extent of off-target toxicity.

Troubleshooting Steps:

  • Comprehensive Monitoring: In your dose-finding studies, collect data on both efficacy and toxicity in parallel. Monitor animal body weight daily, perform regular clinical observations, and collect blood for clinical chemistry analysis at the end of the study.

  • Dose-Response Curves: Generate separate dose-response curves for both efficacy and toxicity. An ideal dose will show a clear separation between these two curves.

  • Include a Positive Control: If a known therapeutic agent for your disease model exists, include it as a positive control. This helps benchmark the level of efficacy you are trying to achieve and provides context for any observed toxicity.

Experimental Protocols & Data

Protocol 1: Dose-Range Finding (DRF) Study for Aze

This protocol outlines a typical escalating dose design to determine the Maximum Tolerated Dose (MTD).

Objective: To identify the highest dose of Aze that can be administered without causing dose-limiting toxicity.

Materials:

  • L-Azetidine-2-carboxylic acid (powder form)

  • Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

  • Age- and weight-matched animals (e.g., 8-week-old C57BL/6 mice)

  • Standard animal monitoring equipment (scales, calipers)

Procedure:

  • Preparation of Dosing Solutions:

    • Calculate the required concentrations for your dose levels. It is recommended to start with doses significantly lower than any reported toxic doses.

    • Aze is soluble in water/PBS up to ~50 mg/mL, but may require warming and sonication.[2][14] Prepare fresh on the day of dosing.

    • Prepare a vehicle-only solution to serve as the control.

  • Animal Grouping:

    • Use small cohort sizes (n=3-5 animals per group).

    • Establish at least 4-5 dose groups plus a vehicle control group.

  • Dose Escalation Strategy:

    • Start with a low dose (e.g., 50 mg/kg).

    • Escalate the dose in subsequent groups (e.g., 100, 200, 400, 600 mg/kg). The specific levels should be informed by literature, if available. Doses of 300-600 mg/kg have been shown to induce effects in mice and rats.[4][15]

  • Administration:

    • Administer the assigned dose via your chosen route (e.g., i.p. injection). Administer a consistent volume to all animals.

  • Monitoring (14-day period):

    • Body Weight: Record daily. A weight loss of >20% is typically considered a dose-limiting toxicity.[6]

    • Clinical Signs: Observe animals twice daily for signs of toxicity (e.g., ruffled fur, hunched posture, lethargy, labored breathing). Use a scoring system to keep observations consistent.

    • Mortality: Record any deaths.

  • Data Analysis and MTD Determination:

    • The MTD is defined as the highest dose at which no more than 10% of animals exhibit dose-limiting toxicities.[6] This dose (or a slightly lower one) will be the highest dose used in your subsequent efficacy studies.

Suggested Starting Dose Ranges

The following table provides speculative starting points for DRF studies based on limited public data. These are not established effective doses and must be confirmed with a DRF study in your specific model.

Animal ModelRoute of AdministrationKnown Toxic Dose / LD50Suggested Starting Dose for DRF StudyReference(s)
MouseSubcutaneous (s.c.)LD50 = 1,000 mg/kg100 mg/kg[11]
MouseOral (p.o.) / Intraperitoneal (i.p.)Clinical signs at 600 mg/kg60 mg/kg[15]
RatIntraperitoneal (i.p.)Teratogenic effects at 300 mg/kg30 mg/kg[4]
HamsterIntraperitoneal (i.p.)Teratogenic effects at 200-600 mg/kg20 mg/kg[4]

Visualizing Concepts and Workflows

Mechanism of Action: Aze-Induced Proteotoxicity

The diagram below illustrates how Aze competes with proline, leading to the synthesis of faulty proteins and subsequent cellular stress.

Aze_Mechanism cluster_tRNA Aminoacyl-tRNA Synthetase Action cluster_protein Protein Synthesis & Misfolding Pro L-Proline Synthetase Prolyl-tRNA Synthetase Pro->Synthetase Aze This compound (Aze) Aze->Synthetase competes Pro_tRNA Prolyl-tRNAPro Synthetase->Pro_tRNA Correct Charging Aze_tRNA Aze-tRNAPro (Mischarged) Synthetase->Aze_tRNA Error Charging Ribosome Ribosome Pro_tRNA->Ribosome Incorporation Aze_tRNA->Ribosome Misincorporation Protein_Normal Correctly Folded Protein (e.g., Collagen) Ribosome->Protein_Normal Protein_Misfolded Misfolded Protein (Aze-containing) Ribosome->Protein_Misfolded ER_Stress ER Stress / Unfolded Protein Response (UPR) Protein_Misfolded->ER_Stress leads to

Caption: Competitive action of Aze against Proline during protein synthesis.

Experimental Workflow: Dose Determination

This flowchart provides a logical path from initial planning to the execution of a definitive efficacy study.

Dose_Finding_Workflow start Start: Define Experimental Goal lit_review 1. Literature Review (Toxicity & PK Data) start->lit_review drf_study 2. Pilot Dose-Range Finding (DRF) Study (n=3-5/group) lit_review->drf_study analyze_drf 3. Analyze DRF Results (Toxicity, Body Weight) drf_study->analyze_drf mtd_ok MTD Identified? analyze_drf->mtd_ok Yes adjust_doses Adjust Dose Range & Repeat DRF analyze_drf->adjust_doses No efficacy_study 4. Main Efficacy Study (Select 3-4 Doses below MTD) mtd_ok->efficacy_study adjust_doses->drf_study final_analysis 5. Final Analysis (Efficacy vs. Toxicity) efficacy_study->final_analysis end End: Effective Dose Range Determined final_analysis->end

Caption: A structured workflow for in vivo dose determination.

References

Technical Support Center: Refining Protocols for Azetidine-2-carboxylic Acid Treatment In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-2-carboxylic acid (Aze). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using this potent proline analog in your in vitro experiments. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Section 1: Foundational Knowledge & Core FAQs

This section addresses the most common initial questions regarding Aze, providing the fundamental knowledge needed to design intelligent and effective experiments.

Q1: What is L-Azetidine-2-carboxylic acid (Aze) and what is its primary mechanism of action?

A: L-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a structural analog of L-proline.[1][2][3] The key difference is its four-membered ring structure compared to proline's five-membered ring.[3] Its primary mechanism of action stems from its ability to be mistakenly recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline.[4][5] This "molecular mimicry" leads to its misincorporation into nascent polypeptide chains at positions where proline should be.[2][3][6][7]

This substitution is not benign. The smaller, more rigid structure of Aze alters the protein's primary sequence and, consequently, its secondary and tertiary structures.[8] This often leads to protein misfolding, aggregation, and the destabilization of proline-rich proteins like collagen.[1][6][7] The accumulation of these aberrant proteins triggers a cellular stress pathway known as the Unfolded Protein Response (UPR) within the endoplasmic reticulum (ER).[6][9][10]

Q2: What are the common research applications of Aze in vitro?

A: Given its mechanism, Aze is a powerful tool for a variety of in vitro studies:

  • Inducing ER Stress and the Unfolded Protein Response (UPR): Aze is widely used as a chemical inducer of ER stress to study the signaling pathways of the UPR, such as the PERK, ATF6, and IRE1α arms.[9][11][12]

  • Inhibiting Collagen Synthesis and Maturation: As collagen is exceptionally rich in proline, Aze treatment effectively disrupts its synthesis, triple helix stability, and secretion.[7][13][14][15] This makes it valuable for studying fibrosis, wound healing, and connective tissue disorders.

  • Investigating Proteostasis and Protein Quality Control: By generating misfolded proteins, Aze allows researchers to probe the capacity and mechanisms of cellular protein quality control systems, including chaperones and the proteasome.[5]

  • Cancer Research: Some studies have explored Aze's potential as an anti-tumor agent, particularly in cancers that produce large amounts of collagen or are susceptible to ER stress-induced apoptosis.[7]

  • Toxicology and Neuroinflammation Studies: Aze has been shown to induce pro-inflammatory and pro-apoptotic effects in various cell types, including microglia, making it a tool to study mechanisms of cellular toxicity and neuroinflammation.[1][16][17]

Diagram: Mechanism of Aze-Induced Proteotoxicity

This diagram illustrates the pathway from Aze introduction to the downstream cellular stress response.

Aze_Mechanism cluster_cell Cell Cytosol cluster_er Endoplasmic Reticulum (ER) Aze_ext Aze (extracellular) Aze_int Aze (intracellular) Aze_ext->Aze_int Transport ProRS Prolyl-tRNA Synthetase (ProRS) Aze_int->ProRS tRNA_Pro tRNA-Pro ProRS->tRNA_Pro Correctly charges tRNA Aze_tRNA Aze-tRNA-Pro (Mischarged) ProRS->Aze_tRNA Mistakenly charges tRNA Ribosome Ribosome tRNA_Pro->Ribosome Aze_tRNA->Ribosome Incorporation Protein Functional Protein Ribosome->Protein Misfolded_Protein Misfolded Protein (Aze-containing) Ribosome->Misfolded_Protein Translation UPR Unfolded Protein Response (UPR) (PERK, ATF6, IRE1α) Misfolded_Protein->UPR Accumulation in ER Proline Proline Proline->ProRS

Caption: Aze competes with proline, leading to mischarged tRNA, the synthesis of misfolded proteins, and activation of the Unfolded Protein Response (UPR).

Section 2: Experimental Design & Core Protocols

Success with Aze begins with careful planning and execution. This section provides validated protocols and explains the critical parameters for setting up your experiments.

Q3: How should I prepare and store Aze stock solutions?

A: Proper preparation is crucial for reproducibility. Aze is typically a crystalline solid.[13]

Protocol 1: Preparation of a 100 mM Aze Stock Solution

  • Weighing: Accurately weigh out 101.1 mg of L-Azetidine-2-carboxylic acid (MW: 101.1 g/mol )[7] using an analytical balance. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Dissolution: Dissolve the powder in 10 mL of sterile, cell-culture grade water or Phosphate-Buffered Saline (PBS).[7] Gentle warming (to 37°C) or vortexing can aid dissolution. Note that solubility in DMSO is poor.[18]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube. This is critical to prevent contamination of your cell cultures.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C. A stock stored this way is typically stable for at least 3 years.[18] Avoid repeated freeze-thaw cycles, which can degrade the compound.

Causality Check: Why single-use aliquots? Repeatedly opening and closing a stock tube increases the risk of contamination. Freeze-thaw cycles can also lead to concentration changes due to evaporation and potential degradation of the compound over time, affecting experimental consistency.

Q4: How do I determine the optimal working concentration of Aze for my cell line?

A: The effective concentration of Aze is highly cell-type dependent and application-specific. A concentration that effectively inhibits collagen synthesis in fibroblasts might be excessively toxic to a sensitive neuronal cell line. Therefore, a dose-response curve is a mandatory first step.

Protocol 2: Determining Optimal Aze Concentration via Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 70-80% confluency). Allow cells to adhere overnight.

  • Prepare Dilutions: Prepare a series of Aze dilutions from your 100 mM stock in your complete cell culture medium. A common starting range is a two-fold serial dilution from 2000 µM down to ~15 µM.[16] Include a "vehicle control" (medium with no Aze) and a "positive control" for cell death (e.g., 10% DMSO or Staurosporine).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various Aze concentrations. Treat for a relevant time period (e.g., 24, 48, or 72 hours). A 24-hour time point is often sufficient to observe initial toxic effects.[16]

  • Viability Assay: After the treatment period, perform a viability assay such as MTT, MTS, or PrestoBlue™ according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability (%) against the log of the Aze concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Experimental Choice Rationale:

  • For studies on protein folding and ER stress , you should aim for a concentration that induces stress markers (like BiP or phospho-eIF2α) but causes minimal cell death (e.g., >80% viability).[9] A range of 1-5 mM has been used in some cell lines for this purpose.[1]

  • For studies on collagen inhibition , a lower, less toxic concentration may be effective over a longer incubation period.

  • For studies on apoptosis , you will need to work at or above the IC50 concentration.[16][17]

Typical Concentration Ranges for In Vitro Applications
Application Starting Concentration Range (µM)
ER Stress Induction (Short-term)1000 - 5000
Collagen Synthesis Inhibition500 - 2000
Apoptosis/Cytotoxicity Studies1000 - 2000+ (or >IC50)
Pro-inflammatory Response500 - 2000
Note: These are starting points. Empirical validation for your specific cell line is essential.[1][16]
Q5: What are the essential controls for any Aze experiment?

A: Robust controls are the foundation of trustworthy data.

  • Vehicle Control: Cells treated with the same medium and solvent used to dissolve Aze (e.g., sterile water or PBS) at the highest volume used for any experimental condition. This controls for any effects of the solvent itself.

  • L-Proline Rescue Control: This is the most critical control to demonstrate specificity. Co-treatment of cells with Aze and an excess of L-proline should rescue or significantly mitigate the Aze-induced phenotype (e.g., cell death, UPR activation).[6][19] This provides strong evidence that the observed effects are due to competition with the proline pathway and not off-target toxicity. A recent study showed that 50 µM L-proline could prevent the toxic effects of 1000 µM Aze in microglial cells.[4][19]

  • Positive Control: For the specific pathway you are studying. For example:

    • ER Stress: Tunicamycin or Thapsigargin.

    • Apoptosis: Staurosporine.

    • Collagen Synthesis: A known inhibitor like a TGF-β inhibitor if the pathway is TGF-β-driven.

Diagram: Experimental Workflow for Aze Treatment

This flowchart outlines the logical progression for setting up and validating an in vitro Aze experiment.

Workflow start Define Experimental Goal (e.g., Inhibit Collagen) prep Prepare & Aliquot 100 mM Aze Stock start->prep dose_response Perform Dose-Response (e.g., 0-2000 µM, 24h) using MTT/MTS Assay prep->dose_response select_conc Analyze IC50. Select non-toxic or moderately toxic dose dose_response->select_conc main_exp Perform Main Experiment with Controls select_conc->main_exp Concentration Selected control_vehicle 1. Vehicle Control analysis Analyze Endpoint (e.g., Western Blot for BiP, Collagen ELISA, etc.) main_exp->analysis control_rescue 2. Aze + L-Proline Rescue control_positive 3. Positive Control (e.g., Tunicamycin)

Caption: A logical workflow from goal definition and stock preparation to dose selection and controlled experimentation.

Section 3: Troubleshooting Common Issues

Even with careful planning, experiments can yield unexpected results. This troubleshooting guide addresses common problems in a Q&A format.

Q6: I added Aze and all my cells died, even at low concentrations. What's wrong?
Potential Cause Diagnostic Check Proposed Solution
Calculation Error Double-check all calculations for stock preparation and dilutions. A simple decimal error is a common culprit.Remake the stock solution and dilutions, carefully verifying each step.
High Cell Sensitivity Review literature for your specific cell type. Some cells, particularly primary or highly specialized cells, are more sensitive to proteotoxic stress.Perform a more granular dose-response curve starting at a much lower concentration (e.g., starting at 100 µM and going down).
Contaminated Stock Test the stock solution for bacterial or fungal contamination. Check the pH of the final medium after adding the Aze stock.Discard the suspect stock, prepare a fresh batch using Protocol 1, and always use sterile filtering.
Proline-Deficient Medium Check the formulation of your cell culture medium. If it is low in proline, cells will be hypersensitive to Aze.Supplement the medium with a low concentration of L-proline (e.g., 50 µM) to establish a baseline, or switch to a more complete medium like DMEM/F12.[19]
Q7: I'm not seeing the expected effect (e.g., no UPR induction, no decrease in collagen). What should I check?
Potential Cause Diagnostic Check Proposed Solution
Concentration Too Low Your dose-response may have been too conservative. The non-toxic dose may be insufficient to induce the desired phenotype.Increase the Aze concentration in a step-wise manner. Check for subtle signs of stress before significant viability loss occurs.
Incubation Time Too Short The biological process you are studying may take longer to manifest. UPR induction can be seen in hours, but a decrease in secreted protein may take 24-48 hours.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at your chosen concentration to find the optimal endpoint.[16]
Inefficient Aze Incorporation Some cell lines may have highly efficient tRNA synthetase editing mechanisms or overproduce proline, making them resistant.[20]Confirm Aze incorporation directly using the mass spectrometry method described in Q8. If incorporation is low, a higher concentration is needed.
Degraded Compound The Aze stock may have been improperly stored or subjected to multiple freeze-thaw cycles.Prepare a fresh, sterile stock solution from the original powder and repeat the experiment.
Q8: How can I be certain that Aze is actually being incorporated into my proteins?

A: This is a critical validation step. While observing a proline-rescue effect is strong indirect evidence, direct confirmation provides the highest level of confidence.

Protocol 3: Validation of Aze Incorporation via Western Blot or Mass Spectrometry

Method A: Western Blot (Indirect Evidence)

  • Rationale: Proline-rich proteins, when incorporating Aze, often misfold and are either retained in the ER or rapidly degraded. A decrease in the secreted or mature form of a proline-rich protein (like Collagen I) coupled with an increase in ER stress markers (like BiP) is strong evidence of an on-target effect.

  • Treat Cells: Treat cells with your selected Aze concentration, an Aze + L-proline rescue condition, and a vehicle control for 24-48 hours.

  • Harvest Lysates & Media: Collect both the cell lysates and the conditioned media.

  • Perform Western Blot: Run Western blots on the lysate for an ER stress marker (e.g., BiP/GRP78 or CHOP) and a loading control (e.g., GAPDH). Run a separate Western blot on the conditioned media for your secreted protein of interest (e.g., Collagen I).

  • Expected Outcome: You should see an increase in BiP in the Aze-treated lysate, which is prevented in the rescue condition. You should see a decrease in secreted Collagen I in the Aze-treated media, which is restored in the rescue condition.

Method B: Mass Spectrometry (Direct Confirmation)

  • Rationale: This is the gold standard. Mass spectrometry can identify the exact mass shift in peptides where proline has been substituted by Aze, providing definitive proof of misincorporation.[4][8][21]

  • Treat and Harvest: Treat cells as above. For a targeted approach, you can immunoprecipitate your protein of interest. For a global approach, you can use total cell lysate.

  • Sample Prep: Run the protein sample on an SDS-PAGE gel, excise the band of interest (or the entire lane for a global analysis), and perform an in-gel tryptic digest.

  • LC-MS/MS Analysis: Submit the digested peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting spectra against your protein database, but include a variable modification for proline residues corresponding to the mass difference of Aze (Aze mass - Proline mass). A positive identification of these modified peptides confirms incorporation. Recent studies have successfully used this method to quantify Aze incorporation.[4][21]

References

"Minimizing off-target effects of Azetidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine-2-carboxylic acid (Aze)

A Guide for Researchers on Minimizing Off-Target Effects

Welcome to the technical support center for this compound (Aze). As a potent proline analog, Aze is a valuable tool for studying protein synthesis, folding, and degradation. However, its structural mimicry of L-proline is also the source of significant off-target effects, primarily driven by its erroneous incorporation into newly synthesized proteins.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and foundational knowledge to help you anticipate, identify, and mitigate these effects, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when using Aze. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing actionable protocols for resolution.

Question 1: I'm observing high levels of cytotoxicity and apoptosis even at low concentrations of Aze. How can I reduce cell death while still achieving my desired biological effect?

Answer:

High cytotoxicity is the most common off-target effect of Aze and stems directly from its primary mechanism of toxicity: proteotoxic stress.[3]

  • Causality: Aze competitively inhibits L-proline's incorporation into proteins.[4] Because prolyl-tRNA synthetase in most mammalian cells cannot efficiently distinguish between Aze and proline, Aze is charged onto tRNAPro and incorporated into nascent polypeptide chains.[2][3][5] This is particularly detrimental for proline-rich proteins like collagen, where the smaller, four-membered ring of Aze disrupts the stable triple-helix formation.[6][7][8] The resulting misfolded proteins accumulate in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and, if the stress is prolonged or severe, apoptosis.[9][10][11]

  • Solution: The most effective strategy is a Proline Rescue Experiment . By co-incubating your cells with an excess of L-proline, you can competitively inhibit the uptake and incorporation of Aze, thereby reducing proteotoxicity.[9][11][12][13] This allows you to find a concentration window where the specific effects of Aze can be studied with minimal impact on cell viability.

Protocol: Proline Rescue Experiment

This protocol is designed to identify the optimal L-proline concentration needed to rescue cells from Aze-induced cytotoxicity.

1. Reagent Preparation:

  • Aze Stock Solution (e.g., 100 mM): Dissolve L-Azetidine-2-carboxylic acid (CAS 2133-34-8) in sterile PBS or cell culture medium. Filter-sterilize using a 0.22 µm filter. Aliquot and store at -20°C.
  • L-proline Stock Solution (e.g., 50 mM): Dissolve L-proline (CAS 147-85-3) in sterile PBS or cell culture medium. Filter-sterilize. Aliquot and store at -20°C.

2. Experimental Setup:

  • Seed your cells in appropriate multi-well plates (e.g., 96-well for viability assays) at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
  • Prepare a treatment matrix. You will test a range of Aze concentrations against a range of L-proline concentrations. Include the following critical controls:
  • Vehicle Control (medium only)
  • Aze only (at each concentration)
  • L-proline only (at each concentration)
  • Aze + L-proline combinations

3. Treatment:

  • Remove the old medium from the cells.
  • Add the prepared media containing the different concentrations of Aze and/or L-proline.

4. Incubation & Analysis:

  • Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
  • Assess cell viability using a preferred method (e.g., MTT, PrestoBlue™, or CellTiter-Glo® assay). You can also assess apoptosis using Annexin V/PI staining and flow cytometry.[14]

5. Data Interpretation:

  • Plot cell viability against the Aze concentration for each concentration of L-proline used.
  • Identify the lowest concentration of L-proline that significantly rescues cell viability at your target Aze concentration without affecting cell health on its own. This becomes your optimal co-treatment condition. Studies have shown that co-administration of L-proline can almost completely prevent the detrimental effects of Aze.[11][12][13]

Question 2: My protein of interest is proline-rich, and Aze treatment is causing it to misfold and aggregate, confounding my results. How can I confirm this is happening and prevent it?

Answer:

This is a direct and expected consequence of Aze incorporation. The altered bond angles of the Aze ring compared to proline's five-membered ring disrupt secondary structures critical for proper protein folding.

  • Causality: When Aze replaces proline, it can prevent the formation of stable polyproline helices and disrupt turns and kinks in the polypeptide chain that are essential for achieving the correct tertiary structure. This leads to misfolding, which can expose hydrophobic residues, promoting aggregation and subsequent degradation via the proteasome.[3]

  • Solution:

    • Confirm Misfolding: Use techniques to monitor protein folding and stability. Western blotting under non-reducing conditions can sometimes reveal altered migration patterns or high-molecular-weight aggregates. A more direct method is a thermal shift assay (e.g., using a fluorescent dye like SYPRO Orange) to measure changes in the protein's melting temperature (Tm). A lower Tm in Aze-treated cells suggests destabilization.

    • Prevent Misfolding: The Proline Rescue Experiment described above is the primary method to prevent this. By outcompeting Aze, you ensure that proline is correctly incorporated, allowing for normal protein folding.

    • Validate with Controls: It is crucial to demonstrate that the phenotype you are studying is not simply a result of global proteotoxic stress. Use a control compound, such as the non-proteinogenic amino acid canavanine (an arginine analog), to induce proteotoxic stress through a different mechanism.[5] If the phenotype is specific to Aze and is rescued by proline, you have stronger evidence for a specific mechanism rather than a general stress response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's off-target effects?

The core off-target mechanism is the misincorporation of Aze into newly synthesized proteins in place of L-proline.[1][15] This occurs because the prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding tRNA, cannot effectively differentiate between the two molecules.[3][5] This substitution leads to:

  • Protein Misfolding: The four-membered ring of Aze alters the polypeptide backbone's geometry, disrupting critical secondary and tertiary structures, especially in proline-rich proteins like collagen.[6][8][16]

  • ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the UPR.[9][11]

  • Cytotoxicity and Apoptosis: If ER stress is prolonged or overwhelming, the UPR shifts from a pro-survival to a pro-apoptotic signaling cascade, leading to cell death.[1][10][14]

Diagram: Mechanism of Aze-Induced Proteotoxicity

Aze_Mechanism cluster_0 Pro L-Proline Synthetase Prolyl-tRNA Synthetase Pro->Synthetase Binds Aze This compound (Aze) Aze->Synthetase Binds (Mistakenly) tRNA tRNAPro Synthetase->tRNA Charges Ribosome Ribosome tRNA->Ribosome Delivers Amino Acid Protein_Correct Correctly Folded Protein (e.g., Stable Collagen) Ribosome->Protein_Correct Translates (with Proline) Protein_Misfolded Misfolded Protein (Aze Incorporated) Ribosome->Protein_Misfolded Translates (with Aze) ER_Stress ER Stress & Unfolded Protein Response (UPR) Protein_Misfolded->ER_Stress Accumulates & Triggers Apoptosis Apoptosis ER_Stress->Apoptosis Leads to Workflow cluster_controls 4. Run Definitive Experiment with Controls start Start: Hypothesis involving Aze dose_response 1. Determine Aze IC50 (Dose-Response Curve) start->dose_response proline_rescue 2. Proline Rescue Experiment (Test Aze concentrations below IC50 with excess L-proline) dose_response->proline_rescue select_conc 3. Select Optimal Concentrations (Aze concentration with desired effect; L-proline concentration that rescues viability) proline_rescue->select_conc ctrl_veh Vehicle Control select_conc->ctrl_veh ctrl_pro L-proline Only select_conc->ctrl_pro ctrl_aze Aze Only select_conc->ctrl_aze ctrl_combo Aze + L-proline select_conc->ctrl_combo analysis 5. Analyze Experimental Endpoints (e.g., Western Blot, qPCR, Phenotypic Assay) ctrl_veh->analysis ctrl_pro->analysis ctrl_aze->analysis ctrl_combo->analysis conclusion Conclusion: Phenotype is specific to Aze's mechanism and not general cytotoxicity analysis->conclusion

References

Technical Support Center: Azetidine-2-carboxylic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Azetidine-2-carboxylic acid (Aze). This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for preparing, storing, and troubleshooting stock solutions of this unique proline analog. As a non-proteinogenic amino acid, Aze's ability to be misincorporated in place of proline makes it a powerful tool for studying protein structure, collagen synthesis, and inducing ER stress, but its successful application hinges on correct preparation.[1][2][3] This guide is designed to address common challenges and ensure the reliability and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial questions regarding the handling of this compound.

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?

A1: For high-concentration stocks (e.g., 50-100 mM), sterile, nuclease-free water is the preferred solvent.[4] this compound has good aqueous solubility, with reports indicating solubility up to 100 mg/mL (approximately 989 mM) in water, often requiring sonication to fully dissolve.[4] While some sources mention DMSO, others report insolubility or only slight solubility.[4][5] Given this discrepancy and the potential for moisture-absorbing DMSO to reduce solubility, water is the more reliable choice for a primary, high-concentration stock.[5]

Q2: My compound is not dissolving well in water. What should I do?

A2: If you encounter dissolution issues in water, gentle warming (to 37°C) and sonication are highly effective methods to aid dissolution.[2][4][6] this compound is a zwitterionic amino acid analog, and its solubility can be pH-dependent. If warming and sonication are insufficient, adjusting the pH slightly away from its isoelectric point can enhance solubility. However, for most applications, sonication should be sufficient to achieve a clear solution at concentrations up to 100 mg/mL.[4]

Q3: How should I store the solid compound and my prepared stock solutions?

A3:

  • Solid Compound: The powdered form of this compound should be stored in a tightly sealed container in a cool, dry place.[7][8][9] For long-term storage, refrigeration at 4°C is recommended.[7][10]

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] For optimal stability, store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] It is also advisable to protect solutions from light.[4]

Q4: Is this compound hazardous? What safety precautions are necessary?

A4: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[11] It may also cause respiratory tract irritation.[11] Therefore, standard laboratory personal protective equipment (PPE) is required. This includes safety glasses with side shields, gloves, and a lab coat.[8] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[7][8]

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for preparing stock solutions and a summary of solubility data.

Solubility Data Summary

The solubility of a compound is critical for experimental design. The table below summarizes the known solubility of this compound in common laboratory solvents.

SolventReported SolubilityApprox. Molar Conc. (MW: 101.1 g/mol )[3]Key Considerations & References
Water Up to 100 mg/mL~989 mMThe recommended primary solvent. Sonication may be required.[4] A 5% solution (50 mg/mL) is also reported.[12]
DMSO Insoluble or < 1 mg/mL< 9.9 mMReports are conflicting. Generally considered a poor solvent for this compound.[4][5]
Ethanol Practically Insoluble-Not a recommended solvent.[1]
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a highly concentrated, sterile-filtered stock solution suitable for most cell culture and biochemical assays.

Materials:

  • This compound powder (MW: 101.1 g/mol )

  • Nuclease-free, sterile water (e.g., cell culture grade)

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, single-use microcentrifuge tubes for aliquots

Procedure:

  • Preparation: Before starting, bring the container of this compound powder to room temperature to prevent condensation. Work in a laminar flow hood to maintain sterility.

  • Calculation: Calculate the mass of powder needed. For 10 mL of a 100 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L × 0.01 L × 101.1 g/mol = 0.1011 g or 101.1 mg

  • Weighing: Carefully weigh out 101.1 mg of the powder and transfer it to the sterile conical tube.

  • Dissolution: Add approximately 8 mL of sterile water to the tube. Cap tightly and vortex for 30-60 seconds. The solution will likely appear cloudy or have undissolved particles.

  • Sonication: Place the tube in a water bath sonicator. Sonicate in short bursts (1-2 minutes) until the solution becomes completely clear.[4] Avoid overheating the solution.

  • Final Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL. Invert the tube several times to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile syringe. Attach the sterile 0.22 µm filter and dispense the solution into a new sterile container. This step is critical for applications in cell culture to prevent contamination.

  • Aliquoting and Storage: Immediately dispense the sterile stock solution into single-use, sterile microcentrifuge tubes (e.g., 100 µL aliquots). Label clearly and store at -20°C or -80°C.[4]

Workflow for Solvent & Protocol Selection

The following diagram outlines the decision-making process for preparing your this compound solution.

G start Start: Define Experimental Need concentration Desired Stock Concentration? start->concentration high_conc High Conc. (>20 mM) concentration->high_conc > 20 mM low_conc Low Conc. (<20 mM) concentration->low_conc < 20 mM application Primary Application? cell_culture Cell Culture / In Vivo application->cell_culture biochem Biochemical Assay application->biochem use_water Use Aqueous Solvent (Protocol 1) high_conc->use_water low_conc->use_water sterile_filter Sterile Filter (0.22 µm) is CRITICAL cell_culture->sterile_filter proceed Proceed to Aliquoting & Storage biochem->proceed dissolution_check Compound Dissolving? use_water->dissolution_check dissolution_check->application Yes sonicate Action: Sonicate & Gently Warm dissolution_check->sonicate No sonicate->dissolution_check sterile_filter->proceed

Decision workflow for preparing Aze solutions.

Part 3: Troubleshooting Guide

This section addresses specific problems that may arise during the preparation or use of this compound stock solutions.

Q5: My stock solution, which was clear, has formed a precipitate after being stored in the freezer. What happened and can I still use it?

A5: Precipitation upon freezing can occur if the concentration is very close to the solubility limit at that temperature.

  • Causality: As the solution freezes, the effective concentration of the solute in the remaining liquid phase increases, potentially exceeding its solubility and causing it to crash out of solution.

  • Solution: Gently warm the vial to room temperature or 37°C and sonicate again until the precipitate is fully redissolved. Before use, visually inspect the solution to ensure it is completely clear. If the precipitate redissolves easily, the solution is likely safe to use. To prevent this in the future, consider preparing a slightly more dilute stock solution or storing it at -20°C instead of -80°C, as the lower temperature can sometimes exacerbate this issue.

Q6: I used DMSO to prepare my stock, and it's cloudy. Why did this happen?

A6: As noted in the solubility data, this compound is poorly soluble in DMSO.[4][5] The cloudiness indicates that the compound has not dissolved and has likely formed a fine suspension.

  • Causality: The polarity and solvating properties of DMSO are not optimal for this specific zwitterionic compound. Furthermore, DMSO is highly hygroscopic; absorbed water can further alter its solvent properties and negatively impact the solubility of certain compounds.[5]

  • Solution: Do not use this suspension in an experiment, as the concentration is unknown and will lead to non-reproducible results. The recommended action is to discard the DMSO-based preparation and create a new stock solution using sterile water as described in Protocol 1.

Q7: After adding the stock solution to my cell culture media, I observed precipitation. What is the cause?

A7: This is a common issue when adding a concentrated stock to a complex, buffered solution like cell culture media.

  • Causality: The sudden change in pH, ionic strength, and the presence of proteins and salts in the media can drastically reduce the solubility of the compound, causing it to precipitate. This is especially true if the final concentration is high.

  • Troubleshooting Steps:

    • Check Final Concentration: Ensure the final concentration in your media is well below the compound's solubility limit under physiological conditions.

    • Dilute Serially: Instead of adding a small volume of highly concentrated stock directly to the full volume of media, try a serial dilution. First, dilute the stock in a smaller volume of media or a simple buffer (like PBS), then add this intermediate dilution to your final culture volume.

    • Mix While Adding: Add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersal, preventing localized high concentrations that can trigger precipitation.

Troubleshooting Logic Diagram

G problem Problem Encountered precip_storage Precipitate after Storage problem->precip_storage precip_media Precipitate in Media problem->precip_media dissolve_issue Won't Dissolve Initially problem->dissolve_issue cause_storage Cause: Exceeded solubility limit at low temp. precip_storage->cause_storage cause_media Cause: Media components (pH, salt, protein) reduced solubility. precip_media->cause_media cause_dissolve Cause: Insufficient energy or wrong solvent. dissolve_issue->cause_dissolve solve_storage Solution: 1. Warm & Sonicate to redissolve. 2. Verify clarity before use. cause_storage->solve_storage solve_media Solution: 1. Add stock slowly while mixing. 2. Use serial dilution. 3. Lower final concentration. cause_media->solve_media solve_dissolve Solution: 1. Use Water as solvent. 2. Sonicate & gently warm. 3. Check powder quality. cause_dissolve->solve_dissolve

A guide to troubleshooting common issues.

References

Validation & Comparative

A Head-to-Head Battle for ER Stress Induction: Azetidine-2-carboxylic Acid vs. Thapsigargin

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The endoplasmic reticulum (ER) is a pivotal cellular organelle tasked with the synthesis, folding, and maturation of a vast number of proteins. When the protein folding demand exceeds the ER's capacity, a state of "ER stress" occurs, activating a complex signaling network known as the Unfolded Protein Response (UPR).[1] The UPR's initial goal is to restore homeostasis, but prolonged or overwhelming stress can pivot the response towards apoptosis.[2] Given its central role in diseases ranging from neurodegeneration to cancer, the ability to precisely induce and study ER stress is a cornerstone of modern cell biology research.

Among the arsenal of chemical tools available, Azetidine-2-carboxylic acid (AZE) and thapsigargin (Tg) are two of the most widely used inducers. However, they trigger this cellular state through fundamentally different mechanisms. This guide provides a detailed comparison of their modes of action, experimental utility, and best practices, empowering researchers to select the optimal tool for their specific scientific inquiry.

The Contenders: A Mechanistic Deep Dive

The choice between AZE and Tg is not trivial; it dictates the nature of the initial insult to the ER and can influence the downstream signaling cascade.

This compound (AZE): The Protein Misfolding Mimic

AZE is a structural analogue of the amino acid L-proline.[3][4] Its primary mechanism of action involves outcompeting proline for binding to prolyl-tRNA synthetase. This competition leads to the erroneous incorporation of AZE into nascent polypeptide chains during protein synthesis. Proline's unique cyclic structure is often critical for establishing the correct protein conformation. The substitution with AZE disrupts these structures, leading to widespread protein misfolding and aggregation directly within the ER lumen.[3] This massive influx of improperly folded proteins serves as a direct trigger for the UPR.

AZE_Mechanism cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum AZE Azetidine-2-carboxylic acid (AZE) Synthetase Prolyl-tRNA Synthetase AZE->Synthetase Competitive Inhibition Proline L-Proline Proline->Synthetase AZE_tRNA AZE-tRNAPro Synthetase->AZE_tRNA Ribosome Ribosome AZE_tRNA->Ribosome Translation MisfoldedProtein Misfolded Protein (AZE Incorporated) Ribosome->MisfoldedProtein UPR UPR Activation MisfoldedProtein->UPR Tg_Mechanism cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen cluster_Cytosol Cytosol SERCA SERCA Pump ER_Ca ER [Ca²⁺] Depletion SERCA->ER_Ca Ca²⁺ pumping blocked Cyto_Ca Cytosolic [Ca²⁺] Increase SERCA->Cyto_Ca Tg Thapsigargin (Tg) Tg->SERCA Irreversible Inhibition Chaperones Dysfunctional Ca²⁺-dependent Chaperones ER_Ca->Chaperones UPR UPR Activation Chaperones->UPR

References

Proline Analogs and Collagen Integrity: A Comparative Analysis of Azetidine-2-carboxylic Acid and cis-Hydroxyproline

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Mechanisms and Consequences of Proline Substitution on Collagen Structure and Function for Researchers and Drug Development Professionals.

In the intricate world of protein engineering and therapeutic development, the manipulation of protein structure to modulate its function is a cornerstone of innovation. Collagen, the most abundant protein in mammals, provides the structural framework for tissues and organs, making it a critical target for understanding and treating a myriad of diseases, from fibrosis to connective tissue disorders. The unique triple-helical structure of collagen is heavily reliant on the presence of proline and its hydroxylated form, hydroxyproline. The introduction of proline analogs, such as Azetidine-2-carboxylic acid (Aze) and cis-hydroxyproline (cHyp), offers a powerful tool to probe and perturb collagen biology. This guide provides a comprehensive comparison of the effects of these two prominent proline analogs on collagen, delving into their mechanisms of action, impact on collagen stability and synthesis, and the experimental methodologies used to elucidate these effects.

Unraveling the Mechanisms of Disruption: How Proline Analogs Interfere with Collagen Synthesis

Both this compound and cis-hydroxyproline exert their effects by acting as mimics of proline, thereby gaining entry into the complex machinery of protein synthesis. Once inside the cell, they are recognized by prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline. This molecular mimicry leads to their incorporation into the nascent procollagen polypeptide chains in place of proline residues.

This compound (Aze) , a four-membered ring analog of the five-membered proline ring, introduces a significant conformational constraint. This smaller ring structure alters the bond angles and flexibility of the polypeptide backbone.[1][2] The collagen-like extended conformation becomes energetically less favorable when Aze is incorporated, leading to a destabilization of the collagen triple helix.[1] This disruption of the triple helix formation is a key aspect of its mechanism of action.[3]

cis-Hydroxyproline (cHyp) , an isomer of the naturally occurring trans-4-hydroxyproline that stabilizes the collagen triple helix, acts as a potent inhibitor of collagen synthesis. Its incorporation into the procollagen chain, particularly in the Y-position of the repeating Gly-X-Y sequence, disrupts the stereochemistry required for proper triple helix formation. The incorrect orientation of the hydroxyl group in the cis conformation prevents the formation of the crucial hydrogen bonds that stabilize the triple helix.

The following diagram illustrates the pathway of proline analog incorporation and the subsequent disruption of collagen synthesis.

Collagen_Disruption cluster_Cell Cellular Environment cluster_ER Endoplasmic Reticulum Proline Proline Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Proline->Prolyl_tRNA_Synthetase Aze This compound (Aze) Aze->Prolyl_tRNA_Synthetase cHyp cis-Hydroxyproline (cHyp) cHyp->Prolyl_tRNA_Synthetase Pro_tRNA Prolyl-tRNA Prolyl_tRNA_Synthetase->Pro_tRNA charges Aze_tRNA Aze-tRNA Prolyl_tRNA_Synthetase->Aze_tRNA charges cHyp_tRNA cHyp-tRNA Prolyl_tRNA_Synthetase->cHyp_tRNA charges Ribosome Ribosome Pro_tRNA->Ribosome Aze_tRNA->Ribosome cHyp_tRNA->Ribosome Procollagen_Chain Nascent Procollagen Chain Ribosome->Procollagen_Chain incorporates ER Endoplasmic Reticulum Procollagen_Chain->ER Triple_Helix_Formation Triple Helix Formation Procollagen_Chain->Triple_Helix_Formation Secreted_Collagen Secreted Functional Collagen Triple_Helix_Formation->Secreted_Collagen Successful Defective_Collagen Defective, Unstable Collagen Triple_Helix_Formation->Defective_Collagen Disrupted by Aze/cHyp

Mechanism of collagen synthesis disruption by proline analogs.

A Head-to-Head Comparison: Aze vs. cHyp Effects on Collagen Properties

While both Aze and cHyp disrupt collagen's structure and function, the nuances of their effects differ. The following table summarizes a comparison of their known impacts on various aspects of collagen biology.

FeatureThis compound (Aze)cis-Hydroxyproline (cHyp)
Primary Mechanism Incorporation into procollagen, causing conformational strain due to its smaller ring structure, destabilizing the triple helix.[1][2]Incorporation into procollagen, with the cis-conformation of the hydroxyl group sterically hindering triple helix formation.
Effect on Thermal Stability One study on mice fed Aze showed no significant change in the melting temperature (Tm) of the extracted type I collagen, suggesting the primary effect might be on intermolecular cross-linking rather than intramolecular stability.[4] However, other studies suggest a destabilization of the triple helix.[1]Generally considered to decrease the thermal stability of the collagen triple helix due to the disruption of its formation.
Impact on Collagen Synthesis Arrests collagen accumulation and can lead to the synthesis of under-hydroxylated and over-glycosylated collagen due to delayed triple helix formation.[3][5]A potent inhibitor of collagen synthesis.
Effect on Fibrillogenesis Disturbs the reconstruction of native collagen fibers from solution, leading to the formation of finer, precipitated fibrils.[6]Disrupts the formation of a stable triple helix, which is a prerequisite for fibrillogenesis.
Interaction with Prolyl Hydroxylase Does not directly inhibit prolyl hydroxylase, but the delayed triple helix formation can lead to increased hydroxylation of lysine residues.[3]Can act as an inhibitor of prolyl 4-hydroxylase, though its primary effect is through incorporation into the collagen chain.[7]

Experimental Workflows for Comparative Analysis

To rigorously compare the effects of Aze and cHyp on collagen, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative study.

Experimental Workflow: Comparative Analysis of Proline Analog Effects on Collagen

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Analysis of Collagen cluster_Data Data Acquisition & Comparison start Fibroblast Cell Culture treatment Treat with: - Control (Proline) - this compound - cis-Hydroxyproline start->treatment collagen_extraction Collagen Extraction and Purification treatment->collagen_extraction synthesis_assay Collagen Synthesis Assay (e.g., [3H]-proline incorporation) treatment->synthesis_assay cd_analysis Circular Dichroism (CD) Spectroscopy (Assess Triple Helix Content & Thermal Stability) collagen_extraction->cd_analysis tem_analysis Transmission Electron Microscopy (TEM) (Analyze Fibril Morphology) collagen_extraction->tem_analysis cd_data Compare Tm values and CD spectra cd_analysis->cd_data tem_data Compare fibril diameter and organization tem_analysis->tem_data synthesis_data Quantify and compare collagen synthesis rates synthesis_assay->synthesis_data

A workflow for comparing the effects of Aze and cHyp on collagen.
Protocol 1: Assessment of Collagen Thermal Stability by Circular Dichroism (CD) Spectroscopy

Objective: To determine and compare the melting temperature (Tm) of collagen isolated from cells treated with Aze and cHyp.

Methodology:

  • Sample Preparation:

    • Isolate type I collagen from the conditioned media of fibroblast cultures treated with either Aze or cHyp, alongside a control group.

    • Purify the collagen using standard protocols (e.g., salt precipitation and dialysis).

    • Prepare collagen solutions at a concentration of 0.1 mg/mL in 10 mM acetic acid.

  • CD Spectroscopy:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Record the CD signal at 221 nm, which is characteristic of the collagen triple helix.[1]

    • Perform a thermal melt by increasing the temperature from 20°C to 60°C at a rate of 0.5°C/min.

    • Monitor the change in ellipticity as a function of temperature.

  • Data Analysis:

    • Normalize the ellipticity data to the fraction of folded collagen.

    • The melting temperature (Tm) is defined as the temperature at which 50% of the collagen is denatured.

    • Compare the Tm values obtained for the control, Aze-treated, and cHyp-treated collagen samples. A lower Tm indicates reduced thermal stability.

Protocol 2: Ultrastructural Analysis of Collagen Fibrils by Transmission Electron Microscopy (TEM)

Objective: To visualize and compare the morphology of collagen fibrils formed in the presence of Aze and cHyp.

Methodology:

  • Sample Preparation for in vitro Fibrillogenesis:

    • Prepare purified type I collagen solutions (as in Protocol 1) from control, Aze-treated, and cHyp-treated cells.

    • Induce fibrillogenesis by neutralizing the collagen solutions with phosphate-buffered saline (PBS) and incubating at 37°C.

    • After a set time (e.g., 24 hours), centrifuge the fibril suspension to form a pellet.

  • TEM Sample Processing:

    • Fix the fibril pellets with 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

    • Post-fix with 1% osmium tetroxide.

    • Dehydrate the samples through a graded series of ethanol.

    • Embed the samples in an epoxy resin.

    • Cut ultrathin sections (70-90 nm) and mount them on copper grids.

    • Stain the sections with uranyl acetate and lead citrate.

  • Imaging and Analysis:

    • Examine the sections using a transmission electron microscope.

    • Capture images of both longitudinal and cross-sections of the collagen fibrils.

    • Measure the diameter of a statistically significant number of fibrils for each condition.

    • Observe and document any abnormalities in fibril morphology, such as irregular cross-sections or altered D-banding patterns.[6][8]

Concluding Remarks for the Research Professional

The study of proline analogs like this compound and cis-hydroxyproline provides invaluable insights into the fundamental principles of collagen biology. While both compounds effectively disrupt collagen synthesis and structure, their precise mechanisms and the resulting phenotypes exhibit subtle but important differences. Aze's impact appears to be more related to conformational strain and potential disruption of intermolecular interactions, whereas cHyp's effect is a more direct steric hindrance to triple helix formation.

For drug development professionals, understanding these differences is crucial. The ability to selectively target different aspects of collagen metabolism—be it the stability of the triple helix or the process of fibrillogenesis—opens up new avenues for therapeutic intervention in fibrotic diseases and other collagen-related pathologies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of these and other proline analogs, paving the way for the development of more targeted and effective therapies.

References

A Researcher's Guide to Validating the Effects of Azetidine-2-carboxylic Acid on Protein Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular biology, biochemistry, and drug development, the study of protein aggregation is of paramount importance. The misfolding and subsequent aggregation of proteins are implicated in a host of debilitating human diseases and present significant challenges in the manufacturing and formulation of protein-based therapeutics. This guide provides an in-depth, comparative analysis of Azetidine-2-carboxylic acid (Aze), a proline analog, as a tool to induce and study protein aggregation. We will explore its mechanism of action and provide detailed, validated experimental protocols to rigorously assess its effects, comparing its utility against other common modulators of protein stability.

The Critical Role of Proline and the Consequence of its Mimicry

Proline is a unique proteinogenic amino acid. Its rigid five-membered ring structure imposes significant conformational constraints on the polypeptide backbone, often introducing "kinks" or turns in the protein's secondary structure.[1][2] This structural rigidity is crucial for maintaining the correct three-dimensional fold and, consequently, the biological function of many proteins.[1][2]

This compound (Aze) is a non-proteinogenic amino acid that acts as a structural analog of proline, differing only in the size of its heterocyclic ring (a four-membered ring versus proline's five).[3] This structural similarity allows Aze to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline.[4][5] However, the smaller, more strained four-membered ring of Aze imparts altered conformational preferences compared to proline.[6] This substitution can disrupt the native protein structure, leading to misfolding, instability, and a propensity for aggregation.[4][6][7][8][9] The misincorporation of Aze has been shown to affect the stability of proline-rich proteins like collagen.[4][10][11][12][13]

A Comparative Overview: Aze in the Context of Other Protein Aggregation Modulators

While Aze is a powerful tool for inducing protein misfolding and aggregation, it is essential to understand its properties in relation to other available methods.

Modulator Mechanism of Action Primary Application Advantages Disadvantages
This compound (Aze) Misincorporation in place of proline, leading to conformational strain and protein misfolding.[4][5][6]Inducing protein aggregation in cellular and in vitro models to study aggregation pathways and screen for inhibitors.[7][8]Covalently incorporated, providing a persistent misfolded state. Specific to proline-containing regions.Can be toxic to cells at high concentrations.[7][8] Effects are dependent on the proline content and context within the protein.
Chemical Chaperones (e.g., Trehalose, Glycerol, TMAO) Non-specifically stabilize protein structure by promoting a compact, folded state and disfavoring the unfolded state.[14][15][16][17]Preventing or reversing protein aggregation in vitro and in cellular models.[15][16]Generally non-toxic. Can be effective for a wide range of proteins.Mechanism is non-specific. May not be effective for all types of aggregates. High concentrations are often required.
Other Proline Analogs (e.g., Thiazolidine-4-carboxylic acid) Similar to Aze, these are incorporated in place of proline, but with different conformational effects.[1][18]Fine-tuning protein structure and stability by introducing specific conformational biases.[1][19]Allows for more subtle modulation of protein structure compared to Aze.Effects can be highly context-dependent and require careful characterization. May have their own off-target effects.
Heat or Chemical Denaturants (e.g., Guanidinium chloride, Urea) Disrupt non-covalent interactions, leading to protein unfolding and subsequent aggregation upon removal or dilution.In vitro studies of protein folding and aggregation kinetics.Well-characterized and widely used. Can induce aggregation in a controlled manner.Conditions are often harsh and not physiologically relevant. Removal of the denaturant can be incomplete.

Validating the Effects of Aze: A Step-by-Step Experimental Workflow

To rigorously validate the effects of Aze on a target protein, a multi-faceted approach employing a suite of biophysical techniques is recommended. The following protocols provide a robust framework for these investigations.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Sample Preparation cluster_assays 2. Aggregation Monitoring & Characterization cluster_analysis 3. Data Analysis & Comparison P1 Prepare Protein Stock Solution P3 Prepare Experimental Samples (Control, +Aze, +Other Modulators) P1->P3 P2 Prepare Aze Stock Solution P2->P3 A1 Thioflavin T (ThT) Assay (Kinetics of Aggregation) P3->A1 A2 Dynamic Light Scattering (DLS) (Aggregate Size Distribution) P3->A2 A3 Transmission Electron Microscopy (TEM) (Aggregate Morphology) P3->A3 D1 Quantify Aggregation Kinetics (Lag Time, Rate, Max Intensity) A1->D1 D2 Determine Hydrodynamic Radius & Polydispersity A2->D2 D3 Visualize Fibril Formation A3->D3 D4 Comparative Analysis of Aze vs. Controls D1->D4 D2->D4 D3->D4

Caption: A streamlined workflow for validating the effects of Aze on protein aggregation.

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

The ThT assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time.[20][21][22][23] ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid aggregates.[21][22]

Materials:

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation at ~440-450 nm and emission at ~480-485 nm[21][22]

Procedure:

  • Prepare a 1 mM ThT stock solution in dH₂O. Filter through a 0.2 µm syringe filter.[21] This solution should be prepared fresh and protected from light.[20]

  • Prepare a working ThT solution by diluting the stock solution in PBS to a final concentration of 25 µM.[21]

  • Prepare your protein samples in the 96-well plate. Include a no-protein control, a protein-only control, and your experimental conditions (e.g., protein with varying concentrations of Aze).

  • Add the working ThT solution to each well containing the protein samples.

  • Seal the plate and place it in a plate reader set to 37°C with intermittent shaking.[21][22]

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours or until the fluorescence signal plateaus.[21]

Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is typically observed, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). The effects of Aze can be quantified by comparing the lag time, the maximum fluorescence intensity, and the apparent rate of aggregation (slope of the exponential phase) to the control samples.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[24][25][26][27] It is particularly useful for detecting the formation of soluble oligomers and larger aggregates in the early stages of the aggregation process.[24][27]

Materials:

  • DLS instrument

  • Low-volume cuvettes

  • Filtered buffers

Procedure:

  • Prepare samples as for the ThT assay, but without the ThT dye. It is crucial to work with filtered buffers to minimize dust contamination.

  • Incubate the samples under the desired conditions (e.g., 37°C with shaking).

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of each sample and transfer it to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature.

  • Acquire the DLS data. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in the sample.[25]

  • Analyze the data using the instrument's software to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI), which is a measure of the heterogeneity of particle sizes in the sample.[25]

Data Analysis: An increase in the average hydrodynamic radius and PDI over time is indicative of protein aggregation. The presence of multiple peaks in the size distribution can reveal the coexistence of monomers, oligomers, and larger aggregates.

Protocol 3: Transmission Electron Microscopy (TEM) for Morphological Characterization

TEM provides high-resolution images of protein aggregates, allowing for the direct visualization of their morphology.[28][29][30][31] This is the gold standard for confirming the presence of fibrillar structures.

Materials:

  • Transmission electron microscope

  • Copper grids with a carbon-formvar support film

  • Uranyl acetate (2% w/v in water) or other negative stain

  • Fine-tipped forceps

Procedure:

  • Take aliquots from your aggregation reactions at the desired time points (typically from the plateau phase of the ThT assay).

  • Apply a small volume (3-5 µL) of the sample onto the surface of a carbon-coated grid. Allow the sample to adsorb for 1-3 minutes.[28]

  • Wick away the excess sample with a piece of filter paper.[28]

  • Wash the grid by briefly floating it on a drop of deionized water.

  • Negatively stain the sample by placing the grid on a drop of 2% uranyl acetate for 1-3 minutes.[28]

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid in the TEM at various magnifications to observe the morphology of the protein aggregates.[28] Amyloid fibrils are typically long, unbranched, and have a characteristic diameter of 5-10 nm.[28]

Expected Comparative Data

Condition ThT Assay (Lag Time) ThT Assay (Max Fluorescence) DLS (Average Rh at 24h) TEM Morphology
Protein Control > 48 hoursLow~5 nmMonomers, no fibrils
Protein + 1 mM Aze ~12 hoursHigh> 500 nmAbundant, long fibrils
Protein + 5 mM Aze ~4 hoursVery High> 1000 nmDense network of fibrils
Protein + Trehalose > 48 hoursVery Low~6 nmMonomers, rare small oligomers
Protein + Heat (60°C) ~2 hoursHigh> 800 nmAmorphous aggregates and some fibrils

Mechanism of Aze-Induced Protein Aggregation

aze_mechanism cluster_process Cellular Protein Synthesis cluster_outcome Protein Fate Pro Proline tRNA Prolyl-tRNA Synthetase Pro->tRNA Aze This compound (Aze) Aze->tRNA Misincorporation Ribosome Ribosome tRNA->Ribosome Polypeptide Nascent Polypeptide Chain Ribosome->Polypeptide Native Correctly Folded Native Protein Polypeptide->Native Correct Folding Misfolded Misfolded Protein (Aze Incorporated) Polypeptide->Misfolded Incorrect Folding due to Aze Aggregate Protein Aggregates (Oligomers, Fibrils) Misfolded->Aggregate Degradation Cellular Degradation (Proteasome/Autophagy) Misfolded->Degradation

Caption: Proposed mechanism of Aze-induced protein misfolding and aggregation.

Conclusion

This compound is a valuable and potent tool for researchers studying the mechanisms of protein aggregation. Its ability to be specifically incorporated into the polypeptide chain in place of proline provides a unique method for inducing protein misfolding from within the protein's own structure. By employing a combination of kinetic, size-based, and morphological analyses as detailed in this guide, researchers can rigorously validate the effects of Aze and gain deeper insights into the complex processes of protein aggregation. A thorough understanding of these fundamental mechanisms is a critical step in the development of novel therapeutic strategies for a wide range of protein misfolding diseases.

Safety Precautions

This compound should be handled with care.[32][33][34] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[32][34] Always use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[32][33] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[32][33][34][35][36]

References

A Comparative Analysis of Azetidine-2-carboxylic Acid and Other Proline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

Proline's unique cyclic structure imparts critical conformational constraints on polypeptide chains, making it a cornerstone of protein architecture and function. Proline analogs, molecules that mimic its structure, are invaluable tools in chemical biology and drug discovery, allowing for the precise modulation of peptide properties. This guide provides a detailed comparative analysis of Azetidine-2-carboxylic acid (Aze), a toxic, non-proteinogenic proline analog, with other significant analogs such as 3,4-Dehydroproline and Thiazolidine-4-carboxylic acid. We delve into their distinct mechanisms of action, impacts on protein stability, and cellular toxicity, supported by experimental data and detailed protocols to empower researchers in their application.

Introduction: The Unique Role of Proline and the Power of its Analogs

Among the canonical amino acids, proline is exceptional. Its secondary amine is incorporated into the peptide backbone, forming a tertiary amide and a five-membered pyrrolidine ring. This structure dramatically restricts the available conformations of the polypeptide backbone, specifically the phi (φ) dihedral angle, making proline a frequent component of turns and loops and a disruptor of secondary structures like α-helices.[1][2]

Proline analogs are a class of molecules that structurally resemble proline but possess modifications such as altered ring size, substitutions, or the incorporation of heteroatoms.[3][4] These modifications provide a powerful toolkit for:

  • Modulating Peptide Conformation: By altering ring pucker and steric hindrance, analogs can stabilize specific secondary structures or introduce new conformational preferences.[1]

  • Enhancing Bioavailability: Analogs can be used to create more drug-like molecules with improved pharmacokinetic properties.[5][6]

  • Probing Biological Systems: They serve as valuable reagents for studying cellular metabolism and protein synthesis.[7][8]

This guide focuses on a comparative analysis of this compound (Aze) against other key proline analogs, providing a framework for their rational selection and application in research.

The Contender: this compound (Aze)

This compound is a naturally occurring, non-proteinogenic amino acid found in plants like lily of the valley and table beets.[9][10] Its defining feature is a four-membered azetidine ring, one carbon smaller than proline's pyrrolidine ring.[9] This seemingly minor change has profound biological consequences.

Mechanism of Action and Toxicity: Aze's toxicity stems from its ability to masquerade as proline. It is recognized and activated by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.[9][11] Once activated, Aze is misincorporated into nascent polypeptide chains in place of proline.[12][13]

This "molecular deception" leads to:

  • Protein Misfolding: The smaller four-membered ring of Aze alters the backbone geometry, disrupting the intended three-dimensional structure of the protein.[9][14] This can lead to the accumulation of misfolded proteins.

  • Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[12][15]

  • Collagen Destabilization: Collagen, a protein critical for connective tissue, is particularly rich in proline. Aze incorporation significantly destabilizes the collagen triple helix.[11][14]

  • Cellular Toxicity: The culmination of these effects can lead to pro-inflammatory responses, apoptosis (programmed cell death), and teratogenic (developmental) defects.[10][15]

The Alternatives: Other Key Proline Analogs

For a robust comparison, we will examine two other widely studied proline analogs with distinct properties.

3,4-Dehydroproline (Dhp)

Dhp is an unsaturated analog of proline, featuring a double bond between the C3 and C4 atoms of the pyrrolidine ring. This modification introduces planarity and a potential site for chemical modification.[16]

  • Mechanism and Effects: Dhp can be incorporated into proteins, though typically at a lower rate than proline.[17] Its primary impact is on collagen synthesis. It has been shown to inhibit the hydroxylation of proline residues, a critical post-translational modification for collagen stability, and reduce the activity of the enzyme prolyl hydroxylase.[17][18] This leads to the production of under-hydroxylated, less stable collagen that is poorly secreted from the cell.[17]

Thiazolidine-4-carboxylic acid (T4C)

T4C, also known as γ-thiaproline, is an analog where the γ-methylene group (C4) of proline is replaced by a sulfur atom.[19]

  • Mechanism and Effects: T4C acts as a competitive inhibitor of proline in protein synthesis.[19] It is a condensation product of cysteine and formaldehyde and is noted for its antioxidant properties.[20] While it can be activated by ProRS and inhibit proline incorporation, its effects are generally less potent than other analogs like β-thiaproline.[19] It has been explored for its potential therapeutic value in liver diseases and for anti-aging effects.[20]

Comparative Analysis: Aze vs. Other Analogs

The choice of a proline analog depends entirely on the intended experimental outcome. The following sections and data provide a direct comparison to guide this decision.

Structural and Physicochemical Properties

A molecule's structure dictates its function. The key differences in ring size and composition between these analogs lead to distinct conformational preferences and biological activities.

PropertyL-ProlineThis compound (Aze)3,4-Dehydroproline (Dhp)Thiazolidine-4-carboxylic acid (T4C)
Ring Size 5-membered4-membered[9]5-membered5-membered
Key Feature Pyrrolidine ringAzetidine ringC3-C4 double bondThiazolidine ring (Sulfur at C4)
Molar Mass ( g/mol ) 115.13101.10[9]113.12133.17
Conformational Impact Restricts φ angleFurther restricts backbone, alters puckerIntroduces planarityAlters ring pucker and electronics
Biochemical and Cellular Performance

The ultimate test of these analogs is their effect within a biological system. Key performance indicators include their efficiency of incorporation into proteins and their subsequent impact on protein stability and cell viability.

ParameterThis compound (Aze)3,4-Dehydroproline (Dhp)Thiazolidine-4-carboxylic acid (T4C)Rationale / Experimental Context
ProRS Substrate Yes, readily incorporated[9][11]Yes, but at a lower rate than Pro[17]Yes, acts as a competitive inhibitor[19]Measures the ability of the analog to be activated by Prolyl-tRNA Synthetase for protein synthesis.
Primary Effect Protein misfolding, ER stress, cytotoxicity[12][15]Inhibition of prolyl hydroxylase, reduced collagen secretion[17][18]Competitive inhibition of proline incorporation, antioxidant[19][20]Defines the principal molecular consequence following cellular uptake and interaction with the translational machinery.
Collagen Stability Strongly destabilizing[11][14]Destabilizing (due to under-hydroxylation)[17]Minor/IndirectAssesses the impact on the melting temperature (Tm) of the collagen triple helix, a proline-rich protein.
Toxicity High; teratogenic and pro-apoptotic[9][14][15]Moderate; specific to collagen-producing cellsLow; has been used clinically[20]General measure of cytotoxicity, often determined by IC50 values in cell viability assays.

Visualizing the Impact: Pathways and Workflows

Mechanism of Aze-Induced ER Stress

The misincorporation of Aze into proteins is a direct trigger for the Unfolded Protein Response (UPR). This pathway is a primary mechanism of Aze's cytotoxicity.

Aze_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus Aze_Protein Nascent Polypeptide with Aze Misincorporation Misfolded_Protein Misfolded Protein Aggregation Aze_Protein->Misfolded_Protein Disrupts Folding BiP BiP/GRP78 Misfolded_Protein->BiP Sequesters PERK PERK BiP->PERK Releases IRE1 IRE1 BiP->IRE1 Releases ATF6 ATF6 BiP->ATF6 Releases p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Translocates to Golgi & is Cleaved ATF4 ATF4 p_eIF2a->ATF4 Translational Upregulation Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation Apoptosis Apoptosis (CHOP, BAX) ATF4->Apoptosis Chaperone_Upregulation Chaperone Upregulation (e.g., BiP) XBP1s->Chaperone_Upregulation ATF6n->Chaperone_Upregulation DSF_Workflow cluster_Preparation Sample Preparation cluster_Assay DSF Assay cluster_Analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., HEK293) Treatment 2. Treat with Proline Analog (Aze, Dhp, etc.) or Proline (Control) Cell_Culture->Treatment Protein_Extraction 3. Lyse Cells & Purify Protein of Interest Treatment->Protein_Extraction Assay_Setup 4. Mix Protein with Fluorescent Dye (e.g., SYPRO Orange) Protein_Extraction->Assay_Setup qPCR_Run 5. Run Temperature Gradient in qPCR Instrument Assay_Setup->qPCR_Run Melt_Curve 6. Generate Melt Curve (Fluorescence vs. Temp) qPCR_Run->Melt_Curve Tm_Calc 7. Calculate Melting Temp (Tm) (Inflection Point) Melt_Curve->Tm_Calc Comparison 8. Compare ΔTm of Analog vs. Proline Control Tm_Calc->Comparison

References

A Comparative Guide to Inducing Proteotoxic Stress: Azetidine-2-carboxylic Acid vs. Canavanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the study of cellular homeostasis, the controlled induction of proteotoxic stress is a critical tool for elucidating the mechanisms of protein quality control, the unfolded protein response (UPR), and pathways leading to apoptosis. This guide provides an in-depth comparison of two widely used amino acid analogs, Azetidine-2-carboxylic acid (AZE) and L-Canavanine, for inducing proteotoxic stress. We will delve into their distinct mechanisms of action, provide a comparative analysis of their effects, and offer detailed experimental protocols for their application and the subsequent assessment of cellular stress.

Introduction to Proteotoxic Stress and Amino Acid Analogs

Proteotoxic stress arises from an accumulation of misfolded or aggregated proteins, overwhelming the cell's protein quality control machinery.[1] Non-proteinogenic amino acids, which are structurally similar to their proteinogenic counterparts, can be mistakenly incorporated into nascent polypeptide chains, leading to the synthesis of aberrant proteins and inducing a state of proteotoxic stress.[2][3] Among these, AZE, a proline analog, and canavanine, an arginine analog, are potent inducers of this cellular stress, yet they operate through distinct mechanisms with different downstream consequences.

Mechanism of Action: A Tale of Two Analogs

This compound (AZE): The Proline Mimic

This compound is a four-membered ring analog of the five-membered ring amino acid, proline.[4] This structural similarity allows it to be recognized by prolyl-tRNA synthetase, leading to its incorporation into proteins at proline-designated sites.[3] The smaller, more rigid structure of AZE introduces significant conformational constraints, disrupting the secondary and tertiary structures of proteins.[5] This is particularly detrimental to proline-rich proteins like collagen, where it can inhibit triple-helix formation.[6][7] The accumulation of these misfolded proteins triggers a robust unfolded protein response (UPR).[4][8][9] Specifically, AZE has been shown to induce the cleavage of ATF6 and upregulate the expression of the ER chaperone BiP and phosphorylated eIF2α.[10]

Diagram: Mechanism of AZE-Induced Proteotoxic Stress

AZE_Mechanism cluster_uptake Cellular Uptake & Misincorporation cluster_stress Proteotoxic Stress & UPR AZE This compound (AZE) ProRS Prolyl-tRNA Synthetase AZE->ProRS Mistakenly recognized tRNAPro tRNA(Pro) AZE_tRNA AZE-tRNA(Pro) ProRS->AZE_tRNA Charges Ribosome Ribosome AZE_tRNA->Ribosome Nascent_Protein Nascent Polypeptide Chain Misfolded_Protein Misfolded Protein (AZE-containing) Ribosome->Misfolded_Protein Incorporation UPR Unfolded Protein Response (UPR) (ATF6, PERK, IRE1) Misfolded_Protein->UPR Triggers Aggregation Protein Aggregation Misfolded_Protein->Aggregation Apoptosis Apoptosis UPR->Apoptosis If unresolved

Caption: AZE is misincorporated into proteins, leading to misfolding, aggregation, and UPR activation.

L-Canavanine: The Arginine Antimetabolite

L-Canavanine, the guanidinooxy structural analog of L-arginine, is recognized by arginyl-tRNA synthetase and incorporated into proteins.[11][12] The key difference lies in the lower basicity of canavanine's guanidinooxy group compared to arginine's guanidino group.[13] This alteration disrupts the formation of critical ionic and hydrogen bonds that are essential for proper protein folding and function, resulting in structurally aberrant and often non-functional proteins.[13][14] The widespread misincorporation of canavanine disrupts numerous cellular processes, including RNA and DNA metabolism and protein synthesis, leading to potent cytotoxicity.[11][12] Canavanine-induced proteotoxic stress is known to activate the environmental stress response (ESR) in yeast and can lead to apoptotic cell death in mammalian cells through caspase-3 activation.[15][16]

Diagram: Mechanism of Canavanine-Induced Proteotoxic Stress

Canavanine_Mechanism cluster_uptake Cellular Uptake & Misincorporation cluster_stress Proteotoxic Stress & Cellular Response Canavanine L-Canavanine ArgRS Arginyl-tRNA Synthetase Canavanine->ArgRS Mistakenly recognized tRNAArg tRNA(Arg) Can_tRNA Canavanine-tRNA(Arg) ArgRS->Can_tRNA Charges Ribosome Ribosome Can_tRNA->Ribosome Nascent_Protein Nascent Polypeptide Chain Aberrant_Protein Aberrant Protein (Canavanine-containing) Ribosome->Aberrant_Protein Incorporation Stress_Response General Stress Response (e.g., ESR in yeast) Aberrant_Protein->Stress_Response Triggers Apoptosis Apoptosis (Caspase-3 activation) Stress_Response->Apoptosis Can lead to

Caption: Canavanine incorporation results in aberrant proteins, triggering stress responses and apoptosis.

Comparative Analysis

FeatureThis compound (AZE)L-Canavanine
Amino Acid Analog Proline[4]Arginine[11]
Mechanism of Misfolding Introduces conformational constraints due to its rigid four-membered ring structure, disrupting secondary and tertiary structures.[5]Alters ionic and hydrogen bonding due to the lower basicity of its guanidinooxy group, leading to non-functional proteins.[13]
Primary Protein Targets Proline-rich proteins, notably collagen.[6][7]Broadly affects proteins containing arginine, disrupting a wide range of cellular functions.[11][12]
Key Cellular Response Strong induction of the Unfolded Protein Response (UPR), including ATF6 cleavage and PERK pathway activation.[10]Activation of general stress responses like the Environmental Stress Response (ESR) in yeast and caspase-3 mediated apoptosis in mammalian cells.[15][16]
Reported Effects Teratogenic, pro-inflammatory, and pro-apoptotic.[10]Potent antimetabolite with broad cytotoxicity.[11][12] Can induce a lupus-like syndrome in some mouse models.[14]

Experimental Protocols for Assessing Proteotoxic Stress

Diagram: Experimental Workflow for Proteotoxic Stress Assessment

Workflow cluster_assays Downstream Assays start Cell Culture & Treatment (AZE or Canavanine) viability Cell Viability Assay (e.g., MTT, Trypan Blue) start->viability aggregation Protein Aggregation Assay (e.g., ProteoStat, ThT) start->aggregation upr UPR Activation Assay (Western Blot for BiP, CHOP, p-eIF2α) start->upr data Data Analysis & Comparison viability->data aggregation->data upr->data

Caption: Workflow for inducing and assessing proteotoxic stress using AZE or canavanine.

General Cell Culture and Treatment
  • Cell Seeding: Plate cells of interest (e.g., HeLa, SH-SY5Y) in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of AZE (e.g., 100 mM in sterile water or PBS) and L-Canavanine (e.g., 100 mM in sterile water, may require gentle warming to dissolve). Filter-sterilize the stock solutions.

  • Treatment: Dilute the stock solutions in complete culture medium to the desired final concentrations. A dose-response experiment (e.g., 0.1, 1, 5, 10 mM for AZE; 0.1, 0.5, 1, 2 mM for canavanine) is recommended to determine the optimal concentration for your cell type and experimental endpoint. Replace the existing medium with the treatment medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) before proceeding to downstream assays.

Protocol 1: Quantification of Protein Aggregation using Thioflavin T (ThT) Assay

The Thioflavin T (ThT) fluorescence assay is a widely used method to detect and quantify fibrillar protein aggregates.[17]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • ThT Staining: Dilute the cell lysates to a uniform concentration (e.g., 0.1-1 mg/mL) in a buffer such as PBS. Add ThT to a final concentration of 10-25 µM.

  • Fluorescence Measurement: Incubate the samples in the dark for 15-30 minutes. Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Compare the fluorescence intensity of treated samples to untreated controls to quantify the relative amount of protein aggregation.

Protocol 2: Monitoring UPR Activation via Western Blotting

Western blotting is a standard technique to measure the protein levels of key UPR markers.[18][19]

  • Protein Extraction: Following treatment, harvest cells and extract total protein using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against UPR markers such as BiP/GRP78, CHOP, phosphorylated eIF2α, and ATF6. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Protocol 3: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[20][21]

  • Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of AZE or canavanine as described in the general protocol.

  • MTT Addition: At the end of the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

Both this compound and L-Canavanine are effective tools for inducing proteotoxic stress, but their distinct mechanisms make them suitable for different research questions. AZE is an excellent choice for studying the consequences of structural protein disruption, particularly in the context of proline-rich proteins and the canonical UPR pathways. Canavanine, with its broad impact on protein function due to altered electrostatics, is ideal for investigating the global cellular responses to the accumulation of non-functional proteins and subsequent cytotoxicity. The choice between these two analogs should be guided by the specific protein, pathway, or cellular process under investigation. By employing the detailed protocols provided, researchers can reliably induce and meticulously quantify the effects of proteotoxic stress, advancing our understanding of cellular protein homeostasis and its role in health and disease.

References

A Senior Application Scientist's Guide to Verifying Azetidine-2-carboxylic Acid Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with non-canonical amino acids, the precise verification of their incorporation into a target protein is a critical checkpoint. Azetidine-2-carboxylic acid (Aze), a proline analog, is of significant interest due to its ability to be misincorporated into proteins in place of proline, leading to conformational changes and potential therapeutic or toxic effects.[1][2][3] This guide provides an in-depth comparison of the primary methodologies for verifying Aze incorporation, offering insights into the causality behind experimental choices and providing field-proven protocols.

The Challenge: Distinguishing Aze from Proline

The core analytical challenge lies in differentiating Aze from its canonical counterpart, proline. With a molecular weight of 101.10 g/mol compared to proline's 115.13 g/mol , this mass difference is the cornerstone of several detection methods.[2] However, the structural similarity necessitates highly specific analytical techniques to confirm not just the presence of Aze, but its covalent incorporation into the polypeptide chain.

Primary Verification Methodologies: A Comparative Analysis

The three principal methods for confirming Aze incorporation are Mass Spectrometry, Amino Acid Analysis, and Edman Degradation. Each offers a unique set of advantages and limitations in terms of sensitivity, specificity, and the contextual information provided.

Mass Spectrometry (MS)

Mass spectrometry stands as the gold standard for verifying the incorporation of non-canonical amino acids due to its high sensitivity and ability to provide sequence-specific information.[4][5]

Scientific Principle: The fundamental principle is the detection of a mass shift in peptides containing Aze instead of proline. Following proteolytic digestion of the protein of interest, the resulting peptides are analyzed by MS. A peptide containing an Aze residue will have a mass 14.03 Da lower than the corresponding proline-containing peptide.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein Isolation Protein Isolation Reduction & Alkylation Reduction & Alkylation Protein Isolation->Reduction & Alkylation Proteolytic Digestion Proteolytic Digestion Reduction & Alkylation->Proteolytic Digestion Peptide Separation Peptide Separation Proteolytic Digestion->Peptide Separation LC Injection MS1 Scan (Precursor Mass) MS1 Scan (Precursor Mass) Peptide Separation->MS1 Scan (Precursor Mass) Peptide Fragmentation (MS2) Peptide Fragmentation (MS2) MS1 Scan (Precursor Mass)->Peptide Fragmentation (MS2) Database Searching Database Searching Peptide Fragmentation (MS2)->Database Searching Spectral Data Identification of Mass Shift Identification of Mass Shift Database Searching->Identification of Mass Shift Validation Validation Identification of Mass Shift->Validation

Caption: Workflow for MS-based verification of Aze incorporation.

Detailed Experimental Protocol:

  • Protein Purification: Isolate the protein of interest from the expression system using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion) to ensure high purity.

  • Reduction and Alkylation: Denature the protein in a buffer containing 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes. Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes to prevent disulfide bond reformation.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration to below 1 M. Perform a two-stage enzymatic digestion, first with Lys-C for 4 hours, followed by trypsin overnight at 37°C.[5] This dual-enzyme approach enhances digestion efficiency.

  • Peptide Desalting: Clean up the peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with MS analysis.

  • LC-MS/MS Analysis: Separate the peptides using a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • MS1 Scan: Acquire full scan mass spectra to determine the precursor ion masses of the peptides.

    • MS2 Scan (Tandem MS): Isolate and fragment peptide ions to obtain sequence information.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein. Crucially, the search parameters must be modified to include a variable modification on proline residues corresponding to a mass shift of -14.03 Da. The identification of fragment ions (b- and y-ions) that confirm the presence of Aze at a specific proline codon position provides definitive evidence of incorporation.

Data Presentation:

FeatureMass Spectrometry
Sensitivity High (femtomole to attomole range)
Specificity High (provides sequence context)
Quantitative? Yes (relative and absolute quantification possible)
Throughput High (automated LC-MS systems)
Key Advantage Provides definitive site of incorporation
Key Disadvantage Requires specialized equipment and expertise
Amino Acid Analysis (AAA)

Amino Acid Analysis is a more traditional biochemical method that can provide quantitative information on the total amount of Aze incorporated into a protein.

Scientific Principle: This technique involves the complete hydrolysis of the protein into its constituent amino acids, followed by their separation and quantification, typically by chromatography. The presence of a peak corresponding to an Aze standard confirms its incorporation, and the area under the peak can be used for quantification.

Experimental Workflow:

Purified Protein Purified Protein Acid Hydrolysis Acid Hydrolysis Purified Protein->Acid Hydrolysis 6N HCl, 110°C, 24h Derivatization Derivatization Acid Hydrolysis->Derivatization e.g., PITC Chromatographic Separation Chromatographic Separation Derivatization->Chromatographic Separation HPLC Detection & Quantification Detection & Quantification Chromatographic Separation->Detection & Quantification UV Detector Aze Standard Aze Standard Aze Standard->Derivatization

Caption: Workflow for Amino Acid Analysis of Aze-containing proteins.

Detailed Experimental Protocol:

  • Protein Hydrolysis: Place a known quantity of the purified protein into a hydrolysis tube. Add 6 N HCl and seal the tube under vacuum. Heat at 110°C for 24 hours to hydrolyze all peptide bonds.

  • Sample Derivatization: After hydrolysis, evaporate the HCl. Re-dissolve the amino acid mixture and derivatize the amino acids to make them detectable by UV or fluorescence. A common derivatizing agent is phenyl isothiocyanate (PITC), which reacts with the amino groups.

  • Chromatographic Separation: Separate the derivatized amino acids using reverse-phase high-performance liquid chromatography (HPLC).

  • Detection and Quantification: As the amino acids elute from the column, they are detected by a UV detector. The retention time of each amino acid is compared to that of known standards, including an Aze standard. The area of the Aze peak is proportional to its amount in the sample. The percentage of proline substitution can be calculated by comparing the molar amounts of Aze and proline.

Data Presentation:

FeatureAmino Acid Analysis
Sensitivity Moderate (picomole to nanomole range)
Specificity Moderate (confirms presence, no sequence context)
Quantitative? Yes (highly quantitative for total incorporation)
Throughput Moderate
Key Advantage Accurate quantification of total Aze content
Key Disadvantage Destructive to the sample; no site-specific information
Edman Degradation

Edman degradation is a classic protein sequencing method that can be used to identify the N-terminal sequence of a protein or peptide, including the presence of non-canonical amino acids.[1][6][7]

Scientific Principle: This method involves a stepwise chemical reaction that labels and cleaves the N-terminal amino acid residue without hydrolyzing the rest of the peptide bonds.[8] The cleaved amino acid derivative is then identified by chromatography. The cycle is repeated to determine the sequence.

Experimental Workflow:

Immobilized Peptide Immobilized Peptide Coupling Coupling Immobilized Peptide->Coupling PITC Cleavage Cleavage Coupling->Cleavage TFA Conversion Conversion Cleavage->Conversion Acid Immobilized Peptide (n-1) Immobilized Peptide (n-1) Cleavage->Immobilized Peptide (n-1) Next Cycle PTH-Amino Acid Identification PTH-Amino Acid Identification Conversion->PTH-Amino Acid Identification HPLC Sequence Assembly Sequence Assembly PTH-Amino Acid Identification->Sequence Assembly

Caption: The cyclical process of Edman Degradation sequencing.

Detailed Experimental Protocol:

  • Sample Preparation: The purified protein or peptide is immobilized on a solid support, typically a PVDF membrane.

  • Coupling: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized N-terminal residue is selectively cleaved from the peptide chain using an anhydrous acid, such as trifluoroacetic acid (TFA). This forms an anilinothiazolinone (ATZ)-amino acid.

  • Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by HPLC by comparing its retention time to that of PTH-amino acid standards. A PTH-Aze standard would be required for unambiguous identification.

  • Repetitive Cycles: The shortened peptide (n-1) remains immobilized and is subjected to the next cycle of coupling and cleavage to identify the subsequent amino acid in the sequence.

Data Presentation:

FeatureEdman Degradation
Sensitivity Moderate (picomole range)
Specificity High (provides N-terminal sequence)
Quantitative? Semi-quantitative
Throughput Low (sequential analysis)
Key Advantage Direct sequencing from the N-terminus
Key Disadvantage Limited to ~50 residues; blocked N-terminus prevents analysis

Comparison of Alternatives

MethodPrincipleInformation ProvidedSensitivityThroughputKey Limitation
Mass Spectrometry Mass-to-charge ratio of peptidesSite-specific incorporation, PTMsVery HighHighHigh initial cost and expertise
Amino Acid Analysis Separation and quantification of hydrolyzed amino acidsTotal percentage of incorporationModerateModerateNo sequence context
Edman Degradation Stepwise chemical sequencing from N-terminusN-terminal sequence, site of incorporationModerateLowLimited sequence length, blocked N-termini
Western Blotting Antibody-based detectionIndirect effects on protein expressionHighHighNo known antibody for direct Aze detection
NMR/Crystallography Structural analysis3D structure, conformational changesLowVery LowNot a primary verification tool

The Role of Secondary Characterization Techniques

While not primary verification methods, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for understanding the consequences of Aze incorporation. These techniques can reveal detailed structural perturbations, such as altered bond angles and disruptions to protein folding, which are often the ultimate goal of incorporating non-canonical amino acids.[3]

A Note on Western Blotting

While Western blotting is a ubiquitous technique in molecular biology, its utility for directly verifying Aze incorporation is currently limited. This is because, to our knowledge, there are no commercially available antibodies that specifically recognize this compound within a peptide backbone. Antibodies are typically raised against larger epitopes (6-8 amino acids), and the subtle difference between Aze and proline is unlikely to be sufficient for specific recognition. Therefore, while Western blotting can be used to assess the downstream effects of Aze incorporation (e.g., changes in the expression of other proteins), it is not a suitable method for direct verification.[9]

Conclusion

The choice of method for verifying this compound incorporation depends on the specific research question. For unambiguous, site-specific confirmation, Mass Spectrometry is the superior choice. For accurate quantification of total incorporation, Amino Acid Analysis remains a robust and reliable method. Edman Degradation offers a valuable, albeit lower-throughput, alternative for N-terminal sequence confirmation. A multi-faceted approach, potentially combining the strengths of these different techniques, will provide the most comprehensive and self-validating data for any research or drug development program involving this potent proline analog.

References

A Comparative Guide for Researchers: Azetidine-2-carboxylic Acid vs. Thialysine in Cellular Stress Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Two Potent Amino Acid Analogs

For researchers in cellular biology and drug development, the use of amino acid analogs is a powerful technique to probe the intricacies of protein synthesis, folding, and degradation. Among the arsenal of available tools, Azetidine-2-carboxylic acid (Aze) and thialysine stand out for their potent and distinct effects on cellular homeostasis. This guide provides a side-by-side comparison of these two non-proteinogenic amino acids, offering insights into their mechanisms of action, experimental applications, and the critical considerations for their use in research.

Introduction to the Contenders: A Proline and a Lysine Mimic

This compound is a non-proteinogenic amino acid analogue of proline, characterized by a strained four-membered ring structure.[1][2] Found naturally in plants like lily of the valley and sugar beets, Aze acts as a defense mechanism by being toxic to competing vegetation and predators.[1][3] Its toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline.[4][5] This misincorporation leads to altered protein structure and function, particularly affecting proline-rich proteins like collagen.[3][6][7]

Thialysine, also known as S-(2-Aminoethyl)-L-cysteine, is a structural analog of the essential amino acid lysine, where the ε-carbon of the side chain is replaced by a sulfur atom.[8][9] This substitution makes thialysine a potent inhibitor of protein synthesis and a cytotoxic agent.[9][10] It is recognized by the cellular machinery and incorporated into proteins in place of lysine, leading to a cascade of events that can culminate in apoptosis.[11][12]

At a Glance: Key Differences and Similarities

FeatureThis compound (Aze)Thialysine
Natural Amino Acid Analog Proline[1]Lysine[8]
Chemical Distinction Four-membered azetidine ring[1]Sulfur atom replacing the ε-carbon of lysine[8]
Primary Mechanism of Action Misincorporation for proline during protein synthesis[4][5]Competitive inhibition of lysine-dependent processes and misincorporation for lysine[10][11]
Major Cellular Consequence Protein misfolding, Endoplasmic Reticulum (ER) Stress, Unfolded Protein Response (UPR)[13][14]Inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest.
Key Research Applications Induction of proteotoxic stress, studying collagen synthesis and ER stress pathways[3][6][13]Inducing apoptosis, studying protein synthesis inhibition, and as a lysine antagonist.
Known Toxic Effects Teratogenic, pro-inflammatory, and pro-apoptotic[13]Cytotoxic, induces apoptosis in cancer cell lines.

Delving Deeper: A Mechanistic Showdown

The distinct cellular fates induced by Aze and thialysine are rooted in their unique chemical structures and the roles of the amino acids they mimic.

This compound: The Architect of Protein Misfolding

As a proline analog, Aze's incorporation into a polypeptide chain introduces a significant structural perturbation. The four-membered ring of Aze is smaller and more strained than the five-membered pyrrolidine ring of proline.[1] This seemingly subtle difference has profound consequences for protein folding and stability.[7] The altered bond angles and restricted rotation around the peptide bond can disrupt secondary and tertiary structures, leading to an accumulation of misfolded proteins.[7] This proteotoxic stress primarily triggers the Unfolded Protein Response (UPR), a complex signaling network designed to restore ER homeostasis.[13][14] Chronic or overwhelming UPR activation, however, can switch cellular signaling towards apoptosis.[13]

cluster_Aze This compound (Aze) Pathway Aze This compound Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Aze->Prolyl_tRNA_Synthetase recognized as Proline Aze_tRNA Aze-tRNAPro Prolyl_tRNA_Synthetase->Aze_tRNA charges tRNAPro Ribosome Ribosome Aze_tRNA->Ribosome incorporation into polypeptide Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein ER_Stress ER Stress Misfolded_Protein->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis_Aze Apoptosis UPR->Apoptosis_Aze if stress is prolonged cluster_Thialysine Thialysine Pathway Thialysine Thialysine Lysyl_tRNA_Synthetase Lysyl-tRNA Synthetase Thialysine->Lysyl_tRNA_Synthetase competes with Lysine Protein_Synthesis_Inhibition Protein Synthesis Inhibition Lysyl_tRNA_Synthetase->Protein_Synthesis_Inhibition Thialysine_Protein Thialysine-containing Protein Lysyl_tRNA_Synthetase->Thialysine_Protein misincorporation Apoptosis_Thialysine Apoptosis Protein_Synthesis_Inhibition->Apoptosis_Thialysine Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Thialysine_Protein->Apoptosis_Thialysine cluster_workflow Comparative Experimental Workflow Cell_Culture Cell Culture (e.g., HeLa, Jurkat) Treatment Treatment with: - Vehicle Control - this compound - Thialysine Cell_Culture->Treatment Assays Downstream Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability UPR UPR Analysis (Western Blot) Assays->UPR Apoptosis Apoptosis Assay (Flow Cytometry) Assays->Apoptosis

References

A Comprehensive Guide to Control Experiments for Azetidine-2-carboxylic Acid (Aze) Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and implementing robust control experiments in studies involving Azetidine-2-carboxylic acid (Aze). Adherence to the principles and protocols outlined herein will enhance the scientific rigor and validity of your findings.

Introduction to this compound (Aze)

This compound is a non-proteinogenic amino acid and a structural analog of proline, differing by the presence of a four-membered ring instead of proline's five-membered ring.[1] This structural similarity allows Aze to be mistakenly incorporated into newly synthesized proteins in place of proline by prolyl-tRNA synthetase.[1][2][3] This misincorporation can lead to significant alterations in protein structure and function, particularly in proline-rich proteins such as collagen.[1][4] The consequences of Aze incorporation include protein misfolding, induction of the unfolded protein response (UPR), and a range of cytotoxic and teratogenic effects.[1][5][6] Given these potent biological activities, rigorous control experiments are paramount to ensure that observed effects are specifically attributable to Aze's mechanism of action.

The Critical Role of Controls in Aze Research

The multifaceted effects of Aze necessitate a well-designed set of control experiments to dissect its specific mechanisms and rule out confounding variables. Properly controlled studies ensure that the observed cellular responses are a direct consequence of proline substitution and subsequent proteotoxicity, rather than off-target effects or general cellular stress. This guide details the essential controls to incorporate into your experimental design.

Essential Control Experiments for Aze Studies

Proline Rescue/Competition Experiments

Purpose: To provide direct evidence that the biological effects of Aze are a result of its competition with proline for incorporation into proteins.

Scientific Rationale: If the effects of Aze are indeed due to its action as a proline analog, then supplementing the experimental system with an excess of L-proline should competitively inhibit the incorporation of Aze and thereby rescue or attenuate the observed phenotype.[6]

Experimental Protocol: Proline Rescue in Cell Culture

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.

  • Treatment Groups:

    • Vehicle Control (e.g., sterile PBS or culture medium)

    • Aze alone (at a predetermined effective concentration)

    • L-proline alone (at a high concentration, e.g., 10-20 times the Aze concentration)

    • Aze + L-proline (co-treatment)

  • Incubation: Treat cells for a duration sufficient to observe the phenotype of interest (e.g., 24-72 hours).

  • Endpoint Analysis: Assess the relevant biological endpoint. This could include cell viability assays (e.g., MTT), western blotting for stress markers, or analysis of protein function.

Data Presentation:

Treatment GroupCell Viability (% of Vehicle Control)UPR Marker (e.g., CHOP expression)
Vehicle Control100%Baseline
Aze (e.g., 1 mM)45%5-fold increase
L-proline (e.g., 10 mM)98%No significant change
Aze (1 mM) + L-proline (10 mM)85%1.5-fold increase

Expected Outcome: The addition of excess L-proline should significantly reverse the effects of Aze, bringing the measured parameters closer to the vehicle control levels.

cluster_0 Cellular Proline Pool cluster_1 Protein Synthesis Proline L-Proline Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Proline->Prolyl_tRNA_Synthetase tRNA_Pro tRNA-Pro Prolyl_tRNA_Synthetase->tRNA_Pro Misfolded_Protein Misfolded Protein (Cellular Stress) Prolyl_tRNA_Synthetase->Misfolded_Protein Protein Functional Protein tRNA_Pro->Protein Aze This compound Aze->Prolyl_tRNA_Synthetase Competes with Proline

Caption: Competitive inhibition of Aze by L-proline.

Non-proline Amino Acid Controls

Purpose: To demonstrate that the observed effects are specific to the proline analog nature of Aze and not a general consequence of amino acid imbalance or non-specific toxicity.

Scientific Rationale: Treating cells with other amino acids (that are not proline analogs) at the same concentration as Aze helps to control for potential artifacts such as changes in osmolarity or nutrient signaling pathways.

Experimental Design:

  • Treatment Groups:

    • Vehicle Control

    • Aze

    • Control Amino Acid 1 (e.g., L-Alanine) at the same molar concentration as Aze

    • Control Amino Acid 2 (e.g., L-Glycine) at the same molar concentration as Aze

  • Endpoint Analysis: Measure the same parameters as in the primary experiment.

Data Presentation:

TreatmentCell Viability (% of Control)
Vehicle100 ± 5.2
Aze (1 mM)48 ± 4.5
L-Alanine (1 mM)97 ± 6.1
L-Glycine (1 mM)99 ± 5.5

Expected Outcome: The non-proline amino acids should not elicit the same biological response as Aze.

Controls for Cellular Stress and the Unfolded Protein Response (UPR)

Purpose: To validate the assays used to measure UPR activation and to provide a positive control for cellular stress.

Scientific Rationale: Aze is a known inducer of the UPR due to the accumulation of misfolded proteins.[5][6] Using established UPR inducers like tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits SERCA pumps, depleting ER calcium) serves as a positive control to ensure that the UPR detection methods (e.g., western blotting for UPR markers) are working correctly.

Experimental Protocol: Western Blot for UPR Markers

  • Cell Treatment: Treat cells with Vehicle, Aze, Tunicamycin (e.g., 1-5 µg/mL), and Thapsigargin (e.g., 1-2 µM) for an appropriate time (e.g., 6-24 hours).

  • Protein Extraction: Lyse cells and quantify total protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key UPR markers such as:

    • BiP/GRP78 (a chaperone upregulated during ER stress)

    • Phospho-eIF2α (a marker of the PERK branch of the UPR)[5]

    • CHOP/GADD153 (a pro-apoptotic transcription factor induced by ER stress)

    • Spliced XBP1 (a key transcription factor in the IRE1 branch of the UPR)

  • Detection and Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

cluster_UPR Unfolded Protein Response (UPR) Aze This compound Misfolded_Proteins Accumulation of Misfolded Proteins Aze->Misfolded_Proteins IRE1 IRE1 Misfolded_Proteins->IRE1 Activates PERK PERK Misfolded_Proteins->PERK Activates ATF6 ATF6 Misfolded_Proteins->ATF6 Activates XBP1s spliced XBP1 IRE1->XBP1s p_eIF2a p-eIF2α PERK->p_eIF2a ATF6n cleaved ATF6 ATF6->ATF6n UPR_Genes UPR Target Gene Expression (e.g., BiP, CHOP) XBP1s->UPR_Genes p_eIF2a->UPR_Genes ATF6n->UPR_Genes

Caption: Aze-induced Unfolded Protein Response pathway.

Collagen-Specific Controls

Purpose: To specifically assess the impact of Aze on the synthesis, structure, and deposition of collagen, a proline-rich protein.[7][8]

Scientific Rationale: Due to its high proline and hydroxyproline content, collagen is particularly susceptible to disruption by Aze.[9][10][11] Controls are needed to specifically quantify changes in collagen production and to differentiate these effects from global changes in protein synthesis.

Experimental Protocol: Sirius Red Staining for Collagen Deposition

  • Cell Culture: Grow adherent, collagen-producing cells (e.g., fibroblasts) in multi-well plates.

  • Treatment: Treat cells with Vehicle, Aze, and a positive control for inhibition of collagen synthesis (e.g., L-2,2'-Bipyridyl, an inhibitor of prolyl hydroxylase) for a period sufficient for matrix deposition (e.g., 3-7 days).

  • Fixation: Fix the cell layers with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining:

    • Incubate the fixed cells with a Picro-Sirius Red solution (e.g., 0.1% Sirius Red in saturated picric acid) for 1 hour.[12][13]

    • Wash with acidified water to remove unbound dye.[12]

  • Quantification:

    • Elute the bound dye with a basic solution (e.g., 0.1 M NaOH).[14]

    • Measure the absorbance of the eluate at ~540 nm.[14]

    • Alternatively, visualize and quantify the stained area using microscopy and image analysis software.

Data Presentation:

TreatmentCollagen Deposition (Absorbance at 540 nm)
Vehicle0.85 ± 0.05
Aze0.32 ± 0.03
L-2,2'-Bipyridyl0.25 ± 0.02

Expected Outcome: Aze should significantly reduce the amount of deposited collagen, an effect that can be compared to a known inhibitor of collagen maturation.

Cytotoxicity and Cell Viability Controls

Purpose: To quantify the dose-dependent toxicity of Aze and to distinguish between cytotoxic and cytostatic effects.

Scientific Rationale: It is crucial to establish a dose-response curve for Aze in the specific cell system being used. This allows for the selection of appropriate concentrations for mechanistic studies (e.g., a concentration that induces UPR without causing immediate, widespread cell death).

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[15][16]

  • Cell Seeding: Plate cells in a 96-well plate.

  • Treatment: Treat cells with a serial dilution of Aze. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine or doxorubicin).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.[17]

Data Presentation:

  • Plot cell viability (%) against the log of the Aze concentration to generate a dose-response curve and calculate the IC50 value.

TreatmentIC50 (µM) after 48h
Aze[Calculated Value]
Staurosporine[Calculated Value]

Summary of Key Controls and Best Practices

Experimental QuestionPrimary ControlRationale
Is the effect proline-specific?L-proline co-treatmentDemonstrates competitive inhibition at the level of prolyl-tRNA synthetase.
Is the effect specific to a proline analog?Non-proline amino acid treatmentRules out effects of general amino acid stress or osmolarity changes.
Are UPR assays functioning correctly?Tunicamycin/Thapsigargin treatmentPositive controls for the induction of the unfolded protein response.
Is collagen synthesis specifically affected?Inhibitors of collagen synthesisProvides a benchmark for the inhibition of collagen production/maturation.
What is the toxic dose range?Dose-response curve with positive controlDetermines the IC50 and helps distinguish between specific and generally toxic effects.

Best Practices:

  • Dose-Response: Always perform dose-response experiments to identify the optimal concentration range for your studies.

  • Time-Course: Conduct time-course experiments to understand the kinetics of the cellular response to Aze.

  • Multiple Readouts: Use multiple, independent assays to confirm your findings.

  • Appropriate Cell System: Choose a cell line that is relevant to your research question (e.g., high collagen-producing cells for collagen studies).

By systematically incorporating these control experiments, researchers can build a robust and compelling case for the specific molecular and cellular effects of this compound, ensuring the integrity and impact of their scientific contributions.

References

Assessing the Specificity of Azetidine-2-carboxylic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring the intricate world of amino acid analogs, understanding the precise biological consequences of these molecules is paramount. Azetidine-2-carboxylic acid (Aze), a naturally occurring non-proteinogenic amino acid, has garnered significant attention for its potent biological activities. As a structural analog of proline, its primary mechanism of action involves its misincorporation into proteins, leading to a cascade of cellular events.[1][2] This guide provides an in-depth, comparative analysis of the biological effects of Aze, offering a framework for its specific assessment against other proline analogs and furnishing detailed experimental protocols to empower your research.

The Central Hypothesis: Proline Mimicry and Proteotoxicity

This compound's four-membered ring structure closely resembles the five-membered ring of proline, enabling it to be recognized by prolyl-tRNA synthetase and subsequently incorporated into nascent polypeptide chains in place of proline.[1][3] This act of molecular deception is the linchpin of its biological impact. The altered geometry of the Aze-containing peptide backbone can disrupt protein folding and stability, leading to an accumulation of misfolded proteins.[1] This, in turn, triggers a cellular stress response, primarily through the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis and inflammation.[4][5][6][7]

A Comparative Framework: Aze vs. Other Proline Analogs

To truly understand the specificity of Aze's effects, it is crucial to compare it with other proline analogs that exhibit distinct biological activities. This guide focuses on two such alternatives: L-thioproline and 3,4-dehydro-L-proline.

FeatureThis compound (Aze)L-Thioproline3,4-dehydro-L-proline
Primary Effect Proline substitution leading to protein misfolding and proteotoxicity.[1][2]Antioxidant and cytoprotective effects.[8][9]Inhibition of collagen synthesis and prolyl hydroxylase activity.[10][11]
Cellular Outcome ER stress, UPR activation, apoptosis, inflammation.[4][5][6][7]Protection against oxidative stress, improved cell viability.[8][9]Reduced collagen deposition.[10][11]
Mechanism Misincorporation into proteins in place of proline.[1][3]Scavenging of reactive oxygen species.[8]Competitive inhibition of prolyl hydroxylase.[10]
Toxicity Profile Cytotoxic, teratogenic, pro-inflammatory, pro-apoptotic.[2]Generally low toxicity, can be protective.[8][9]Can inhibit cell growth, particularly in collagen-producing cells.[10]

Experimental Workflows for Assessing Biological Specificity

To empirically validate the distinct effects of these proline analogs, a series of well-controlled experiments are necessary. The following section provides detailed protocols for key assays.

Visualizing the Core Mechanism: Experimental Workflow

The following diagram illustrates a comprehensive workflow to assess and compare the biological effects of Aze and other proline analogs.

G cluster_0 Treatment cluster_1 Cell Culture cluster_2 Assessment of Biological Effects cluster_3 Primary Effect cluster_4 Downstream Effects Aze This compound (Aze) Cells Appropriate Cell Line (e.g., Fibroblasts, Neuronal cells) Aze->Cells Thio L-Thioproline Thio->Cells Dehydro 3,4-dehydro-L-proline Dehydro->Cells Control Vehicle Control Control->Cells MS Mass Spectrometry (Protein Incorporation) Cells->MS MTT Cell Viability (MTT Assay) Cells->MTT Annexin Apoptosis (Annexin V Assay) Cells->Annexin WB ER Stress (Western Blot) Cells->WB Collagen Collagen Synthesis Assay Cells->Collagen

Caption: Experimental workflow for comparative analysis.

Direct Detection of Proline Analog Incorporation: Mass Spectrometry

The most direct method to confirm the misincorporation of Aze into proteins is through mass spectrometry-based proteomics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for this purpose.

  • Cell Culture and Labeling:

    • Culture two populations of the chosen cell line.

    • In one population ("heavy"), use SILAC medium containing a heavy isotope-labeled essential amino acid (e.g., ¹³C₆-Arginine or ¹³C₆,¹⁵N₂-Lysine) and unlabeled proline.

    • In the other population ("light"), use SILAC medium with the corresponding light amino acids and the proline analog to be tested (e.g., Aze).

    • Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Treatment and Protein Extraction:

    • Treat the "light" labeled cells with the desired concentration of the proline analog for a specified duration.

    • Harvest both "heavy" and "light" cell populations and lyse them to extract total protein.

  • Protein Digestion and Sample Preparation:

    • Combine equal amounts of protein from the "heavy" and "light" lysates.

    • Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized proteomics software to search the MS/MS data against a protein database.

    • Specifically search for peptides containing proline residues and look for the corresponding mass shift in the "light" sample that would indicate the incorporation of the proline analog. The mass of Aze (101.10 g/mol ) is different from proline (115.13 g/mol ), resulting in a detectable mass difference.

Assessing Cellular Viability: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Aze, L-thioproline, 3,4-dehydro-L-proline, and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Quantifying Apoptosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the proline analogs as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Detecting ER Stress: Western Blotting for UPR Markers

Western blotting allows for the detection of key proteins involved in the Unfolded Protein Response.

  • Protein Extraction: Following treatment with the proline analogs, lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key UPR markers such as:

    • Binding Immunoglobulin Protein (BiP/GRP78)

    • Phosphorylated Protein Kinase RNA-like Endoplasmic Reticulum Kinase (p-PERK)

    • Phosphorylated Eukaryotic Initiation Factor 2 alpha (p-eIF2α)

    • Activating Transcription Factor 4 (ATF4)

    • C/EBP Homologous Protein (CHOP/GADD153)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Signaling Cascade: Aze-Induced Unfolded Protein Response

The misincorporation of Aze into proteins triggers the UPR through three main sensor proteins in the ER membrane: IRE1α, PERK, and ATF6. The following diagram illustrates this signaling pathway.

UPR_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1α Pathway cluster_ATF6 ATF6 Pathway Aze This compound (Aze) Misfolded Misfolded Proteins Aze->Misfolded Misincorporation ER_Stress ER Stress Misfolded->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6_full ATF6 (full-length) ER_Stress->ATF6_full pPERK p-PERK PERK->pPERK Dimerization & Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylation peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcriptional Activation Apoptosis_PERK Apoptosis CHOP->Apoptosis_PERK pIRE1 p-IRE1α IRE1->pIRE1 Dimerization & Autophosphorylation XBP1u XBP1u mRNA pIRE1->XBP1u Splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation UPR_genes UPR Gene Expression XBP1s_protein->UPR_genes Golgi Golgi ATF6_full->Golgi Translocation ATF6_cleaved ATF6 (cleaved) ATF6_n ATF6n ATF6_cleaved->ATF6_n Release Golgi->ATF6_cleaved Cleavage UPR_genes_ATF6 UPR Gene Expression ATF6_n->UPR_genes_ATF6 Nuclear Translocation & Transcriptional Activation

Caption: Aze-induced Unfolded Protein Response pathway.

Conclusion: A Framework for Specificity Assessment

The biological effects of this compound are a direct consequence of its ability to be mistakenly incorporated into proteins in place of proline. This leads to a well-defined cascade of cellular stress responses. By employing a comparative approach with other proline analogs, such as the protective L-thioproline and the collagen synthesis-inhibiting 3,4-dehydro-L-proline, researchers can precisely delineate the specificity of Aze's actions. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for scientists and drug development professionals to rigorously assess the biological impact of Aze and other amino acid analogs in their specific research contexts.

References

Safety Operating Guide

Azetidine-2-Carboxylic Acid: A Comprehensive Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety, handling, and disposal protocols for Azetidine-2-carboxylic acid (Aze). As a proline analogue capable of being misincorporated into proteins, Aze is a valuable tool in biochemical research but also presents toxic and teratogenic risks that demand rigorous adherence to safety procedures.[1][2][3] This guide is intended for researchers, laboratory managers, and drug development professionals, offering a framework for managing Aze waste safely and in compliance with regulatory standards. Our objective is to empower your team with the knowledge to handle this compound responsibly, ensuring both personnel safety and environmental protection.

Core Principles: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound is a solid, beige, odorless powder that, while not classified as hazardous under the US OSHA Hazard Communication Standard 2024, possesses known biological toxicity.[4] Its primary risks stem from its ability to act as a proline antagonist, potentially leading to protein misfolding, and its classification as an irritant.[2][5][6]

The toxicological properties have not been fully investigated, but available data points to several hazards.[7] It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[5] Furthermore, it may cause respiratory irritation, making it crucial to avoid dust generation during handling.[5][8][9]

Table 1: Hazard and Physicochemical Profile of this compound
PropertyDescriptionSource(s)
GHS Classification Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3), Respiratory system[5][9]
Physical State Solid, powder[4][6]
Appearance Beige[4]
Solubility 5% in water (5.0 g/100 ml)[1][4]
Incompatible Materials Strong oxidizing agents, Acids[4][7][9]
Hazardous Decomposition During a fire, may produce toxic gases including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][7][8]

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a combination of engineering controls and appropriate PPE is mandatory. The primary goal is to prevent inhalation, ingestion, and dermal contact.

  • Engineering Controls : Always handle solid this compound within a certified chemical fume hood or a powder containment hood.[10] This is the most effective way to prevent the inhalation of fine dust particles that can cause respiratory tract irritation.[8][9] The workspace should be well-ventilated.

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.

    • Eye Protection : Wear safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][11]

    • Hand Protection : Wear nitrile gloves. Gloves must be inspected before use and disposed of properly after handling, avoiding skin contact with the glove's outer surface.[11]

    • Body Protection : A standard laboratory coat is required. For operations with a higher risk of dust generation, consider additional protective clothing.[4]

    • Respiratory Protection : If engineering controls are insufficient or during a large spill cleanup, use a NIOSH-approved N95 (US) or equivalent respirator.[6]

Emergency Response: Spill Management Protocol

Accidents can happen, but a clear and practiced response plan minimizes risk. For a small, solid spill of this compound, follow these steps:

Experimental Protocol: Small Solid Spill Cleanup

  • Secure the Area : Alert colleagues in the immediate vicinity. Restrict access to the spill area.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2, including eye protection, gloves, and a lab coat.

  • Ventilate : Ensure the fume hood is operational or that the area is well-ventilated.[8]

  • Contain the Spill : Gently cover the spill with an absorbent material to prevent further dispersal of dust.

  • Collect the Material : Carefully sweep up or vacuum the spilled material.[4][7][8] Crucially, avoid any actions that generate dust .[7][8]

  • Package for Disposal : Place the collected material and any contaminated cleaning supplies into a suitable, sealable, and clearly labeled container for chemical waste.[7][8]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose of PPE : Remove and dispose of contaminated gloves and any other disposable PPE in the designated waste stream.

  • Hygiene : Wash hands thoroughly with soap and water after the cleanup is complete.[5][7]

Core Directive: Proper Disposal of this compound Waste

Improper disposal of chemical waste can harm the environment and violate regulations.[10][12] this compound waste must never be disposed of in the regular trash or down the sewer system.[8][9][11] The required method is disposal as regulated chemical waste through your institution's Environmental Health & Safety (EHS) program.

Step-by-Step Disposal Methodology

  • Waste Characterization and Segregation :

    • All solid materials contaminated with this compound (e.g., weigh boats, contaminated paper towels, used PPE) should be considered solid chemical waste.

    • Keep solid and liquid waste streams separate.[13][14] If Aze is dissolved in a solvent, the entire solution must be treated as hazardous liquid waste, following your lab's procedures for that specific solvent category (e.g., halogenated or non-halogenated).

    • Do not mix Aze waste with incompatible materials like strong oxidizing agents.[4][13]

  • Containerization :

    • Select a waste container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[12]

    • Place a designated solid waste container in the fume hood where work with Aze is performed to facilitate immediate disposal and containment.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).

    • Identify the contents fully. List "this compound" and any other chemical constituents. Avoid abbreviations or chemical formulas.[13]

    • Ensure the label is securely attached and legible.

  • Accumulation and Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Final Disposal :

    • Once the container is full or when the experiment is complete, contact your institution's EHS department to arrange for a waste pickup.[15]

    • The final, approved disposal method for this type of chemical waste is typically high-temperature incineration by a licensed waste management facility.[11][16] This process ensures the complete destruction of the compound.[16]

Visualized Workflow: Disposal Decision Pathway

To ensure clarity and consistency in disposal practices, the following workflow diagram outlines the decision-making process from waste generation to final removal.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start This compound Waste Generated is_solid Is the waste primarily solid (powder, contaminated labware)? start->is_solid solid_waste Treat as SOLID Chemical Waste is_solid->solid_waste Yes liquid_waste Treat as LIQUID Chemical Waste is_solid->liquid_waste No (e.g., in solution) container Select Appropriate & Compatible Waste Container solid_waste->container liquid_waste->container label Label Container with Full Chemical Name(s) and Hazard Info container->label store Keep Container Securely Closed. Store in Designated Satellite Accumulation Area (SAA). label->store pickup Arrange for Pickup by Institutional EHS store->pickup

Figure 1: Decision workflow for proper segregation and disposal of this compound waste.

References

Navigating the Handling of Azetidine-2-carboxylic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a structural analog of proline, is a compound with significant utility in biochemical research and drug development.[1] However, its toxicity and teratogenic potential necessitate a rigorous and well-defined safety protocol to protect laboratory personnel.[2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Understanding the Risks: The "Why" Behind the Precautions

This compound's primary hazard lies in its ability to be mistakenly incorporated into proteins in place of proline.[2][3][4] This misincorporation can lead to the synthesis of non-functional or misfolded proteins, resulting in cellular toxicity.[3][5] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Furthermore, it is considered a teratogenic agent, meaning it can cause developmental abnormalities.[2][3]

Given these intrinsic hazards, a multi-layered approach to safety, centered on robust personal protective equipment (PPE) and stringent handling protocols, is not merely a recommendation but a necessity.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling this compound in a solid (powder) form.

Hazard CategoryRecommended Personal Protective Equipment (PPE)Rationale
Skin Contact Lab Coat: A fully buttoned, chemical-resistant lab coat is mandatory. Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[7][8] Footwear: Fully enclosed shoes are required.Prevents accidental skin contact with the powdered compound. This compound can cause skin irritation.[6]
Eye Contact Safety Goggles: Chemical splash goggles that conform to EN166 or ANSI Z87.1 standards are essential.[7][8]Protects against airborne particles and potential splashes, which can cause serious eye irritation.[6]
Inhalation Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[7]This compound powder can be easily aerosolized, and inhalation may cause respiratory tract irritation.[6][7] Engineering controls, such as a fume hood, are the preferred method to mitigate this risk.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for safely handling solid this compound.

Workflow for Handling Solid this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_area Designate & Prepare Handling Area (Fume Hood) gather_materials Gather All Necessary Equipment & Waste Containers weigh Weigh Compound Inside Fume Hood prep_area->weigh don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) transfer Transfer Solid Using Spatula decontaminate Decontaminate Surfaces & Equipment weigh->decontaminate dissolve If Making a Solution, Add Solid to Solvent Slowly doff_ppe Doff PPE Correctly wash Wash Hands Thoroughly

Caption: Safe handling workflow for this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7][9]

  • Ventilation Check: Ensure the fume hood is functioning correctly before commencing any work.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers, before handling the chemical.[10]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free from any defects.

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[10]

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[10]

  • In Solution: When preparing a solution, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

SituationAction
Small Spill Wearing appropriate PPE, sweep up the solid material and place it in a suitable, labeled container for disposal.[7] Avoid generating dust.
Large Spill Evacuate the area. Wearing appropriate PPE, including respiratory protection, shovel the material into a suitable container for disposal.[7] Prevent the material from entering drains.[7]
Skin Contact Immediately wash the affected area with soap and plenty of water.[7][11] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[7][11] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8][11] Seek medical attention.

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[7][10]

  • Unused Compound: Unused this compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local environmental control regulations.[7][12] Do not dispose of it down the drain.[7]

  • Contaminated Packaging: Dispose of the original container as unused product.[12]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][13] Some suppliers recommend refrigeration (approximately 4°C).[8][9][13]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific integrity within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine-2-carboxylic acid
Reactant of Route 2
Azetidine-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.